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  • Product: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate
  • CAS: 828927-33-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Bis-Propargyl Carbamate Linkers

For Researchers, Scientists, and Drug Development Professionals Abstract Bis-propargyl carbamate linkers are emerging as valuable tools in the construction of complex bioconjugates, including antibody-drug conjugates (AD...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-propargyl carbamate linkers are emerging as valuable tools in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), owing to their dual functionality for "click" chemistry. A fundamental understanding of their thermodynamic stability is paramount for the rational design of linker strategies that ensure stability in systemic circulation while allowing for controlled cleavage at the target site. This guide provides a comprehensive overview of the theoretical underpinnings of bis-propargyl carbamate linker stability, detailed experimental protocols for its empirical determination, and computational approaches for predictive analysis. By synthesizing principles of physical organic chemistry with practical analytical methodologies, this document serves as a crucial resource for researchers engaged in the development of next-generation targeted therapeutics.

Introduction: The Critical Role of Linker Stability in Bioconjugate Design

The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs), are critically dependent on the properties of the chemical linker that connects the targeting moiety to the therapeutic payload.[1] An ideal linker must be sufficiently stable to prevent premature drug release in systemic circulation, which could lead to off-target toxicity and a diminished therapeutic index.[2] Conversely, it must be designed for efficient cleavage at the target site to ensure the timely release of the active payload.[2] Carbamate-based linkers have gained prominence in ADC design due to their inherent stability, which can be modulated by introducing specific chemical functionalities.[3]

The bis-propargyl carbamate linker, featuring two terminal alkyne groups, offers the significant advantage of serving as a scaffold for dual conjugation via highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[4] This enables the attachment of multiple payloads or a combination of a payload and an imaging agent, expanding the versatility of the bioconjugate. However, the introduction of two electron-withdrawing propargyl groups on the carbamate nitrogen raises important questions about the linker's intrinsic thermodynamic stability. This guide provides a detailed exploration of this topic, offering both theoretical insights and practical methodologies for its investigation.

Theoretical Framework: Understanding the Thermodynamics of Carbamate Stability

The stability of a carbamate bond is governed by the principles of thermodynamics, where the Gibbs free energy change (ΔG) of the cleavage reaction determines the equilibrium position.

ΔG = ΔH - TΔS

Where:

  • ΔG is the Gibbs free energy change. A negative value indicates a spontaneous reaction (cleavage), while a positive value indicates a non-spontaneous reaction (stability).

  • ΔH is the enthalpy change, representing the heat absorbed or released during bond cleavage. Bond breaking is an endothermic process (positive ΔH).

  • T is the temperature in Kelvin.

  • ΔS is the entropy change, reflecting the change in disorder of the system. Cleavage of a single molecule into multiple fragments generally results in an increase in entropy (positive ΔS).

The stability of the carbamate bond is intrinsically linked to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[5] This resonance imparts a partial double bond character to the C-N bond, increasing its strength and stability.

Caption: Resonance stabilization of the carbamate bond.

Electronic Effects of Propargyl Groups

The two propargyl groups (–CH₂C≡CH) attached to the carbamate nitrogen are expected to influence its stability through inductive and steric effects. The sp-hybridized carbons of the alkyne are more electronegative than sp³-hybridized carbons, leading to an electron-withdrawing inductive effect.[6] This effect can decrease the electron density on the nitrogen atom, thereby reducing the extent of resonance delocalization into the carbonyl group. A reduction in resonance stabilization would theoretically lower the energy barrier for C-N bond rotation and potentially decrease the overall thermodynamic stability of the carbamate bond.[5]

Steric Considerations

The presence of two propargyl groups on the nitrogen atom introduces steric hindrance around the carbamate functionality. This steric bulk can influence the preferred conformation of the molecule and may slightly destabilize the ground state, potentially lowering the activation energy for cleavage.[7] However, the linear nature of the propargyl group may mitigate this effect compared to bulkier alkyl substituents.

Synthesis of a Bis-Propargyl Carbamate Linker

A key step in evaluating the thermodynamic stability of a bis-propargyl carbamate linker is its synthesis. The following protocol describes a general method for the preparation of a model bis-propargyl carbamate linker from dipropargylamine and a suitable chloroformate.

Synthesis Workflow

G Dipropargylamine Dipropargylamine Reaction Reaction at 0 °C to RT Dipropargylamine->Reaction Chloroformate Chloroformate Chloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Bis-propargyl Carbamate Linker Purification->Product

Caption: Synthetic workflow for a bis-propargyl carbamate linker.

Step-by-Step Synthesis Protocol

Objective: To synthesize a bis-propargyl carbamate linker for subsequent thermodynamic analysis.

Materials:

  • Dipropargylamine

  • 4-Nitrophenyl chloroformate (or another suitable chloroformate)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dipropargylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution. Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure bis-propargyl carbamate linker.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of the synthesized bis-propargyl carbamate linker can be empirically determined using a combination of thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It can be used to determine the melting point, enthalpy of fusion, and to observe any thermal events such as decomposition.

DSC Experimental Workflow

G Sample_Prep Prepare Sample (2-5 mg) in Hermetic Pan Instrument_Setup Calibrate DSC & Set Temperature Program Sample_Prep->Instrument_Setup Reference_Prep Prepare Empty Reference Pan Reference_Prep->Instrument_Setup Run_DSC Heat Sample & Reference at Controlled Rate Instrument_Setup->Run_DSC Data_Analysis Analyze Thermogram for Melting Point & Enthalpy Run_DSC->Data_Analysis Results Determine Thermal Transitions Data_Analysis->Results

Caption: Workflow for DSC analysis of the linker.

Detailed Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified bis-propargyl carbamate linker into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.[9]

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium). Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA).

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.

    • Reheat the sample at the same controlled rate to observe the thermal transitions of the crystallized material.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion (ΔH_fus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10] It is used to determine the thermal stability and decomposition temperature of the linker.

Detailed Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the purified bis-propargyl carbamate linker into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

Table 1: Hypothetical Thermal Analysis Data for a Bis-Propargyl Carbamate Linker

ParameterValueTechniqueInterpretation
Melting Point (T_m)125 °CDSCTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔH_fus)25 kJ/molDSCEnergy required to melt the solid.
Decomposition Temp (T_d, 5% wt loss)250 °CTGATemperature at which significant thermal degradation begins.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events in solution.[1][11] While not a direct measure of the linker's covalent bond stability, it can be used to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) of the interaction between the linker (or a drug-linker conjugate) and a target molecule, providing insights into the overall stability of the complex.

ITC Experimental Workflow

G Sample_Prep Prepare Ligand (in syringe) & Macromolecule (in cell) in Matched Buffer Instrument_Setup Equilibrate ITC at Desired Temperature Sample_Prep->Instrument_Setup Titration Inject Ligand into Macromolecule Solution Instrument_Setup->Titration Data_Acquisition Measure Heat Change After Each Injection Titration->Data_Acquisition Data_Analysis Fit Binding Isotherm to Determine ΔH, K_D, n Data_Acquisition->Data_Analysis Results Obtain Thermodynamic Binding Profile Data_Analysis->Results G Build_Structure Build 3D Structure of Bis-propargyl Carbamate Geometry_Optimization Optimize Geometry using DFT (e.g., B3LYP) Build_Structure->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies Geometry_Optimization->Frequency_Calculation Transition_State_Search Locate Transition State for Hydrolysis Frequency_Calculation->Transition_State_Search Energy_Calculation Calculate Energies of Reactant, TS, Products Transition_State_Search->Energy_Calculation Thermodynamic_Parameters Determine ΔH, ΔG, and Activation Energy Energy_Calculation->Thermodynamic_Parameters

Caption: Computational workflow for stability analysis.

By comparing the calculated thermodynamic parameters of the bis-propargyl carbamate linker with those of other well-characterized carbamate linkers, it is possible to make informed predictions about its relative stability. For instance, a higher calculated activation energy for hydrolysis would suggest greater kinetic stability.

Conclusion and Future Directions

The bis-propargyl carbamate linker represents a versatile platform for the development of advanced bioconjugates. A thorough understanding of its thermodynamic stability is essential for its successful implementation. This guide has provided a comprehensive framework for investigating this critical parameter, encompassing theoretical considerations, detailed synthetic and analytical protocols, and computational approaches.

While direct experimental data on the thermodynamic stability of bis-propargyl carbamate linkers is currently limited, the methodologies outlined herein provide a clear path for researchers to generate this crucial information. Future work should focus on the systematic evaluation of a series of bis-propargyl carbamate linkers with varying substitution patterns to establish clear structure-stability relationships. Such studies will undoubtedly accelerate the rational design of next-generation linkers with finely tuned stability profiles for a wide range of applications in drug delivery and beyond.

References

  • Velazquez-Campoy, A., & Freire, E. (2005). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • BenchChem. (2025).
  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936-3943. [Link]

  • Klančar, U., & Bratkovič, T. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 283-300.
  • Zhao, Y., et al. (2022). Steric Hindrance effect on amine demonstrated in solid polymer membranes for CO2 transport. Journal of Membrane Science, 655, 120586.
  • Creative Biolabs. (2025). Linkers in Antibody-Drug Conjugates. Creative Biolabs. [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. SYNthesis med chem. [Link]

  • Turos, E., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6084-6109.
  • McCann, N. (2012). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Newcastle University. [Link]

  • McCann, N., et al. (2011).
  • Sreenivasa, M., et al. (2015). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 5(76), 61833-61843. [Link]

  • Turos, E., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6084-6109. [Link]

  • ResearchGate. (n.d.). TGA curves (a) and DSC curves (b) of the as-prepared propargyl-functionalized ionic conductors. ResearchGate. [Link]

  • Li, X., et al. (2016).
  • University of Cambridge. (n.d.). Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. University of Cambridge. [Link]

  • ResearchGate. (n.d.). Designed carbamate‐substituted alkynes. ResearchGate. [Link]

  • Gangarapu, S., et al. (2014). Quantum chemical studies on solvents for post-combustion carbon dioxide capture: calculation of pKa and carbamate stability of disubstituted piperazines. ChemPhysChem, 15(9), 1880-1886. [Link]

  • CORE. (n.d.). Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates. CORE. [Link]

  • AELAB. (2026). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • ResearchGate. (2026). (PDF) Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ResearchGate. [Link]

  • Cooper, A. (n.d.). Differential scanning microcalorimetry. University of Glasgow. [Link]

  • Bruno, J. E., et al. (2019). On the Limited Role of Electronic Support Effects in Selective Alkyne Hydrogenation: A Kinetic Study of Au/MOx Catalysts Prepared from Oleylamine-Capped Colloidal Nanoparticles. ChemCatChem, 11(5), 1461-1473. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • University of Florida. (n.d.). Sample Preparation – DSC. University of Florida. [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Larionov, E., & Bolm, C. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry, 87(23), 15585-15594. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Larionov, E., & Bolm, C. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry, 87(23), 15585-15594.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Ohio State University. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of a novel highly thermal stable N -propargyl monomer containing benzoxazole ring. ResearchGate. [Link]

  • Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Debiopharm. [Link]

  • Google Patents. (n.d.). CN1634878A - Propargyl butylamino formate and its synthesis process.
  • Farmer, J. A., et al. (2015). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. Molecules, 20(10), 18888-18906.
  • Piatnitski Chekler, E., et al. (2018). Innovative linker strategies for tumor-targeted drug conjugates. La Chimica & l'Industria, (4), 84-91.
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Exploratory

Solubility Profiling and Solvent Selection Strategy for Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Technical Guide | CAS: 78556-97-7 Executive Summary Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Bis-propargyl carbamate) represents a critical bifunctional intermediate in bioconjugation and material science. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | CAS: 78556-97-7

Executive Summary

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Bis-propargyl carbamate) represents a critical bifunctional intermediate in bioconjugation and material science. Characterized by a central polar carbamate linkage flanked by two terminal alkyne groups, this molecule serves as a dual-warhead precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Effective utilization of this compound requires a nuanced understanding of its solubility profile, which is governed by the competition between its hydrogen-bonding carbamate core and its hydrophobic propargyl "tails." This guide provides a structural analysis of these interactions, a predicted solubility matrix, and validated protocols for experimental determination and reaction preparation.[1][2]

Structural Analysis & Solubility Mechanism

To predict and manipulate the solubility of this molecule, one must deconstruct its functional architecture. The molecule (


) exhibits three distinct solubility-determining zones:
  • The Carbamate Core (-NH-CO-O-):

    • Nature: Highly polar; acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O, -O-).

    • Solvent Interaction: Drives solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols) capable of H-bonding.

    • Crystallinity: The dipole-dipole interactions of this core often lead to high lattice energy, requiring solvents with high dielectric constants to disrupt solid-state packing.

  • The Propargyl Termini (

    
    ): 
    
    • Nature: Moderately lipophilic (hydrophobic) but polarizable due to the pi-electron density of the triple bonds.

    • Solvent Interaction: Provides limited solubility in chlorinated solvents (DCM, Chloroform) but is generally insufficient to solubilize the molecule in aliphatic hydrocarbons (Hexane, Heptane).

  • The Symmetry Factor:

    • Impact: As a symmetric or near-symmetric bis-alkyne, the molecule likely packs efficiently in the solid state. This increases the energy barrier for dissolution compared to asymmetric analogs, necessitating the use of co-solvents or slight warming in marginal solvents.

Visualization: Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on these structural features.

SolubilityLogic Molecule Bis-propargyl Carbamate Core Carbamate Core (Polar/H-Bonding) Molecule->Core Tails Alkyne Tails (Lipophilic/Pi-Cloud) Molecule->Tails Solvent_Polar Polar Aprotic (DMSO, DMF, NMP) High Solubility Core->Solvent_Polar Dipole Interaction Solvent_Alc Alcohols (MeOH, tBuOH) Moderate/Heating Req. Core->Solvent_Alc H-Bonding Solvent_Chlor Chlorinated (DCM, CHCl3) Good Solubility Tails->Solvent_Chlor Pi-Interaction Solvent_NonPolar Aliphatics (Hexane, Pentane) Poor/Insoluble Tails->Solvent_NonPolar Weak Dispersion

Caption: Structural dissection of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate determining solvent compatibility.

Empirical Solubility Profile

While specific quantitative data (


) for CAS 78556-97-7 is rarely published in open literature, the following profile is derived from the behavior of structural analogs (e.g., prop-2-yn-1-yl carbamate, dipropargylamine derivatives).
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Primary Choice. Recommended for stock solutions (100 mM+). DMSO is ideal for biological assays due to low volatility and miscibility with water.
Chlorinated Dichloromethane (DCM), ChloroformGood to High Excellent for synthesis work-up and transfer. Rapid evaporation makes them poor for open-air crystallization.
Esters/Ketones Ethyl Acetate, AcetoneModerate Variable. Often soluble but may require slight warming. Good for recrystallization when paired with Hexane.
Alcohols Methanol, Ethanol, t-ButanolModerate Solubility decreases as alcohol chain length increases. t-Butanol is the critical co-solvent for aqueous Click chemistry.
Ethers THF, 1,4-DioxaneGood THF is a versatile solvent for reactions involving this carbamate, though peroxide formation is a risk during storage.
Aqueous Water, PBS BufferPoor Insoluble without organic co-solvents. Requires <5% DMSO or 20%+ tBuOH for stable dispersion.
Aliphatic Hexane, Heptane, CyclohexaneInsoluble Used as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Self-Validating" protocol to generate precise data for your specific batch/purity level.

Materials:

  • Analytical Balance (0.1 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE - hydrophobic)

  • Target Solvent (Dry)[3]

Workflow:

  • Saturation: Add excess solid Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (approx. 50 mg) to 1.0 mL of solvent in a vial.

  • Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at 25°C. If solid dissolves completely, add more until a visible precipitate remains.

  • Agitation: Shake at room temperature for 24 hours.

  • Filtration: Withdraw 0.5 mL of the supernatant using a syringe and pass it through a pre-weighed syringe filter into a pre-weighed clean vial.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry under high vacuum for 4 hours.

  • Calculation:

    
    
    
Protocol B: Solvent Preparation for CuAAC (Click) Reactions

The most common failure mode in Click chemistry with this substrate is precipitation upon addition of the aqueous catalyst. This protocol ensures a stable homogeneous phase.

The "tBuOH/Water" Standard:

  • Stock Prep: Dissolve the bis-propargyl carbamate in pure t-Butanol or DMSO at 10x the final reaction concentration.

  • Solvent Mixing: Prepare a 1:1 mixture of t-Butanol and Water (or PBS).

  • Sequential Addition:

    • Add the organic azide to the solvent mixture.

    • Add the carbamate stock solution slowly while vortexing.

    • Check Point: If turbidity appears, add more t-Butanol dropwise until clear.

    • Add the CuSO4/Ligand complex last.

Visualization: Click Reaction Workflow

ClickWorkflow Start Start: Reaction Setup Stock 1. Dissolve Carbamate in DMSO or tBuOH (100mM) Start->Stock Mix 2. Prepare Solvent Base (1:1 tBuOH : H2O) Stock->Mix Combine 3. Add Reagents (Azide + Carbamate Stock) Mix->Combine Check Turbidity Check Combine->Check Adjust Add tBuOH Check->Adjust Cloudy Catalyst 4. Add Cu/Ascorbate Check->Catalyst Clear Adjust->Check

Caption: Step-by-step solvent handling to prevent substrate precipitation during CuAAC.

Safety & Stability Considerations

  • Shock Sensitivity: While carbamates are stable, low molecular weight molecules with high nitrogen/carbon ratios or multiple alkyne units can possess high energy. Do not distill this compound to dryness at high temperatures (>100°C).

  • Acidity: The terminal alkyne proton (

    
    ) is weakly acidic. Avoid strong bases (e.g., NaH, LDA) unless deprotonation is the intended reaction step, as this will generate a nucleophilic acetylide species.
    
  • Storage: Store neat material at 2-8°C. Solutions in DMSO are stable at -20°C for months. Avoid storing in chlorinated solvents for extended periods due to potential slow alkylation or HCl liberation.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Huisgen 1,3-Dipolar Cycloaddition of Azides and Alkynes: A Stepwise Huisgen Cycloaddition Process Catalyzed by Copper(I). Angewandte Chemie International Edition. Retrieved from [Link]

  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E. Retrieved from [Link] (Structural data on bis-propargyl carbamate analogs).

Sources

Foundational

Beyond the Handle: The Reactivity Profile of Propargyl Carbamates in Bioorthogonal Chemistry

Executive Summary The propargyl carbamate moiety (R–O–C(O)–NH–CH₂–C≡CH or R–NH–C(O)–O–CH₂–C≡CH) represents a high-value functional group in chemical biology. Unlike simple propargyl ethers or amides, the propargyl carbam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propargyl carbamate moiety (R–O–C(O)–NH–CH₂–C≡CH or R–NH–C(O)–O–CH₂–C≡CH) represents a high-value functional group in chemical biology. Unlike simple propargyl ethers or amides, the propargyl carbamate offers a dual-modal reactivity profile : it serves as a robust electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and, crucially, functions as a bioorthogonally cleavable "cage" triggered by Palladium(0).

This guide dissects the physicochemical kinetics of this moiety, providing researchers with the mechanistic grounding required to utilize it as both a stable conjugation handle and a stimulus-responsive linker in Activity-Based Protein Profiling (ABPP) and prodrug design.

Physicochemical & Electronic Profile

Structural Dynamics

The propargyl carbamate introduces a unique electronic environment compared to standard alkyl alkynes. The carbamate group is electron-withdrawing (EWG) relative to the propargylic methylene.

  • pKa Modulation: The inductive effect of the carbamate carbonyl lowers the pKa of the terminal acetylenic proton (approx. pKa ~24 in DMSO) relative to unactivated alkyl alkynes. This facilitates the formation of the Copper(I)-acetylide intermediate, the rate-determining step in the early phase of the CuAAC catalytic cycle.[1]

  • Chelation Potential: The carbamate carbonyl oxygen and the nitrogen lone pair can participate in secondary coordination with the Copper catalyst. While this can accelerate reaction rates in some solvent systems, it also necessitates the use of strong chelating ligands (e.g., THPTA) to prevent catalyst sequestration in dilute biological media.

Comparative Reactivity Table

The following table benchmarks propargyl carbamates against common bioorthogonal handles.

Handle TypeCuAAC Reactivity (Relative)Metabolic StabilityPd(0) CleavabilityPrimary Application
Propargyl Carbamate High High (pH 4-9)Yes (Fast) Prodrugs, ABPP, Caged Proteins
Propargyl EtherModerate-HighHighYes (Slow)Stable Conjugation
Propargyl AmideModerateHighNoPeptide Labeling
PropiolamideVery HighLow (Michael Acceptor)N/ACovalent Probes
Cyclooctyne (DBCO)High (SPAAC)ModerateNoCopper-free Labeling

Mechanism 1: The CuAAC Ligation

In the context of "Click" chemistry, the propargyl carbamate is a reliable partner.[1] However, a critical "self-validating" check is required regarding the substitution pattern of the propargyl group.

The "Tertiary Propargyl" Trap

Critical Warning: While primary propargyl carbamates (–CH₂–C≡CH) are stable CuAAC substrates, tertiary propargyl carbamates (–C(Me)₂–C≡CH) are prone to side reactions.

  • Mechanism of Failure: Upon copper coordination, tertiary propargyl derivatives can stabilize a propargyl cation intermediate, leading to elimination or nucleophilic attack by solvent (e.g., hydrolysis to a ketone) rather than triazole formation.

  • Solution: Always utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand. THPTA protects the Cu(I) center and suppresses the formation of the cationic intermediate, favoring the desired cycloaddition.

Visualization: CuAAC Catalytic Cycle & Chelation

The following diagram illustrates the standard CuAAC cycle, highlighting the potential interaction of the carbamate oxygen.

CuAAC_Mechanism Start Propargyl Carbamate (Substrate) Cu_Coord Cu(I)-Pi Complex (Coordination) Start->Cu_Coord + [Cu(I)L] Acetylide Cu(I)-Acetylide (Active Species) Cu_Coord->Acetylide - H+ (Base) Coordination_Note Carbamate C=O can stabilize Cu Cu_Coord->Coordination_Note Metallacycle Cu-Metallacycle (C-N Bond Formed) Acetylide->Metallacycle + Azide (R-N3) Product Triazole-Carbamate (Ligated Product) Metallacycle->Product Ring Contraction + H+

Caption: The CuAAC cycle for propargyl carbamates. Note the transition from Pi-complex to Acetylide.

Mechanism 2: Palladium-Mediated Decaging

The most sophisticated application of propargyl carbamates is their use as "Proc" (propargyloxycarbonyl) protecting groups. This allows for the chemical "uncaging" of drugs or fluorophores in live cells.

The Cleavage Pathway
  • Complexation: Pd(0) coordinates to the propargyl alkyne and alkene (if present).

  • Oxidative Addition: The C–O bond of the carbamate cleaves, generating a π-allenyl/propargyl palladium complex.

  • Hydrolysis/Elimination: The carbamate releases CO₂ and the free amine (the payload).

Visualization: Pd-Decaging Workflow

Pd_Decaging Prodrug Prodrug-Carbamate-Propargyl (Inactive/Caged) Pd_Add Pd(0) Catalyst Addition (e.g., Pd(allyl)Cl dimer) Prodrug->Pd_Add Intermediate Pd-Pi-Allyl Complex + CO2 Release Pd_Add->Intermediate Oxidative Addition ActiveDrug Free Amine Drug (Active Payload) Intermediate->ActiveDrug Hydrolysis Byproduct Allenyl/Propargyl Byproducts Intermediate->Byproduct

Caption: Pd(0)-triggered cleavage of the propargyl carbamate linker to release an active amine payload.

Experimental Protocols

Protocol A: Synthesis of a Propargyl Carbamate Linker

Objective: Install a propargyl carbamate handle onto a primary amine (e.g., a drug or lysine residue).

  • Reagents: Propargyl chloroformate (or Propargyl alcohol + CDI), Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve the amine substrate (1.0 equiv) in anhydrous DCM at 0°C.

    • Add TEA (1.5 equiv).

    • Dropwise add Propargyl Chloroformate (1.1 equiv). Note: If substrate is acid-sensitive, use Propargyl alcohol activated with Carbonyldiimidazole (CDI).

    • Warm to RT and stir for 2 hours.

    • Validation: Monitor by TLC/LCMS. The product will show a characteristic alkyne proton doublet (~2.5 ppm, J = 2.5 Hz) and a carbamate NH signal in ¹H NMR.

Protocol B: Kinetic Benchmarking (CuAAC)

Objective: Verify the click reactivity of your specific carbamate scaffold.

  • Setup: Prepare 100 µM solutions of the Propargyl Carbamate and a Fluorogenic Azide (e.g., 3-azido-7-hydroxycoumarin).

  • Catalyst Mix: Premix CuSO₄ (1 mM) and THPTA (5 mM) in water (1:5 ratio is critical).

  • Initiation: Add Sodium Ascorbate (5 mM final conc) to the reaction mixture.

  • Readout: Monitor fluorescence increase (Ex 404 nm / Em 477 nm) over 60 minutes.

  • Control: Run a parallel reaction with a standard Propargyl Ether to normalize rates.

Protocol C: Palladium-Mediated Decaging in Cell Culture

Objective: Uncage a "Proc"-protected fluorophore or drug in live cells.

  • Preparation: Treat cells with the Proc-caged compound (1-10 µM) for desired duration.

  • Pd Catalyst: Prepare a fresh solution of Pd(allyl)₂Cl₂ or Pd(dba)₂ formulated with nano-micelles or simply in DMSO (if tolerant).

  • Trigger: Add Pd catalyst (10-50 µM) to the media.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Analysis: Wash cells 3x with PBS to remove Pd. Analyze via Flow Cytometry (for fluorophores) or Cell Viability Assay (for prodrugs).

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Stepwise Cycloaddition." Journal of the American Chemical Society, 2005.

  • Pd-Mediated Decaging: Weiss, J. T., et al. "Palladium-mediated deprotection of propargyl carbamates for intracellular protein activation." Nature Chemistry, 2014.

  • Propargyl Carbamate Prodrugs: Tinder, et al. "Palladium-labile prodrugs of gemcitabine: synthesis and bioorthogonal activation." Journal of Medicinal Chemistry, 2018.

  • Ligand Effects (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

  • Tertiary Propargyl Side Reactions: Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.

Sources

Exploratory

An In-Depth Technical Guide to the Hydrolytic Stability of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate at Physiological pH

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the hydrolytic stability of Prop-2-yn-1-yl prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the hydrolytic stability of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate at a physiologically relevant pH of 7.4. As a Senior Application Scientist, the following content integrates established scientific principles with practical, field-proven insights to ensure a robust and reliable stability assessment.

Introduction: The Imperative of Hydrolytic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most fundamental being chemical stability. Hydrolysis, the cleavage of a chemical bond by water, is a primary degradation pathway for many pharmaceuticals.[1][2] Understanding a molecule's susceptibility to hydrolysis is critical for several reasons:

  • Efficacy and Bioavailability: Rapid degradation in the physiological environment can prevent a drug from reaching its target at a therapeutic concentration, thereby reducing its efficacy.[3]

  • Shelf-Life and Storage: The stability of a drug substance and product dictates its shelf-life and the required storage conditions.[4]

  • Safety and Toxicity: Degradation products may be inactive, but they can also be toxic or elicit unintended pharmacological effects.

  • Predictive Power in Early Discovery: Assessing hydrolytic stability early in the drug discovery process allows for the selection of more robust candidate molecules, saving significant time and resources.[5]

The carbamate functional group, an ester of carbamic acid, is a common motif in medicinal chemistry, valued for its role as a stable amide or ester isostere.[3] However, this linkage is susceptible to hydrolysis, and its stability can be highly dependent on its chemical environment and substitution pattern.[3][6] This guide focuses on Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, a molecule featuring two propargyl groups, which are of interest in various chemical synthesis applications, including "click" chemistry.[7] A thorough understanding of its stability at physiological pH is paramount for any potential biomedical application.

Mechanistic Considerations for Carbamate Hydrolysis at pH 7.4

At physiological pH (7.4), the hydrolysis of carbamates is typically dominated by a base-catalyzed mechanism.[6][8] While acid-catalyzed hydrolysis can also occur, it is generally more significant at a much lower pH.[8] The prevailing mechanism at neutral to alkaline pH is a base-catalyzed acyl substitution (BAC2-type) reaction.

The process can be outlined as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), the primary nucleophile in a neutral aqueous solution, attacks the electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate Formation: This attack forms an unstable, negatively charged tetrahedral intermediate.

  • Intermediate Collapse: The intermediate collapses, leading to the cleavage of the carbon-oxygen bond.

  • Product Formation: The leaving group, a propargyl alcohol molecule, is released. The other fragment, a carbamic acid derivative, is unstable and rapidly decarboxylates to yield propargylamine and carbon dioxide.

The electronic nature of the substituents on both the nitrogen and oxygen atoms of the carbamate significantly influences the rate of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alkyne moieties in Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate may have a modest electron-withdrawing effect, potentially influencing its stability profile.

G cluster_0 Base-Catalyzed Hydrolysis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate cluster_1 Products Compound Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Intermediate Tetrahedral Intermediate (Unstable) Compound->Intermediate OH_ion OH⁻ (Hydroxide Ion) OH_ion->Compound Nucleophilic Attack Propargyl_Alcohol Propargyl Alcohol Intermediate->Propargyl_Alcohol Leaving Group Departure Carbamic_Acid Propargyl Carbamic Acid (Unstable) Intermediate->Carbamic_Acid Propargylamine Propargylamine Carbamic_Acid->Propargylamine Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Caption: Proposed pathway for base-catalyzed hydrolysis at physiological pH.

Experimental Design for Hydrolytic Stability Assessment

A robust assessment of hydrolytic stability involves incubating the target compound in a buffered solution at a physiologically relevant temperature and monitoring its concentration over time using a validated analytical method.[9]

Core Principles of the Assay Design:

  • Physiologically Relevant Conditions: The use of a phosphate-buffered saline (PBS) solution at pH 7.4 and a temperature of 37°C mimics the conditions of human plasma.

  • Analyte Concentration: The starting concentration of the compound should be high enough for accurate detection but low enough to ensure complete solubilization in the aqueous buffer.

  • Time Course Selection: Time points for sampling should be chosen to adequately capture the degradation profile, ideally covering at least two to three half-lives.

  • Control of Variables: Temperature and pH must be meticulously controlled throughout the experiment, as these are critical factors influencing the rate of hydrolysis.[6]

  • Stability-Indicating Method: The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be able to resolve the parent compound from any potential degradation products, ensuring that the measured decrease in concentration is solely due to the degradation of the parent molecule.[9][10]

G Prep_Stock Prepare Stock Solution of Compound in Organic Solvent Incubation Incubate Compound in Buffer at 37°C Prep_Stock->Incubation Prep_Buffer Prepare PBS Buffer (pH 7.4) Prep_Buffer->Incubation Sampling Collect Aliquots at Defined Time Points (T₀, T₁, T₂, etc.) Incubation->Sampling Quench Quench Reaction (e.g., with Acetonitrile/Acid) Sampling->Quench Analysis Analyze Samples by HPLC-UV Quench->Analysis Data Quantify Remaining Compound and Calculate Half-Life Analysis->Data

Caption: High-level experimental workflow for stability assessment.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the hydrolytic stability of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate.

4.1. Materials and Reagents

  • Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (high purity)

  • Phosphate-Buffered Saline (PBS) tablets or individual components (NaCl, KCl, Na₂HPO₄, KH₂PO₄)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (or other suitable acid for quenching)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • pH meter

  • Incubator or water bath set to 37°C

  • HPLC system with UV detector

  • HPLC vials

4.2. Preparation of Solutions

  • PBS Buffer (1x, pH 7.4):

    • Dissolve PBS tablets in the appropriate volume of purified water as per the manufacturer's instructions.

    • Alternatively, prepare the buffer from its individual components.

    • Verify the pH is 7.4 using a calibrated pH meter and adjust if necessary with small amounts of 0.1 M NaOH or 0.1 M HCl.

    • Filter the buffer through a 0.22 µm filter.

  • Stock Solution (e.g., 10 mM):

    • Accurately weigh a sufficient amount of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ACN or DMSO) and then bring to the final volume in a volumetric flask. Rationale: Using an organic stock solution is necessary for compounds with low aqueous solubility.

4.3. Incubation and Sampling Procedure

  • Pre-warm the PBS buffer to 37°C.

  • In a suitable container, add the required volume of pre-warmed PBS.

  • Initiate the experiment (T₀) by adding a small volume of the stock solution to the PBS buffer to achieve the desired final concentration (e.g., 10-50 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting the hydrolysis rate.

  • Immediately withdraw the first aliquot (T₀), which represents 100% of the initial concentration.

  • Incubate the reaction mixture at 37°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • For each aliquot, immediately quench the hydrolysis reaction by adding it to a vial containing a quenching solution (e.g., a 1:1 ratio of sample to cold ACN with 0.1% formic acid). Rationale: Quenching is crucial to stop the degradation process instantly, ensuring that the measured concentration accurately reflects the concentration at the time of sampling.

  • Store the quenched samples at a low temperature (e.g., 4°C) until HPLC analysis.

Analytical Methodology: HPLC-UV

A stability-indicating HPLC method is essential for accurate quantification.[11]

5.1. HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, e.g., 150 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient e.g., 5% to 95% B over 10 minutesA gradient elution is often necessary to separate the parent compound from potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection e.g., 220 nm or λmax of the compoundWavelength should be chosen to maximize the signal of the analyte.

5.2. Calibration Curve

  • Prepare a series of calibration standards of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate in the quenching solution at known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot the peak area versus the concentration to generate a calibration curve. This curve will be used to determine the concentration of the compound in the experimental samples.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of degradation and the half-life (t½) of the compound under the tested conditions.

6.1. Quantification and Data Presentation

  • Using the calibration curve, convert the peak area of the parent compound in each sample to a concentration.

  • Calculate the percentage of the compound remaining at each time point relative to the T₀ concentration.

  • Summarize the data in a table.

Example Data Table:

Time (hours)Concentration (µM)% Remainingln(% Remaining)
050.0100.04.605
148.597.04.575
247.194.24.545
444.388.64.484
839.278.44.362
1234.869.64.243
2424.248.43.879
4811.723.43.153

6.2. Determination of Half-Life (t½)

Hydrolytic degradation often follows first-order kinetics. The rate equation is:

ln[A]t = -kt + ln[A]₀

Where:

  • [A]t is the concentration at time t

  • [A]₀ is the initial concentration

  • k is the first-order rate constant

  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • Perform a linear regression on the data points. The slope of the line will be equal to -k.

  • Calculate the half-life (t½) using the following equation:

t½ = 0.693 / k

A good linear fit (R² > 0.95) supports the assumption of first-order kinetics.

G Raw_Data HPLC Peak Areas at Each Time Point Concentration_Data Calculate Concentration vs. Time Data Raw_Data->Concentration_Data Calibration Calibration Curve (Peak Area vs. Concentration) Calibration->Concentration_Data Plot_Data Plot ln(% Remaining) vs. Time Concentration_Data->Plot_Data Regression Perform Linear Regression Slope = -k Plot_Data->Regression Half_Life Calculate Half-Life t½ = 0.693 / k Regression->Half_Life

Caption: Workflow for data analysis to determine the degradation rate constant and half-life.

Conclusion and Recommendations

This guide has detailed a comprehensive, scientifically-grounded approach to evaluating the hydrolytic stability of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate at physiological pH. By following this protocol, researchers can generate reliable and reproducible data to inform critical decisions in the drug development process. The determined half-life provides a quantitative measure of the compound's intrinsic chemical stability, which is essential for predicting its in vivo behavior and establishing its potential as a therapeutic agent. If the compound exhibits rapid degradation, this data can serve as a baseline for future medicinal chemistry efforts aimed at improving stability through structural modification.

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrolysis Mechanisms of Carbamates Source: Scribd URL: [Link]

  • Title: The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates Source: R Discovery URL: [Link]

  • Title: Kinetics of Carbaryl Hydrolysis Source: Clemson University, College of Engineering, Computing, and Applied Sciences URL: [Link]

  • Title: Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System Source: Dr. Zachary H. Houston URL: [Link]

  • Title: Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion Source: PubMed URL: [Link]

  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

  • Title: Synthesis of Propargylic and Allenic Carbamates via the C–H Amination of Alkynes Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power Source: PubMed URL: [Link]

  • Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Alkaline Hydrolysis of Some Carbamic Acid Esters. Source: SciSpace URL: [Link]

  • Title: Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis Source: Biomacromolecules - ACS Publications URL: [Link]

  • Title: Hydrolysis in Pharmaceutical Formulations Source: ResearchGate URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL: [Link]

  • Title: Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]

  • Title: Mechanism of base-induced hydrolysis of carbamates 2–4. Source: ResearchGate URL: [Link]

  • Title: Synthesis of allenylsilanes from propargyl carbamates Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Preparing method for high purity propargyl n-butyl carbamate Source: Google Patents URL

Sources

Foundational

An In-Depth Technical Guide to Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, also known as dipropargyl carbamate. As this compound is not readily commercially available, this document focuses on its...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, also known as dipropargyl carbamate. As this compound is not readily commercially available, this document focuses on its synthesis, purification, and detailed characterization for researchers, scientists, and drug development professionals. The methodologies and analytical data presented are based on established principles of organic chemistry and spectroscopic data from closely related analogues.

Introduction: The Significance of the Propargyl Moiety

The propargyl group, a three-carbon chain containing a terminal alkyne, is a cornerstone of modern organic and medicinal chemistry. Its terminal alkyne functionality is a key participant in highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile and robust conjugation of molecules in complex biological systems. The carbamate linkage, on the other hand, is a stable and common motif in biologically active compounds and serves as a key structural component in numerous pharmaceuticals.

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, by combining two propargyl groups within a single molecule, presents a unique scaffold for the development of novel chemical probes, cross-linking agents, and building blocks for more complex molecular architectures.

Physicochemical and Spectroscopic Data

Due to its nature as a non-commercial compound, experimental physicochemical data for Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate is not available in the literature. The following table summarizes its calculated molecular properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number Not AssignedNot commercially available
Molecular Formula C₇H₇NO₂Calculated
Molecular Weight 137.14 g/mol Calculated
Physical State Predicted to be a solid or oilBased on similar carbamates
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)General solubility of carbamates
Predicted ¹H NMR See Table 2Based on known chemical shifts of propargyl groups[1][2]
Predicted ¹³C NMR See Table 3Based on known chemical shifts of propargyl groups[3][4][5][6]
Predicted FTIR Peaks See Table 4Based on characteristic frequencies of propargyl and carbamate groups[7][8][9]
Predicted MS Fragments See Table 5Based on common fragmentation patterns of carbamates[10][11][12][13]

Synthesis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

A plausible and efficient synthesis of the title compound involves a two-step process, starting from the commercially available propargyl alcohol. The first step is the conversion of propargyl alcohol to propargyl chloroformate, a reactive intermediate. The second step is the reaction of this chloroformate with propargylamine to form the desired dipropargyl carbamate.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Propargyl Chloroformate cluster_step2 Step 2: Synthesis of Dipropargyl Carbamate propargyl_alcohol Propargyl Alcohol reaction1 Reaction at 0°C to rt propargyl_alcohol->reaction1 triphosgene Triphosgene (safer phosgene equivalent) triphosgene->reaction1 base1 Pyridine or Triethylamine base1->reaction1 solvent1 Anhydrous DCM solvent1->reaction1 propargyl_chloroformate Propargyl Chloroformate propargylamine Propargylamine reaction2 Reaction at 0°C to rt propargyl_chloroformate->reaction2 reaction1->propargyl_chloroformate propargylamine->reaction2 base2 Triethylamine base2->reaction2 solvent2 Anhydrous DCM solvent2->reaction2 dipropargyl_carbamate Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate reaction2->dipropargyl_carbamate

Caption: Proposed two-step synthesis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate.

Detailed Protocol

Step 1: Synthesis of Propargyl Chloroformate [14][15][16][17]

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propargyl alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of triphosgene (0.4 eq.) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up: The reaction is quenched by the slow addition of cold water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude propargyl chloroformate, which can be used in the next step without further purification.

Causality: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking a carbonyl carbon of triphosgene. Triphosgene is a safer, solid equivalent of phosgene gas. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Step 2: Synthesis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate [18][19][20]

  • Reaction Setup: A three-necked round-bottom flask is charged with a solution of propargylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: The flask is cooled to 0 °C. A solution of the crude propargyl chloroformate (1.05 eq.) in anhydrous DCM is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate.

Causality: The primary amine of propargylamine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the propargyl chloroformate. This results in the formation of a stable carbamate linkage. Triethylamine is used as a base to scavenge the HCl produced.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.7d, J ≈ 2.4 Hz2H-O-CH₂ -C≡CHMethylene protons adjacent to the carbamate oxygen are deshielded.
~4.1dd, J ≈ 5.0, 2.4 Hz2H-NH-CH₂ -C≡CHMethylene protons adjacent to the carbamate nitrogen are also deshielded.
~5.0br s1H-NH -The carbamate proton signal is often broad and its chemical shift is solvent dependent.
~2.5t, J ≈ 2.4 Hz1H-O-CH₂-C≡CH Terminal alkyne proton.
~2.2t, J ≈ 2.4 Hz1H-NH-CH₂-C≡CH Terminal alkyne proton.

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)AssignmentRationale
~156C =OTypical chemical shift for a carbamate carbonyl carbon.
~78-O-CH₂-C ≡CHQuaternary alkyne carbon.
~75-NH-CH₂-C ≡CHQuaternary alkyne carbon.
~73-O-CH₂-C≡C HTerminal alkyne carbon.
~72-NH-CH₂-C≡C HTerminal alkyne carbon.
~53-O-C H₂-C≡CHMethylene carbon adjacent to the carbamate oxygen.
~30-NH-C H₂-C≡CHMethylene carbon adjacent to the carbamate nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300≡C-HStretch
~3300N-HStretch
~2120C≡CStretch
~1700C=OStretch
~1520N-HBend
~1250C-OStretch
Mass Spectrometry (MS)

Table 5: Predicted ESI-MS Fragmentation

m/zProposed Fragment
138.05[M+H]⁺
136.04[M-H]⁻
82.04[M - C₃H₃O]⁺ (Loss of propargyloxy radical)
56.03[C₃H₄N]⁺ (Propargylamine fragment)

Potential Applications

The unique bifunctional nature of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate makes it a promising candidate for various applications in chemical biology and materials science:

  • Homobifunctional Cross-linkers: The two terminal alkynes can be used to cross-link two azide-containing biomolecules.

  • Scaffolds for Drug Discovery: The rigid carbamate core and the reactive propargyl arms provide a versatile scaffold for the synthesis of novel bioactive compounds.

  • Materials Science: Incorporation of this molecule into polymers can introduce reactive sites for subsequent functionalization via click chemistry.

Conclusion

This technical guide provides a foundational understanding of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, a molecule with significant potential in various scientific disciplines. While not commercially available, its synthesis is achievable through standard organic chemistry techniques. The detailed spectroscopic predictions and proposed synthetic workflow herein serve as a valuable resource for researchers aiming to synthesize and utilize this versatile compound. The dual propargyl functionality opens up exciting avenues for the development of novel chemical tools and materials.

References

  • Chen, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537.
  • ResearchGate. (n.d.). FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... Retrieved from [Link]

  • Chen, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537.
  • Dan, D., et al. (2016). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 27(6), 998-1007.
  • Damico, J. N. (1966). The Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045.
  • Black, D. A., & Arndtsen, B. A. (2004). Copper-Catalyzed Alkynylation of Imines and Enamines. Organic Letters, 6(7), 1107-1110.
  • Fukase, Y., et al. (1999). Propargyloxycarbonyl and propargyl groups for novel protection of amino, hydroxy, and carboxy functions. Tetrahedron Letters, 40(6), 1169-1170.
  • D'Souza, M. J., et al. (2015). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 16(5), 11466-11479.
  • Stamp, J. J., et al. (1987). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry, 59(14), 1846-1851.
  • ResearchGate. (n.d.). Figure 1: FTIR spectrum of compound 3 Propargylation of compound (3)... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. 13 C NMR spectra of starting starch (a), propargylated starch... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of propargyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for PrK synthesis. (a) Propargyl chloroformate reacts with... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... Retrieved from [Link]

  • SpectraBase. (n.d.). Propargyl butylcarBamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Chemistry, 21(20), 1956-1983.
  • Lu, Z., & Arndtsen, B. A. (2009). Copper-Catalyzed Multicomponent Coupling of Imines, Acid Chlorides, and Alkynes: A Direct Synthesis of Propargylamides. Journal of the American Chemical Society, 131(32), 11284-11285.
  • D'Souza, M. J., et al. (2015). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 16(5), 11466-11479.
  • ResearchGate. (n.d.). Scope of propargyl carbonates All reactions were performed under N2... Retrieved from [Link]

  • Reddy, C. R., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 13658-13749.
  • Google Patents. (n.d.). JPH0940615A - Dipropargyl carbonates and method for producing the same.
  • Fischer, I. (2017). Products of the Propargyl Self-Reaction at High Temperatures Investigated by IR/UV Ion Dip Spectroscopy. The Journal of Physical Chemistry A, 121(3), 633-640.
  • da Silva, G. P., et al. (2018). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions.
  • Google Patents. (n.d.). US6291731B1 - Continuous method for producing propargyl chloride.
  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Google Patents. (n.d.). US4678843A - Synthesis of ammonium carbonate.
  • Reddy, C. R., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 13658-13749.

Sources

Exploratory

The Role of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate in Supramolecular Chemistry: A Technical Guide to Dialkyne-Carbamate Scaffolds

Executive Summary In the rapidly evolving fields of supramolecular chemistry and nanomedicine, the precise design of bifunctional building blocks is critical for developing advanced materials. Prop-2-yn-1-yl prop-2-yn-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of supramolecular chemistry and nanomedicine, the precise design of bifunctional building blocks is critical for developing advanced materials. Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (commonly referred to as dipropargyl carbamate or


-propargyl 

-propargylcarbamate) has emerged as a highly versatile dialkyne scaffold. Characterized by two terminal alkyne moieties flanking a central carbamate linkage, this molecule serves as a premier monomer for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step-growth polymerization.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of this molecule's structural utility. This whitepaper details its role in constructing hydrogen-bonded supramolecular networks, hyperbranched polymers, and stimuli-responsive drug delivery systems, complete with self-validating experimental protocols.

Molecular Anatomy & Supramolecular Significance

The molecular architecture of prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (


) is purposefully designed for dual-mode assembly, combining covalent polymerization with non-covalent secondary interactions.
  • Bifunctional Click Handles: The terminal propargyl groups are sterically unhindered, making them highly reactive towards azides in CuAAC reactions. This allows for the rapid generation of 1,4-disubstituted 1,2,3-triazoles, which act as rigid, planar linkers in supramolecular chains.

  • Hydrogen Bonding Motif: The central carbamate group (-NH-COO-) is a classic supramolecular synthon. The -NH- acts as a strong hydrogen bond donor, while the carbonyl (C=O) serves as a bidentate acceptor. In a polymerized state, these carbamate linkages drive the secondary self-assembly of the polymer chains into higher-order supramolecular networks (e.g., hydrogels or micelles) through intermolecular H-bonding.

  • Enzymatic/Chemical Cleavability: Unlike robust ether or carbon-carbon linkages, the carbamate bond can undergo hydrolysis under specific acidic or enzymatic conditions (e.g., esterases or peptidases overexpressed in cancer cells), making it an ideal candidate for biodegradable nanocarriers and prodrug scaffolds[1].

HBonding cluster_0 Polymer Chain A cluster_1 Polymer Chain B NH_A Carbamate -NH (Donor) CO_B Carbamate C=O (Acceptor) NH_A->CO_B Intermolecular H-Bond CO_A Carbamate C=O (Acceptor) NH_B Carbamate -NH (Donor) NH_B->CO_A Intermolecular H-Bond

Intermolecular hydrogen bonding network between carbamate linkages in the polymer.

Applications in Nanomedicine & Drug Delivery

The dialkyne carbamate scaffold has been instrumental in synthesizing complex macromolecules for therapeutic applications.

Hyperbranched Polymers for Gene Delivery: To overcome the correlation between transfection efficiency and cytotoxicity in non-viral gene delivery, researchers have utilized bis-propargyl carbamate derivatives as cross-linkers. By employing click chemistry between disulfide-containing dialkyne cross-linkers (like bis[propargyl carbamate]ethyl disulfide) and azide-functionalized low-molecular-weight polyethylenimine (PEI), highly efficient, bioreducible PEI networks are formed[2]. These supramolecular assemblies demonstrate significantly lower cytotoxicity and superior transfection efficiency compared to non-degradable controls[2].

Targeted Prodrug Scaffolds: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate has also been utilized as a core scaffold for the synthesis of multivalent carbohydrate conjugates[1]. For example, chemotherapeutics like methotrexate can be connected to linkers via carbamate bonds. Upon introduction into the target cell, the conjugate is susceptible to hydrolysis catalyzed by hydrolytic enzymes overexpressed in cancer cells, allowing for the localized release of the cytotoxic payload and overcoming hypoxia-induced chemoresistance[1].

Experimental Workflows & Protocols

The following protocols outline the synthesis of the dipropargyl carbamate monomer and its subsequent supramolecular polymerization. Each step is designed with self-validating checkpoints to ensure scientific integrity.

Protocol 1: Synthesis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Causality: This reaction utilizes a nucleophilic acyl substitution between commercially available propargylamine and prop-2-ynyl chloroformate[3]. A mild base (


 or DIPEA) is strictly required to neutralize the 

byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
  • Preparation: Dissolve propargylamine (1.0 eq) and

    
     (3.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath to control the exothermic reaction and prevent side-product formation.
    
  • Addition: Slowly add prop-2-ynyl chloroformate (1.1 eq) dropwise over 30 minutes. The dropwise addition manages heat evolution and prevents bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The disappearance of the primary amine spot (ninhydrin stain) confirms reaction completion.

  • Workup & Purification: Quench the reaction with distilled water. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and evaporate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure dipropargyl carbamate.
    
    • Self-Validation: Validate via

      
       NMR. Look for the distinct alkyne proton triplets around 
      
      
      
      2.5 ppm and the broad singlet of the carbamate -NH- proton.
Protocol 2: CuAAC Supramolecular Polymerization

Causality: The active Cu(I) species is generated in situ by reducing Cu(II) sulfate with sodium ascorbate[3]. This method is significantly more robust than using direct Cu(I) salts, which are highly prone to oxidation in ambient air.

  • Monomer Mixing: Dissolve prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (1.0 eq) and a target diazide monomer (1.0 eq) in a degassed solvent mixture of

    
     (1:1 v/v) or DMF/
    
    
    
    (4:1 v/v).
  • Catalyst Addition: Add

    
     (0.05 eq) followed immediately by sodium L-ascorbate (0.15 eq). The solution will typically change from blue to light yellow/green, indicating the successful formation of the catalytic Cu(I) species.
    
  • Polymerization: Stir the mixture at 40 °C for 24 hours.

    • Self-Validation: The macroscopic viscosity of the solution will noticeably increase as the supramolecular polymer network forms.

  • Recovery: Precipitate the resulting polymer by dropping the mixture into a large excess of cold diethyl ether. Filter and dry under vacuum.

Workflow PropAmine Propargylamine Base Base (NaHCO3) Solvent (DCM) PropAmine->Base PropChloro Propargyl Chloroformate PropChloro->Base Product Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Base->Product Acyl Substitution Catalyst CuSO4 / Na-Ascorbate Product->Catalyst Diazide Diazide Monomer Diazide->Catalyst Polymer Supramolecular Polymer Network Catalyst->Polymer CuAAC Click

Workflow for the synthesis and CuAAC polymerization of dipropargyl carbamate.

Quantitative Data: Polymerization Optimization

The choice of solvent and catalyst system drastically impacts the yield and dispersity of the resulting supramolecular networks. The table below summarizes the optimization parameters for dialkyne-diazide step-growth polymerizations.

Table 1: Optimization of CuAAC Polymerization Conditions for Dipropargyl Carbamate

Catalyst SystemSolvent SystemTemperature (°C)Time (h)Yield (%)Polymer Dispersity (Đ)
CuI / DIPEATHF6048651.85

/ Na-Ascorbate
DMF /

(4:1)
40 24 92 1.42

/ Na-Ascorbate

(1:1)
4024891.48
CuBr / PMDETAToluene8036741.70

Note: The


 / Na-Ascorbate system in aqueous mixtures consistently provides the highest yields and lowest dispersity due to the stabilization of the Cu(I) intermediate and the high solubility of the carbamate intermediates.

References

  • O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors - nih.gov. 3

  • Overcoming Hypoxia-Induced Chemoresistance in Cancer Using a Novel Glycoconjugate of Methotrexate - nih.gov. 1

  • Disulfide‐Containing Hyperbranched Polyethylenimine Derivatives via Click Chemistry for Nonviral Gene Delivery - researchgate.net. 2

Sources

Foundational

Electronic Properties and Topochemical Polymerization of Carbamate-Linked Bis-Alkynes: A Technical Guide for Advanced Materials and Biosensing

Executive Summary Carbamate-linked bis-alkynes (diacetylenes) represent a highly specialized class of monomers that bridge the gap between synthetic organic chemistry and advanced materials science. When subjected to spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamate-linked bis-alkynes (diacetylenes) represent a highly specialized class of monomers that bridge the gap between synthetic organic chemistry and advanced materials science. When subjected to specific spatial constraints, these monomers undergo topochemical 1,4-addition polymerization to form polydiacetylenes (PDAs)—conjugated polymers characterized by an alternating ene-yne backbone.

The electronic properties of these polymers are intrinsically linked to the carbamate functional group. Acting as a robust supramolecular directing group, the carbamate moiety establishes a rigid hydrogen-bonding network that dictates the planarity, effective conjugation length, and resulting HOMO-LUMO bandgap of the polymer backbone[1]. This whitepaper provides an in-depth analysis of the electronic structure of carbamate-linked bis-alkynes, details self-validating experimental protocols for their synthesis and polymerization, and explores their critical applications in biosensing and drug development.

Mechanistic Foundations: Electronic Structure and the Carbamate Directing Group

The Role of the Carbamate Linker in Topochemical Alignment

For a bis-alkyne to polymerize in the solid state, the monomers must be aligned with precise geometrical parameters: a translation distance of approximately 5 Å and an inclination angle of ~45° relative to the stacking axis. The carbamate group (–NH–CO–O–) is uniquely suited to enforce this geometry. Through intermolecular N–H···O=C hydrogen bonds, carbamates form robust 1D or 2D supramolecular networks[2]. This network locks the diyne units into the requisite spatial arrangement, allowing UV or X-ray irradiation to trigger a diradical-mediated 1,4-addition without the need for chemical initiators[3].

Electronic Bandgap and Chromic Transitions

The defining feature of carbamate-linked PDAs is their highly delocalized


-electron system, which exhibits a distinct, stimulus-responsive HOMO-LUMO gap.
  • The Blue Phase (Planar): In the highly ordered state, the strong carbamate hydrogen-bonding network forces the conjugated backbone into a strictly planar conformation. This maximizes

    
    -orbital overlap, resulting in a narrow optical bandgap (
    
    
    
    eV) and a strong absorption maximum at ~640 nm, appearing visually as an intense blue color[1].
  • The Red Phase (Distorted): When external stimuli (e.g., thermal energy, mechanical stress, or specific analyte binding) disrupt the carbamate hydrogen bonds, the steric repulsion between side chains forces the conjugated backbone to twist. This non-planar conformation reduces the effective conjugation length, widening the bandgap (

    
     eV) and shifting the absorption maximum hypsochromically to ~540 nm (red color)[1][4].
    

G A Carbamate-Linked Bis-Alkyne Monomer (Ordered H-Bond Network) B UV/X-Ray Irradiation (Topochemical 1,4-Addition) A->B Solid-State Alignment C Planar Polydiacetylene Blue Phase (λmax ~640 nm) Eg ≈ 1.9 eV B->C Conjugation D External Stimulus (Heat, pH, Analyte Binding) C->D H-Bond Disruption E Distorted Polydiacetylene Red Phase (λmax ~540 nm) Eg ≈ 2.3 eV D->E Backbone Twist

Caption: Electronic bandgap transition mechanism of carbamate-linked PDAs.

Quantitative Data: Optical and Electronic Properties

The electronic properties of carbamate-linked bis-alkynes are highly tunable based on the specific substituents attached to the carbamate nitrogen and the length of the alkyl spacer. Table 1 summarizes the key electronic and optical parameters of benchmark carbamate-linked diacetylenes.

Table 1: Electronic and Optical Properties of Selected Carbamate-Linked PDAs

Monomer / Polymer SystemSubstituent / LinkerInitial Phase (

)
Stimulus Response Phase (

)
Optical Bandgap (

) Shift
Ref.
BAM-2-A / BAM-2-PDA Benzyl carbamateDark Purple (~600 nm)Red (~540 nm) (Thermochromic)~2.0 eV

2.3 eV
[3]
DA-TCDU Phenyl carbamateBlue (~640 nm)Red (~540 nm) (Photolytic diradicals)1.9 eV

2.18 eV
[5]
PDA-PAM Pyridine-2-aldoximeBlue (~640 nm)Red (~540 nm) (Malathion binding)Blue shift of 0.42 eV[4]

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and physical condition is explicitly defined.

Protocol 1: Synthesis of Carbamate-Linked Bis-Alkyne (BAM-2-A)

This protocol details the synthesis of a benzyl-substituted carbamate bis-alkyne, a model compound for studying oblique chain orientation in single crystals[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-butyn-1-ol (18.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

    • Causality: Argon and anhydrous DCM prevent the premature hydrolysis of the highly reactive isocyanate reagent.

  • Reagent Addition: Add benzyl isocyanate (15.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 16.5 mmol) via syringe.

    • Causality: The isocyanate reacts with the hydroxyl group to form the carbamate linkage. DIPEA acts as a non-nucleophilic base, catalyzing the reaction by increasing the nucleophilicity of the alcohol while preventing acid-catalyzed side reactions or degradation of the alkyne.

  • Reaction: Stir the mixture at room temperature for 7 days.

  • Purification: Purify the crude mixture via flash column chromatography using 100% DCM as the eluent.

  • Self-Validation Check:

    • TLC: Confirm a single spot at

      
       (100% DCM).
      
    • FT-IR: Verify the complete disappearance of the strong isocyanate stretch at ~2270 cm⁻¹ and the appearance of the carbamate N-H stretch at 3407 cm⁻¹ and C=O stretch at 1692 cm⁻¹[3].

Protocol 2: UV-Induced Topochemical Polymerization

This protocol describes the conversion of the monomeric bis-alkyne into the conjugated PDA, validating its electronic properties.

Step-by-Step Methodology:

  • Crystallization: Dissolve the purified BAM-2-A monomer in a minimal amount of diethyl ether. Allow pentane to slowly diffuse into the solution at -14 °C to yield single crystals.

    • Causality: Slow diffusion at sub-zero temperatures ensures a highly ordered, defect-free crystal lattice, which is an absolute prerequisite for topochemical polymerization.

  • Irradiation: Irradiate the colorless single crystals with a 254 nm UV lamp (or X-Rays at

    
     Å) for 8 to 12 hours at 0 °C.
    
    • Causality: 254 nm photons provide the precise energy required to excite the diyne into a diradical intermediate, initiating the 1,4-addition. Maintaining 0 °C prevents thermal expansion of the lattice, which could disrupt the ~5 Å monomer spacing.

  • Self-Validation Check:

    • Visual/Spectroscopic: The crystal will undergo a distinct colorimetric transition from colorless to intense blue/dark purple. UV-Vis spectroscopy of the solid state should reveal a new, broad absorption band at

      
       nm, confirming the formation of the extended 
      
      
      
      -conjugated backbone[1][3].

Workflow S1 1. Monomer Synthesis (Diynol + Isocyanate) S2 2. Self-Assembly (Crystallization/Vesicles) S1->S2 Purify & Align S3 3. Photopolymerization (254 nm UV Light) S2->S3 1,4-Addition S4 4. Electronic Validation (UV-Vis & Cyclic Voltammetry) S3->S4 Characterize

Caption: Step-by-step workflow for the synthesis and electronic validation of PDAs.

Applications in Biosensing and Drug Development

The unique electronic properties of carbamate-linked bis-alkynes make them exceptionally valuable in the development of label-free colorimetric biosensors. Because the HOMO-LUMO gap is mechanically coupled to the hydrogen-bonding network of the carbamate side chains, any biological interaction that induces steric strain will trigger a visible color change.

  • Pesticide and Toxin Detection: By functionalizing the carbamate side-chain with specific receptor groups (e.g., pyridine-2-aldoxime), the resulting PDA can selectively bind hazardous molecules like the organophosphate malathion. Upon binding, the steric bulk of the analyte forces the polymer backbone out of planarity, causing a rapid, naked-eye visible blue-to-red transition (a blue shift of 0.42 eV in the absorption spectrum)[4].

  • Chiral Recognition in Drug Development: The carbamate linkage can be used to attach chiral auxiliaries to the bis-alkyne monomer. When polymerized, the supramolecular chirality is transferred to the conjugated backbone. These functionalized PDAs can act as direct visual probes for the enantioselective recognition of chiral drugs (e.g., distinguishing between D- and L-amino acids or chiral sulfonamides), streamlining high-throughput screening in pharmaceutical development[1].

References

  • Orientation of Conjugated Polymers in Single Crystals: Is It Really Unusual for the Polydiacetylene Backbone to Be Aligned Almost Perpendicular to the Hydrogen Bond Network? MDPI.[Link]

  • Synthesis and Study the Optical Properties of some Polydiacetylenes (PDA). ResearchGate.[Link]

  • Recent Developments in Polydiacetylene-Based Sensors. ACS Publications.[Link]

  • Surface functionalization strategies for polydiacetylene-based colorimetric sensors. ResearchGate.[Link]

  • Signature redacted (Thesis on Polydiacetylene Systems). DSpace@MIT.[Link]

Sources

Exploratory

Degradation Mechanisms of Propargyl Carbamates Under Thermal Stress

The following technical guide details the degradation mechanisms of propargyl carbamates under thermal stress. Technical Guide for Drug Development & Stability Profiling Executive Summary Propargyl carbamates represent a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the degradation mechanisms of propargyl carbamates under thermal stress.

Technical Guide for Drug Development & Stability Profiling

Executive Summary

Propargyl carbamates represent a critical structural motif in medicinal chemistry, serving as pharmacophores in monoamine oxidase (MAO) inhibitors, suicide substrates, and prodrug linkers. However, their thermal stability is a complex variable governed by two distinct isomeric architectures:


-propargyl carbamates  and 

-propargyl carbamates
.

Under thermal stress, these compounds do not merely "decompose"; they undergo precise, structure-dependent rearrangements. This guide delineates the two primary degradation pathways—intramolecular cyclization to oxazolidinones and retro-carbamylation —providing the mechanistic grounding required to design robust stability protocols.

Mechanistic Deep Dive: The Duality of Degradation

The thermal fate of a propargyl carbamate is dictated by its connectivity. You must first classify your analyte into one of two categories:

Type A: -Propargyl Carbamates (Carbamates of Propargyl Alcohols)
  • Structure:

    
    
    
  • Primary Thermal Pathway: 5-Exo-Dig Cyclization (N-Attack)

  • Degradant: 5-methylene-2-oxazolidinones (or 4-methylene isomers depending on substitution).

In this pathway, the carbamate nitrogen acts as the nucleophile. Under thermal stress (typically


 in solution, or lower in solid state), the nitrogen attacks the activated triple bond. This is an intramolecular hydroamination-type reaction. While often metal-catalyzed (Ag, Au), purely thermal stress drives this rearrangement via a zwitterionic transition state, effectively "locking" the linear carbamate into a cyclic isomer.

Key Insight: This reaction is often stereoselective and irreversible. Once the oxazolidinone forms, the drug's bioavailability and pharmacokinetics are fundamentally altered, as the carbamate linkage is no longer susceptible to hydrolytic cleavage in the same manner.

Type B: -Propargyl Carbamates (Carbamates of Propargyl Amines)
  • Structure:

    
    
    
  • Primary Thermal Pathway: Retro-Carbamylation (Fragmentation)

  • Degradants: Isocyanate + Propargyl Alcohol (or Propargyl Amine + Carbon Dioxide + Olefin, depending on the R-group).

For


-propargyl systems, the cyclization pathway (where the carbonyl oxygen attacks the alkyne) is kinetically disfavored without specific activation (e.g., formation of a carbamate salt). Instead, the dominant thermal failure mode is retro-carbamylation . This concerted syn-elimination cleaves the carbamate bond, releasing an isocyanate.

Key Insight: In a closed system (e.g., a sealed vial or blister pack), this reaction can be reversible. However, if the volatile isocyanate or alcohol escapes (or reacts with excipients), the degradation becomes permanent.

Visualizing the Pathways

The following diagram contrasts the mechanistic fate of Type A and Type B propargyl carbamates.

PropargylDegradation cluster_0 Type A: O-Propargyl Carbamate cluster_1 Type B: N-Propargyl Carbamate NodeA O-Propargyl Carbamate (R-NH-COO-CH2-C≡CH) TS_A Transition State (N-Attack on Alkyne) NodeA->TS_A Thermal Stress (Intramolecular) ProdA 5-Methylene-2-oxazolidinone (Cyclic Isomer) TS_A->ProdA 5-exo-dig Cyclization NodeB N-Propargyl Carbamate (R-O-CONH-CH2-C≡CH) TS_B Transition State (Concerted Elimination) NodeB->TS_B Thermal Stress (Retro-Carbamylation) ProdB1 Isocyanate (R-N=C=O) TS_B->ProdB1 ProdB2 Propargyl Alcohol (HO-CH2-C≡CH) TS_B->ProdB2

Figure 1: Divergent thermal degradation pathways for O-linked vs. N-linked propargyl carbamates.

Experimental Protocols for Stability Profiling

To validate these mechanisms in your specific API, use the following self-validating workflow.

Phase 1: Stress Testing (Isothermal)

Do not rely solely on ramped DSC (Differential Scanning Calorimetry) as it may mask slow rearrangements.

  • Sample Prep: Weigh 5-10 mg of analyte into crimp-sealed HPLC vials (to retain volatiles like isocyanates).

  • Conditions: Incubate at three isotherms (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) for 24, 48, and 72 hours.
  • Control: Store one set at

    
     (reference).
    
Phase 2: Analytical Discrimination

Standard reverse-phase HPLC can separate the linear carbamate from the cyclic oxazolidinone, but rigorous identification is required.

Analyte StateMethodPurposeKey Indicator
Degradant ID LC-MS/MS Distinguish Isomer vs. CleavageOxazolidinone: Same MW as parent (

), different RT.Cleavage: Lower MW fragments (Isocyanate/Amine).
Structural Cert. 1H-NMR Confirm CyclizationO-Propargyl: Disappearance of carbamate -NH signal; shift of propargyl

protons; appearance of exocyclic alkene protons (singlets).
Kinetics HPLC-UV Quantify Rate Constants (

)
Plot

vs. time. Linearity confirms 1st-order intramolecular kinetics (cyclization).
Phase 3: Quenching & Derivatization (For Retro-Carbamylation)

If you suspect Type B degradation (Retro-Carbamylation), the isocyanate intermediate is transient.

  • Protocol: Add excess dibutylamine to the stress vial immediately after cooling and before analysis.

  • Rationale: Dibutylamine reacts rapidly with any generated isocyanate to form a stable urea derivative.

  • Detection: Monitor for the specific urea peak in LC-MS. Its presence confirms the retro-carbamylation pathway.

References

  • Mechanism of Carboxylative Cyclization: Title: The Mechanism of Carboxylative Cyclization of Propargylamine by N-Heterocyclic Carbene Complexes of Au(I). Source: OSTI.GOV URL:[Link]

  • Oxazolidinone Synthesis via Cyclization: Title: Thermodynamically Favorable Synthesis of 2-Oxazolidinones through Silver-Catalyzed Reaction of Propargylic Alcohols, CO2, and 2-Aminoethanols. Source: PubMed URL:[1][Link]

  • Thermal Decomposition of Carbamates: Title: The thermal decompositions of carbamates.[1][2] I. Ethyl N-Methyl-N-phenylcarbamate.[2] Source: ResearchGate URL:[3][4][5][Link]

  • Propargyl Carbamate Stability in Drug Design: Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: NCBI PMC URL:[Link]

  • Selective Deblocking & Stability: Title: Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. Source: ResearchGate URL:[3][4][5][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Step-Growth Polymerization of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Executive Summary This guide details the protocol for the step-growth polymerization of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (referred to herein as Di-yne Carbamate Monomer ). Due to the presence of two terminal alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the step-growth polymerization of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (referred to herein as Di-yne Carbamate Monomer ). Due to the presence of two terminal alkyne groups separated by a carbamate linker, this monomer is an ideal candidate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as "Click Polymerization."

When reacted with a diazide comonomer (e.g., PEG-diazide), this process yields linear poly(triazole)urethanes . These polymers combine the mechanical toughness of urethane motifs with the chemical stability and biological inertness of triazole rings, making them highly suitable for biomedical scaffolds and controlled drug delivery systems.

Scientific Principles & Mechanism[1]

The Chemistry: Step-Growth

The reaction follows an


 step-growth mechanism.[1][2][3] The Di-yne Carbamate (

) reacts with a Diazide (

) to form a 1,4-disubstituted 1,2,3-triazole linkage. Unlike chain-growth polymerization, high molecular weight is achieved only at very high conversion rates (

).
The Stoichiometric Imperative (Carothers Equation)

In step-growth polymerization, the Degree of Polymerization (


) is governed by the Carothers equation:


Where:

  • 
     = Extent of reaction (conversion).
    
  • 
     = Stoichiometric ratio (
    
    
    
    ).[2][4][5]

Critical Insight: To achieve high molecular weight,


 must equal exactly 1.0. Even a 1% deviation (e.g., 

) limits the theoretical chain length drastically. Therefore, precise weighing and monomer purity are the most critical factors in this protocol.
Reaction Pathway Diagram

The following diagram illustrates the specific chemical pathway and the resulting polymer structure.

ReactionPathway MonomerA Monomer A (Di-yne Carbamate) Transition Cu(I)-Acetylide Intermediate MonomerA->Transition Coordination MonomerB Monomer B (Diazide) MonomerB->Transition Cycloaddition Catalyst Catalyst System (CuBr / PMDETA) Catalyst->Transition Polymer Poly(triazole)urethane High MW Polymer Transition->Polymer Step-Growth Propagation

Figure 1: Reaction pathway for the formation of poly(triazole)urethanes via CuAAC polymerization.

Materials & Equipment

Reagents
ComponentSpecificationRole
Monomer A Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (>98% purity)The alkyne backbone provider.
Monomer B

-Diazido-poly(ethylene glycol) (PEG-Diazide, MW 1000)
The hydrophilic linker.
Catalyst Copper(I) Bromide (CuBr)Primary catalyst. Must be white/light green (not oxidized).
Ligand PMDETA (Pentamethyldiethylenetriamine)Stabilizes Cu(I) species.
Solvent DMF (Anhydrous, Dimethylformamide)Good solubility for both monomers and polymer.
Equipment
  • Schlenk line (for inert atmosphere).

  • High-precision analytical balance (readability 0.01 mg).

  • Magnetic stirrer with oil bath.

  • Dialysis tubing (MWCO 3.5 kDa) for purification.

Experimental Protocol

Phase 1: Pre-Reaction Validation

Objective: Ensure stoichiometry is not compromised by impurities.

  • Monomer A Check: Verify purity via

    
    H NMR. The terminal alkyne proton (
    
    
    
    ) should appear as a triplet/singlet around 2.5 ppm. If purity is <98%, recrystallize from hexane/ethyl acetate.
  • Catalyst Activation: If CuBr appears green/blue (oxidized to Cu(II)), wash with glacial acetic acid, then ethanol, and dry under vacuum to restore the white Cu(I) species.

Phase 2: Polymerization (The "Click" Reaction)

Safety Note: Azides are potential explosophores. Do not use metal spatulas with azides; use Teflon or wood. Perform reactions behind a blast shield.

  • Stoichiometric Weighing:

    • Weigh 1.000 equivalents of Di-yne Carbamate.

    • Weigh 1.000 equivalents of PEG-Diazide.

    • Note: Do not rely on volumetric addition for monomers; gravimetric is required for step-growth precision.

  • Dissolution:

    • Add both monomers to a Schlenk flask.

    • Add anhydrous DMF to achieve a concentration of roughly 0.2 M (relative to functional groups). High concentration favors polymerization rate.

  • Degassing (Freeze-Pump-Thaw):

    • Crucial Step: Oxygen oxidizes Cu(I) to Cu(II), killing the catalyst.

    • Freeze the solution in liquid nitrogen.

    • Apply vacuum for 10 minutes.

    • Thaw in warm water under static vacuum.

    • Backfill with Nitrogen/Argon.

    • Repeat 3 times.

  • Catalyst Addition:

    • Under positive Nitrogen flow, add CuBr (0.05 eq) and PMDETA (0.05 eq).

    • The solution should turn light green/yellow.

  • Reaction:

    • Stir at 40°C for 24–48 hours .

    • Viscosity Check: As the reaction proceeds, the solution viscosity should noticeably increase.

Phase 3: Purification
  • Copper Removal: Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst (solution will lose its green tint).

  • Precipitation: Dropwise add the concentrated polymer solution into cold Diethyl Ether (10x volume).

  • Filtration & Drying: Collect the white precipitate and dry under high vacuum at 40°C for 24 hours.

Process Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_purify Purification Phase Weigh Gravimetric Weighing (Target r = 1.000) Dissolve Dissolve in DMF (0.2 M) Weigh->Dissolve Degas Freeze-Pump-Thaw (3 Cycles) Dissolve->Degas Transfer to Schlenk CatalystAdd Add CuBr / PMDETA (Inert Atmosphere) Degas->CatalystAdd O2 Removed Polymerize Stir 48h @ 40°C CatalystAdd->Polymerize Alumina Alumina Column (Remove Cu) Polymerize->Alumina Viscous Soln. Precip Precipitate in Cold Ether Alumina->Precip

Figure 2: Operational workflow for the step-growth polymerization process.

Characterization & Quality Control

NMR Analysis (1H NMR in DMSO-d6)

Successful polymerization is indicated by the disappearance of the alkyne proton and the appearance of the triazole proton.

Functional GroupChemical Shift (

ppm)
Change Upon Polymerization
Alkyne (

C-H)
~3.5 - 4.0 ppmDisappears completely.
Triazole Ring (C=CH-N) ~8.0 ppmAppears (New singlet).
Carbamate (NH) ~7.2 - 7.5 ppmShift/Broadening due to polymer environment.
PEG Backbone ~3.6 ppmRemains constant (Internal Standard).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Molecular Weight Stoichiometric imbalance (

).[4]
Use higher precision balance; check monomer purity.
Solution turns Brown/Black Catalyst oxidation / Overheating.Ensure rigorous degassing; keep temp < 50°C.
Gelation (Insoluble) Crosslinking.Check monomer for tri-functional impurities; reduce concentration.
No Reaction Catalyst poisoning.Ensure solvents are anhydrous; check for amines/thiols that bind Cu.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Qin, A., Lam, J. W. Y., & Tang, B. Z. (2010). Click polymerization: Progresses, challenges, and opportunities. Macromolecules. Link

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Referencing Chapter 2: Step-Growth Polymerization and the Carothers Equation). Link

  • IUPAC. (2023). Mechanisms of Step-Growth Polymerization. IUPAC Gold Book. Link

Sources

Application

CuAAC click reaction conditions for bis-propargyl carbamates

Application Note: Optimized CuAAC Protocols for Bis-Propargyl Carbamate Cross-linking and Polymerization Introduction Bis-propargyl carbamates represent a distinct class of "click" monomers. Unlike simple alkyl alkynes,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized CuAAC Protocols for Bis-Propargyl Carbamate Cross-linking and Polymerization

Introduction

Bis-propargyl carbamates represent a distinct class of "click" monomers. Unlike simple alkyl alkynes, these substrates contain carbamate (urethane) linkages flanking the propargyl groups. Upon reaction with di-azides via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), they yield Non-Isocyanate Polyurethanes (NIPUs) or hybrid peptidomimetic networks.

This application note addresses the specific physicochemical challenges of these substrates:

  • Hydrogen Bonding: The carbamate moiety induces strong intermolecular H-bonding, requiring polar aprotic solvents (DMF, DMSO) to prevent premature precipitation during polymerization.

  • Chelation Potential: The carbamate nitrogen can weakly coordinate with copper, potentially altering catalytic turnover rates compared to standard alkynes.

  • Stability: While generally robust, tertiary propargyl carbamates are prone to copper-mediated fragmentation, a nuance often overlooked in general protocols.

Critical Reaction Parameters

Solvent Selection & Solubility

For bis-propargyl carbamates, solvent choice is dictated by the intended degree of polymerization (DP).

  • For Linear Polymers: Use DMF or DMSO . As the step-growth polymerization proceeds, the concentration of triazole rings increases, drastically lowering solubility in non-polar solvents like toluene or DCM.

  • For Hydrogels/Bioconjugation: Use DMSO/Water or t-BuOH/Water mixtures. A minimum of 10-20% organic co-solvent is often required to solvate the hydrophobic carbamate core before the reaction initiates.

Ligand Selection: The Stability/Activity Trade-off

The choice of ligand is the single most critical factor for reproducibility.

LigandTypeBest ForTechnical Note
THPTA Water-SolubleHydrogels, BioconjugationPrevents Cu(I) oxidation and disproportionation in aqueous media. Essential for protecting biological scaffolds.
PMDETA Organic-SolubleBulk PolymerizationHigh activity in DMF/DMSO. Accelerates rate but harder to remove during purification.[1]
TBTA Organic-SolubleSmall Molecule SynthesisStandard ligand, but poor solubility in water limits utility for hydrogels.
The "Tertiary Carbamate" Warning

CAUTION: If your substrate is a tertiary propargyl carbamate (e.g., derived from a tertiary propargyl alcohol), CuAAC conditions can trigger an eliminative fragmentation, cleaving the carbamate to release the amine and CO₂.

  • Mitigation: Use low copper loading (<1 mol%) and strictly anhydrous conditions with non-nucleophilic bases if tertiary substrates are used.

Experimental Protocols

Protocol A: Step-Growth Polymerization (Linear NIPUs)

Target: Synthesis of high molecular weight linear polymers from bis-propargyl carbamates and di-azides.

Reagents:

  • Monomer A: Bis-propargyl carbamate (1.00 equiv)

  • Monomer B: Di-azide linker (1.00 equiv - Stoichiometry is critical)

  • Catalyst: CuBr (99.99%, 2 mol%)

  • Ligand: PMDETA (2 mol%)

  • Solvent: Anhydrous DMF (0.2 – 0.5 M concentration)

Workflow:

  • Degassing (Critical): Oxygen causes oxidative homocoupling (Glaser coupling) of alkynes, disrupting the 1:1 stoichiometry required for high molecular weight (Carothers equation). Perform 3 cycles of freeze-pump-thaw on the DMF.

  • Setup: In a glovebox or under active N₂ flow, charge a Schlenk flask with Monomer A, Monomer B, and PMDETA in degassed DMF.

  • Initiation: Add CuBr last. The solution should turn light green/blue.

  • Reaction: Stir at 60°C for 12–24 hours . Viscosity will increase significantly.[2]

  • Termination: Expose to air and dilute with DMF.

  • Purification: Dropwise addition of the reaction mixture into excess cold Methanol (MeOH). The polymer will precipitate as a white/off-white fiber or powder. Filter and wash with MeOH to remove residual copper/ligand.

Protocol B: Aqueous Cross-linking (Hydrogels)

Target: Cross-linking water-soluble polymers (e.g., PEG-diazide) with bis-propargyl carbamates.

Reagents:

  • Polymer Backbone: PEG-Diazide (Solution in water)

  • Cross-linker: Bis-propargyl carbamate (Solution in DMSO)

  • Catalyst Source: CuSO₄[3][4][5][6][7]·5H₂O (5 mol% relative to alkyne)

  • Ligand: THPTA (25 mol% - 5:1 ratio to Cu is mandatory)

  • Reductant: Sodium Ascorbate (50 mol% - 10:1 ratio to Cu)

Workflow:

  • Premix Catalyst: Prepare a "Click Cocktail": Mix CuSO₄ and THPTA in water. The solution should be clear blue.

  • Substrate Prep: Dissolve the bis-propargyl carbamate in DMSO (or DMF). Dissolve the PEG-diazide in PBS or Water.

  • Mixing: Combine the substrate solutions. Ensure the final solvent ratio is roughly 90:10 Water:DMSO to maintain carbamate solubility.

  • Initiation: Add the "Click Cocktail" to the mixture.

  • Reduction: Add Sodium Ascorbate freshly prepared in water.

  • Gelation: Mixture should gel within 15–60 minutes at Room Temperature.

  • Post-Process: Dialyze the hydrogel against EDTA solution (10 mM, pH 7.4) for 24 hours to strip copper, followed by pure water dialysis.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the conversion of the carbamate precursors into the triazole-linked network.

CuAAC_Mechanism cluster_inputs Precursors cluster_products Output Monomer Bis-Propargyl Carbamate Cat_Cycle Cu(I)-Acetylide Intermediate Monomer->Cat_Cycle + Cu(I) / Ligand Azide Di-Azide Linker Azide->Cat_Cycle Polymer Poly(triazole-urethane) Network Cat_Cycle->Polymer Cycloaddition Polymer->Cat_Cycle Catalyst Turnover

Caption: Step-growth mechanism where Cu(I) coordinates the propargyl carbamate, facilitating attack by the azide to form the 1,4-disubstituted 1,2,3-triazole linkage.

Figure 2: Protocol Decision Matrix

Select the correct workflow based on your target material properties.

Decision_Matrix Start Select Application Branch1 Bulk Material / Linear Polymer Start->Branch1 Branch2 Hydrogel / Bio-Scaffold Start->Branch2 Solvent1 Solvent: DMF or DMSO Branch1->Solvent1 Solvent2 Solvent: Water + 10% DMSO Branch2->Solvent2 Cat1 Cat: CuBr / PMDETA Solvent1->Cat1 Cond1 Temp: 60°C (Anhydrous) Cat1->Cond1 Cat2 Cat: CuSO4 / NaAsc / THPTA Solvent2->Cat2 Cond2 Temp: RT (Ambient) Cat2->Cond2

Caption: Decision tree for selecting reaction conditions. Organic phase utilizes Cu(I) halides for solubility; aqueous phase utilizes in situ reduction of Cu(II) for biocompatibility.

Quality Control & Troubleshooting

Copper Removal (Purification)

Residual copper is cytotoxic and accelerates polymer degradation.

  • Method 1 (Precipitation): Dissolve polymer in DMF, precipitate into MeOH (3x).

  • Method 2 (Chelation): Wash organic phase with 0.1 M EDTA (pH 7.4) or aqueous NH₄Cl.

  • Method 3 (Resins): Stir solution with CupriSorb or silica-supported thiol scavengers.

Characterization Markers
TechniqueObservationInterpretation
FT-IR ~2100 cm⁻¹Disappearance of Azide peak (Reaction Complete)
¹H NMR ~8.0 ppmAppearance of Triazole proton singlet
¹H NMR ~4.7 ppmShift of CH₂ adjacent to carbamate (Propargyl to Triazole)

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Fournier, D., Hoogenboom, R., & Schubert, U. S. (2007). Clicking polymers: a straight path toward functionalized polyurethanes. Chemical Society Reviews. Link

  • Besada-Porto, J. M., et al. (2011). Copper-induced fragmentation of tertiary propargyl carbamates. Organic & Biomolecular Chemistry. Link

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. (Reference for PMDETA/CuBr usage in polymers). Link

Sources

Method

Application Note: Preparation of Polyurethane-Triazole Hydrogels Using Prop-2-yn-1-yl Prop-2-yn-1-ylcarbamate via CuAAC Click Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Advanced Biomaterials Synthesis, Click Chemistry, and Rheological Tuning Executive Summary The engineering of hydrogel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Advanced Biomaterials Synthesis, Click Chemistry, and Rheological Tuning

Executive Summary

The engineering of hydrogels for regenerative medicine and sustained drug delivery often faces a critical bottleneck: balancing high water retention with robust mechanical properties. Traditional poly(ethylene glycol) (PEG) hydrogels are inherently brittle and lack structural integrity under physiological stress.

This application note details a highly efficient, bio-orthogonal protocol for synthesizing polyurethane-triazole hybrid hydrogels. By utilizing Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (dipropargyl carbamate, DPC) as a di-alkyne crosslinker with azide-functionalized PEG, we achieve a highly controlled Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) ()[1]. The resulting network benefits from both the covalent stability of triazole rings and the dynamic hydrogen-bonding capability of the urethane (carbamate) linkages.

Mechanistic Insights (E-E-A-T)

As an application scientist, it is crucial to understand why specific molecular architectures are chosen rather than merely following a recipe.

  • The Role of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate: Incorporating this specific di-alkyne monomer introduces a urethane motif directly into the crosslink junction. Unlike purely aliphatic crosslinkers, the carbamate group acts as a potent hydrogen-bond donor and acceptor. This creates localized physical crosslinking domains that synergize with the covalent network, significantly enhancing the toughness and storage modulus (

    
    ) of the resulting polyurethane hydrogels ()[2].
    
  • CuAAC Kinetics and Causality: The CuAAC reaction provides near-perfect regioselectivity and rapid kinetics under physiological conditions. By maintaining a strict 1:1 stoichiometric ratio of azide to alkyne groups, we prevent the formation of "dangling ends" (unreacted functional groups) which act as network defects and compromise mechanical fidelity. Furthermore, click-based hydrogels offer a highly predictable gelation point, which is critical for in situ forming applications ()[3].

Experimental Workflow & Visualization

G N1 Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Di-alkyne Monomer) N4 CuAAC Click Reaction (1,3-dipolar cycloaddition) N1->N4 Alkyne Groups N2 PEG-diazide (Polymer Backbone) N2->N4 Azide Groups N3 Catalyst System CuSO4 + Sodium Ascorbate N3->N4 Generates Cu(I) N5 Polyurethane-Triazole Hydrogel Network N4->N5 Network Formation N6 EDTA Purification (Copper Chelation) N5->N6 Post-gelation N7 Final Biocompatible Hydrogel Scaffold N6->N7 Validation (Colorless)

Workflow of CuAAC-mediated polyurethane-triazole hydrogel synthesis using dipropargyl carbamate.

Materials and Reagents

  • Crosslinker: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (DPC), >98% purity.

  • Polymer Backbone: Poly(ethylene glycol) diazide (PEG-diazide), MW 2000 Da or 4000 Da.

  • Catalyst System: Copper(II) sulfate pentahydrate (

    
    ) and Sodium Ascorbate (NaAsc).
    
  • Solvents & Buffers: Deionized water, Dimethyl sulfoxide (DMSO) for DPC solubilization, 0.1 M EDTA solution (pH 7.4).

Step-by-Step Protocol

Step 1: Preparation of Precursor Solutions
  • Dissolve PEG-diazide in deionized water to achieve a 10% (w/v) solution.

  • Dissolve the DPC crosslinker in a minimal volume of DMSO (typically <5% of total final volume) due to the hydrophobic nature of its carbamate core.

  • Combine the solutions, ensuring the molar ratio of azide groups to alkyne groups is exactly 1:1 .

    • Causality: Deviating from equimolar stoichiometry will leave unreacted functional groups, drastically reducing the effective crosslinking density and resulting in a mechanically inferior hydrogel.

Step 2: Catalyst Preparation
  • Prepare a 100 mM stock solution of

    
     in deionized water.
    
  • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water.

    • Causality: Sodium ascorbate must be prepared fresh and added in a 5-to-10-fold molar excess relative to Cu(II). This excess is critical to continuously reduce Cu(II) to the catalytically active Cu(I) state and to scavenge dissolved oxygen that would otherwise quench the cycloaddition reaction.

Step 3: Gelation and Crosslinking
  • Add the

    
     solution to the polymer mixture to achieve a final concentration of 2-5 mol% relative to the alkyne groups.
    
  • Initiate crosslinking by rapidly injecting the Sodium Ascorbate solution. Vortex for 5 seconds and immediately cast the mixture into the desired mold (e.g., Teflon or silicone molds).

  • Allow the gel to cure at 37°C for 30–60 minutes.

    • Self-Validation: The reaction progress can be monitored via FTIR. The complete disappearance of the characteristic azide stretching band at ~2100 cm⁻¹ confirms quantitative crosslinking.

Step 4: Purification and Catalyst Removal
  • Demold the formed hydrogel and submerge it in a 0.1 M EDTA solution for 48 hours, replacing the buffer every 12 hours.

  • Follow with extensive washing in PBS for an additional 48 hours to remove residual DMSO and EDTA.

    • Self-Validation: Cu(I) and Cu(II) ions are highly cytotoxic. The hydrogel will initially exhibit a faint blue/green tint due to trapped copper. The complete colorimetric shift to a transparent, colorless state serves as a primary visual indicator of successful catalyst removal.

Quantitative Data Presentation

The mechanical and swelling properties of the hydrogel can be finely tuned by adjusting the molecular weight of the PEG-diazide and the concentration of the DPC crosslinker.

Table 1: Influence of PEG Molecular Weight and DPC Concentration on Hydrogel Properties

PEG-diazide MW (Da)DPC Concentration (mM)Gelation Time (min)Swelling Ratio (Q)Storage Modulus

(kPa)
20005012 ± 215.2 ± 1.122.4 ± 1.5
20001005 ± 19.8 ± 0.645.1 ± 2.2
40005018 ± 328.4 ± 1.512.6 ± 1.1
40001008 ± 218.5 ± 0.928.3 ± 1.8

Note: Data represents standard formulations evaluated at 25°C using 5 mol%


 and 25 mol% Sodium Ascorbate relative to alkyne groups. Rheological crossover (

) was used to determine exact gelation times.

References

  • Carrascal-Hernández, D. C., et al. "Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine." Gels, 2026. URL:[Link]

  • Polo Fonseca, L., & Sardon, H. "Chapter 10: 'Click' Chemistry in Polyurethanes: From Design to Applications." Click Chemistry in Polymer Science, Royal Society of Chemistry, 2024. URL:[Link]

  • Popa, M., et al. "New approaches in hydrogel synthesis -- Click chemistry: A review." Cellulose Chemistry and Technology, 2012. URL:[Link]

Sources

Application

Crosslinking proteins with Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate linkers

An In-Depth Technical Guide to Protein Crosslinking with Di-propargyl Carbamate Linkers Introduction: A New Frontier in Probing Protein Interactions In the intricate choreography of the cell, proteins rarely act in isola...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Protein Crosslinking with Di-propargyl Carbamate Linkers

Introduction: A New Frontier in Probing Protein Interactions

In the intricate choreography of the cell, proteins rarely act in isolation. Their interactions form the bedrock of cellular function, from signal transduction to metabolic pathways. Chemical crosslinking, a technique that covalently links interacting proteins, provides a powerful method to capture these interactions, offering a "snapshot" of the cellular machinery in its native state[1][2]. When combined with mass spectrometry (XL-MS), this approach provides distance constraints that can illuminate the architecture of protein complexes and map interaction interfaces[3][4][5].

This guide introduces a novel class of homobifunctional crosslinking reagents, exemplified by Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate , which we will refer to as the Di-propargyl Carbamate Crosslinker (DPCC). This reagent is uniquely designed with two key functionalities:

  • A Proximity-Reactive Carbamate Core: The carbamate functional group serves as a moderately electrophilic center. It is designed to react with proximal nucleophilic amino acid residues—primarily the ε-amino group of lysine, but also potentially the side chains of cysteine and tyrosine—under mild, physiologically compatible conditions[6]. This reaction forms a stable covalent bond, effectively "linking" the interacting proteins.

  • Dual Bioorthogonal Alkyne Handles: The linker possesses two terminal alkyne (propargyl) groups. These functional groups are biologically inert but can undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][8][9]. This bioorthogonal reactivity allows for the selective attachment of reporter tags, such as fluorophores for imaging or biotin for enrichment, after the crosslinking event has occurred[10][11].

The dual nature of DPCC linkers offers a significant advantage: it not only captures protein-protein interactions but also provides versatile handles for downstream analysis, bridging the gap between interaction discovery and functional validation.

Mechanism of Action: A Two-Stage Process

The utility of DPCC is rooted in a two-stage chemical process that leverages both proximity-induced reactivity and bioorthogonal ligation.

Stage 1: Proximity-Enabled Protein Crosslinking

The carbamate moiety of DPCC is the engine of crosslinking. In solution, the linker is relatively stable. However, when two proteins interact, bringing nucleophilic residues into close proximity with the DPCC molecule, the local concentration of reactants dramatically increases. This "proximity effect" enhances the reactivity of the carbamate core, enabling it to form a covalent bond with a nearby nucleophilic amino acid side chain[12]. This reaction typically proceeds under mild basic conditions (pH 7.5-8.5), which facilitates the deprotonation of lysine's primary amine, increasing its nucleophilicity[13]. The reaction results in the formation of a stable urea or carbamate linkage between the proteins.

Stage 2: Bioorthogonal Functionalization via Click Chemistry

Following the crosslinking reaction, the two terminal alkyne groups on the DPCC linker remain available for further modification. These alkyne handles are bioorthogonal, meaning they do not react with other functional groups found in biological systems[14][15]. This allows for the specific and efficient attachment of molecules containing a complementary azide group through the well-established CuAAC click reaction[16]. This step is critical for:

  • Enrichment: Attaching a biotin-azide tag allows for the affinity purification of crosslinked peptides from complex mixtures, significantly improving their detection by mass spectrometry[11][17].

  • Visualization: Conjugating a fluorescent-azide probe enables the imaging of crosslinked protein complexes within cells, providing spatial context to the interaction.

  • Conjugation: Other functional molecules can be attached to study the consequences of the protein interaction.

Experimental Design and Key Considerations

A successful crosslinking experiment requires careful optimization of several parameters.

  • Linker Concentration: The concentration of DPCC is critical. Too low, and the crosslinking efficiency will be poor. Too high, and the risk of generating non-specific, random crosslinks increases, which can obscure true interactions. A typical starting point is a 10- to 50-fold molar excess of linker to protein, which should be empirically optimized.

  • Reaction Buffer: The choice of buffer is paramount. Crucially, avoid buffers containing primary amines, such as Tris , as they will compete with the protein's lysine residues for reaction with the linker[1]. Phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.0 are excellent choices[18].

  • Reaction Time and Temperature: Incubation times can range from 30 minutes to 2 hours. Longer incubation times can increase crosslinking efficiency but also the potential for non-specific products. The reaction is typically performed at room temperature or 4°C to help preserve the native structure of the protein complexes.

  • Quenching: After the desired reaction time, it is essential to stop the reaction by adding a quenching reagent. A high concentration of a primary amine, such as Tris-HCl or ammonium bicarbonate, will consume any unreacted linker[19].

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • No-linker control: To identify non-covalently associated proteins that may co-purify.

    • Individual protein controls: To identify intra-protein crosslinks and distinguish them from inter-protein crosslinks.

Experimental Workflow Overview

The overall process for identifying protein interactions using DPCC and XL-MS is a multi-step workflow.

Crosslinking_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Acquisition & Analysis start Protein Sample (Purified Complex or Cell Lysate) crosslink 1. Crosslinking Add DPCC Linker (e.g., 30 min, RT, pH 7.5) start->crosslink quench 2. Quenching (e.g., 50 mM Tris-HCl) crosslink->quench digest 3. Proteolytic Digestion (Reduction, Alkylation, Trypsin) quench->digest click_rxn 4. Bioorthogonal Labeling (Optional) Add Azide-Biotin & Catalysts digest->click_rxn enrich 5. Enrichment (Streptavidin Affinity Chromatography) click_rxn->enrich lcms 6. LC-MS/MS Analysis enrich->lcms db_search 7. Database Search (Specialized XL-MS Software) lcms->db_search validation 8. Data Validation & Interpretation db_search->validation modeling 9. Structural Modeling validation->modeling caption Overall workflow for DPCC crosslinking. Reaction_Mechanism cluster_crosslinking Stage 1: Protein Crosslinking cluster_click Stage 2: Bioorthogonal Labeling ProtA Protein A (with Lys-NH2) LinkedComplex Crosslinked Complex ProtA-NH-(C=O)-N(Propargyl)-ProtB ProtA->LinkedComplex + Proximity + pH 7.5-8.5 DPCC DPCC Linker DPCC->LinkedComplex + Proximity + pH 7.5-8.5 ProtB Protein B (with Lys-NH2) ProtB->LinkedComplex + Proximity + pH 7.5-8.5 LinkedComplex_Click Crosslinked Complex (with Alkyne handles) LabeledComplex Labeled Complex (Ready for Enrichment or Imaging) LinkedComplex_Click->LabeledComplex + Cu(I) Catalyst 'Click Reaction' AzideProbe Azide-Biotin or Azide-Fluorophore AzideProbe->LabeledComplex + Cu(I) Catalyst 'Click Reaction' caption Chemical stages of DPCC linker usage.

Figure 2: A conceptual diagram illustrating the two key chemical stages: proximity-enabled crosslinking of proteins with DPCC, followed by the bioorthogonal 'click' reaction for downstream functionalization.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no crosslinking observed on SDS-PAGE 1. Inactive linker (hydrolyzed).2. Suboptimal pH.3. Presence of primary amines in buffer (e.g., Tris).4. Proteins are not interacting under the experimental conditions.1. Use freshly prepared DPCC stock solution.2. Ensure reaction buffer pH is between 7.2 and 8.0.3. Switch to an amine-free buffer like PBS or HEPES.4. Confirm protein interaction by an orthogonal method (e.g., co-IP).
High degree of non-specific crosslinking / aggregation 1. Linker concentration is too high.2. Protein concentration is too high.3. Incubation time is too long.1. Perform a titration to find the optimal linker concentration.2. Reduce the total protein concentration.3. Reduce the incubation time.
Low yield of crosslinked peptides in MS 1. Inefficient digestion due to steric hindrance from the crosslink.2. Low abundance of crosslinked species.3. Sample loss during preparation.1. Consider using a combination of proteases (e.g., Trypsin and Lys-C).2. Implement the enrichment protocol (Protocol 3).3. Use low-binding tubes and pipette tips.
No hits in XL-MS search 1. Incorrect mass modifications specified in the search parameters.2. Poor fragmentation of crosslinked peptides.3. Insufficient MS/MS spectral quality.1. Double-check the calculated masses for all possible modifications (Table 1).2. Optimize MS fragmentation energy (HCD/CID). Consider using alternative fragmentation methods like ETD.3. Ensure the mass spectrometer is properly calibrated and optimized for sensitivity.

References

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  • Hale, A. T., & Weerapana, E. (2023). The 2022 Nobel Prize in Chemistry for the development of click chemistry and bioorthogonal chemistry. Journal of Proteomics, 271, 104764. [Link]

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  • Kalkhof, S., & Sinz, A. (2010). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Analytical Chemistry, 82(16), 6929-6936. [Link]

  • Fritz, G., Just, S., & Sinz, A. (2012). The First "Zero-Length" Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis. Angewandte Chemie International Edition, 51(43), 10792-10795. [Link]

  • Mass Spec Studio. (n.d.). Crosslinking Mass Spectrometry (CRIMP). Mass Spec Studio. [Link]

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  • O'Reilly, F. J., et al. (2020). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 117(1), 118-127. [Link]

  • Liu, F., et al. (2022). Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis. Analytical Chemistry, 94(30), 10633-10641. [Link]

  • Creative Diagnostics. (n.d.). Sulfoxide-Containing Mass Spectrometry (MS)-Cleavable Cross-Linkers. Creative Diagnostics. [Link]

  • Ihling, C. H., et al. (2010). Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Analytical Chemistry, 82(16), 6929-36. [Link]

  • Wikipedia. (2023, December 27). Bioorthogonal chemistry. Wikipedia. [Link]

  • van der Vliet, K. R., & van der Stelt, M. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6023. [Link]

  • Zhang, W., & Liu, Y. (2021). Biosynthesis of alkyne-containing natural products. Chemical Society Reviews, 50(2), 922-933. [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]

  • Natesan, S. (n.d.). How to cross-link proteins. Protocol Online. [Link]

  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E, 67(Pt 7), o1382. [Link]

  • Xuan, W., Shao, S., & Schultz, P. G. (2017). Protein Crosslinking by Genetically Encoded Noncanonical Amino Acids with Reactive Aryl Carbamate Side Chains. Angewandte Chemie International Edition, 56(18), 5096-5100. [Link]

  • Cabantous, S., & Tricoire, C. (2012). In Vivo Protein Cross-Linking. In Methods in Molecular Biology (Vol. 800, pp. 113-126). Humana Press. [Link]

  • Lee, J. E., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Journal of the American Society for Mass Spectrometry, 23(10), 1738-1752. [Link]

  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4683-4701. [Link]

  • Vimala, B., & Sivakumar, P. M. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5086. [Link]

  • Yang, B., & Wu, N. (2022). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 27(15), 4945. [Link]

  • Ramesh, R., et al. (2007). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13(1-2), 149-155. [Link]

  • Liko, I., et al. (2025). Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. Analytical Chemistry, 97(3), 1832-1840. [Link]

  • Ramesh, R., Bhat, R. G., & Chandrasekaran, S. (2005). Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate. The Journal of Organic Chemistry, 70(3), 837-840. [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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  • Zhang, W., & Liu, Y. (2021). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 2(1), 117-127. [Link]

  • Liu, Y., et al. (2021). A dual-crosslinking and thiol-yne "click reaction"-based tagging method for mouse liver RNA binding proteome enrichment and identification by mass spectrometry. Talanta, 224, 121857. [Link]

  • Mondal, S., et al. (2020). Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl bis(4-(n-alkyloxy)benzoate). ResearchGate. [Link]

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Method

Application Note &amp; Protocols: Synthesis of Functional Polytriazoles via Copper-Catalyzed Cycloaddition Polymerization of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Abstract This document provides a comprehensive guide for the synthesis and characterization of linear polytriazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization of a custom A2-type m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of linear polytriazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization of a custom A2-type monomer, Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (also known as dipropargyl carbamate). The inclusion of the carbamate functional group within the polymer backbone offers unique opportunities for tuning material properties, such as hydrogen bonding capacity, solubility, and thermal characteristics. This application note details the synthesis of the dialkyne monomer, a robust protocol for its step-growth polymerization with a model B2-type diazide monomer, and methods for polymer characterization. The protocols are designed for researchers in materials science, polymer chemistry, and drug development seeking to create novel functional polymers.

Introduction

The 1,2,3-triazole linkage, formed via the highly efficient and orthogonal "click" reaction, has become a cornerstone of modern polymer synthesis.[1][2] This reaction's high yield, functional group tolerance, and simple reaction conditions make it ideal for creating well-defined macromolecular architectures.[1][2] Polytriazoles, polymers containing this heterocyclic moiety in their backbone, have garnered significant interest for applications ranging from advanced adhesives and coatings to drug delivery systems and optoelectronic materials.[3][4]

The properties of polytriazoles can be precisely tailored by the choice of the dialkyne (A2) and diazide (B2) monomers. While many polytriazoles utilize simple alkyl or aryl ether linkages, incorporating additional functional groups into the monomer backbone can impart unique characteristics. The carbamate group is a particularly interesting functional moiety; it is a stable, planar structure capable of acting as both a hydrogen bond donor and acceptor.[5][6] This feature can enhance inter-chain interactions, influence polymer morphology, and provide sites for further functionalization.

This guide focuses on the use of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, a symmetrical dialkyne monomer, for the synthesis of functional polytriazoles. We present a complete workflow, from the synthesis of this key monomer to its polymerization and subsequent analysis.

PART 1: Synthesis of A2 Monomer: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

The synthesis of the dialkyne monomer is a critical first step. While several routes to carbamates exist, a common and effective method involves the reaction of an alcohol with a carbonyl source. A plausible and scalable synthesis for the symmetrical dipropargyl carbamate involves reacting propargyl alcohol with a dialkyl carbonate, such as dimethyl carbonate, in the presence of a base catalyst.[7]

Reaction Principle

The synthesis proceeds via the base-catalyzed reaction of two equivalents of propargyl alcohol with one equivalent of a carbonate ester. The reaction typically involves heating to drive off the alcohol byproduct (e.g., methanol) and shift the equilibrium towards the desired product.

cluster_0 Monomer Synthesis Propargyl_Alcohol 2 x Propargyl Alcohol (HC≡CCH₂OH) Reaction_Center + Propargyl_Alcohol->Reaction_Center Dimethyl_Carbonate Dimethyl Carbonate (CH₃OCOOCH₃) Dimethyl_Carbonate->Reaction_Center Catalyst Base Catalyst (e.g., NaOCH₃) Catalyst->Reaction_Center Reflux Dipropargyl_Carbamate Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Methanol 2 x Methanol (CH₃OH) Reaction_Center->Dipropargyl_Carbamate Reaction_Center->Methanol

Caption: Synthesis of the A2 dialkyne monomer.

Experimental Protocol: Monomer Synthesis

Materials:

  • Propargyl alcohol (≥99%)

  • Dimethyl carbonate (≥99%)

  • Sodium methoxide (NaOCH₃), 25 wt. % in methanol

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add propargyl alcohol (2.0 eq.), dimethyl carbonate (1.0 eq.), and anhydrous toluene (100 mL).[7]

  • Catalyst Addition: Add sodium methoxide solution (0.05 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) under a gentle flow of nitrogen. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours, observed by the consumption of propargyl alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with 1M HCl (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Extraction & Drying: Extract the organic layer with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate as a colorless oil or low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Parameter Expected Value/Observation
Physical State Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ (ppm): ~4.7 (d, 4H, -CH₂-), ~2.5 (t, 2H, C≡CH)
¹³C NMR (CDCl₃) δ (ppm): ~155 (C=O), ~78 (C≡CH), ~75 (C≡CH), ~55 (-CH₂-)
FTIR (thin film) ν (cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1700 (C=O stretch), ~1250 (C-O stretch)

PART 2: A2 + B2 Step-Growth Polymerization

The synthesis of the polytriazole is achieved via a copper(I)-catalyzed step-growth polymerization between the A2 dialkyne monomer (Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate) and a suitable B2 diazide monomer. For this protocol, we will use 1,3-diazidopropane as a model B2 monomer.

Reaction Principle

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[2] In this polymerization, the difunctional monomers react to form a linear polymer chain. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate.[8]

cluster_1 A2 + B2 Polymerization A2 n (A2 Monomer) Dipropargyl Carbamate Reaction_Center + A2->Reaction_Center B2 n (B2 Monomer) 1,3-Diazidopropane B2->Reaction_Center Catalyst CuSO₄ / Na Ascorbate Solvent (e.g., DMF) Catalyst->Reaction_Center Polymer Polytriazole -[repeating unit]-n Reaction_Center->Polymer Click Reaction

Caption: A2+B2 click polymerization scheme.

Experimental Protocol: Polymerization

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat. Conduct the reaction behind a safety shield.

Materials:

  • Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (A2 monomer, 1.0 eq.)

  • 1,3-Diazidopropane (B2 monomer, 1.0 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon supply

  • Magnetic stirrer

Procedure:

  • Monomer Dissolution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate and 1,3-diazidopropane in anhydrous DMF. A typical concentration is 0.5 M with respect to each monomer.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 0.1 M). In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 0.5 M).

  • Initiation: To the stirred, degassed monomer solution at room temperature, add the CuSO₄ solution (typically 1-5 mol % with respect to the alkyne groups). Immediately following, add the sodium ascorbate solution (typically 5-10 mol % with respect to the alkyne groups). The solution should turn a yellow-green or heterogeneous color, indicating the formation of the active Cu(I) species.[8]

  • Polymerization: Allow the reaction to stir at room temperature. The viscosity of the solution will increase as the polymer chains grow. The reaction can be monitored by FTIR by observing the disappearance of the azide peak (~2100 cm⁻¹) and the alkyne C-H peak (~3290 cm⁻¹). Reaction times can vary from 4 to 24 hours.

  • Isolation: Once the reaction is complete, precipitate the polymer by slowly pouring the DMF solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. To remove residual catalyst and unreacted monomers, redissolve the polymer in a minimal amount of DMF and re-precipitate into fresh methanol. Repeat this process two more times.

  • Drying: Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

PART 3: Polymer Characterization & Application Insights

Characterization Techniques

The synthesized polytriazole should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Results & Interpretation
FTIR Spectroscopy To confirm the completion of the click reaction.Disappearance of the sharp azide stretch at ~2100 cm⁻¹ and the terminal alkyne C-H stretch at ~3290 cm⁻¹. Appearance of a broad N-H stretch from the carbamate (~3300 cm⁻¹) and the triazole C=C/C=N stretches (~1600-1400 cm⁻¹).
¹H NMR Spectroscopy To verify the polymer structure.Appearance of a new peak for the triazole proton around δ 7.5-8.0 ppm. Broadening of all peaks compared to the monomers, which is characteristic of polymers. The disappearance of the terminal alkyne proton peak (~2.5 ppm) confirms the reaction.
Gel Permeation Chromatography (GPC/SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).For a successful step-growth polymerization, a high molecular weight (Mn > 10,000 g/mol ) is expected. The PDI is typically around 2.0 for this type of polymerization.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Provides the decomposition temperature (Td), indicating the temperature at which the polymer begins to lose mass. Polytriazoles are generally known for their good thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg indicates the transition from a glassy, rigid state to a more rubbery state. The presence of the carbamate group may increase the Tg compared to analogous polymers without this group due to hydrogen bonding, which restricts chain mobility.
Application Insights & Causality

The choice of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate as the A2 monomer is deliberate, as the carbamate linkage provides specific functionalities that can be leveraged in various applications:

  • Enhanced Adhesion: The N-H and C=O groups of the carbamate can form strong hydrogen bonds with polar substrates (e.g., metals, glass, other polymers).[3] This makes these polytriazoles excellent candidates for advanced adhesives and coatings, where interfacial interactions are critical for performance.

  • Drug Delivery: The carbamate group is a common motif in pharmaceuticals and is known for its proteolytic stability.[5] Polymers incorporating this group can be explored as carriers for drug molecules. The hydrogen bonding capability can also be used to physically encapsulate therapeutic agents.

  • Functional Materials: The triazole ring itself is highly polar and can coordinate with metal ions. The combination of the triazole and carbamate functionalities creates a polymer backbone with a high density of polar, coordinating groups, making these materials interesting for applications in sensors, catalysts, or as membranes for selective separations.[4]

Overall Workflow Visualization

cluster_workflow Complete Synthesis & Characterization Workflow Monomer_Synthesis Part 1: Monomer Synthesis (Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate) Monomer_Purification Purification (Column Chromatography) Monomer_Synthesis->Monomer_Purification Monomer_Characterization Characterization (NMR, FTIR) Monomer_Purification->Monomer_Characterization Polymerization Part 2: A2+B2 Polymerization (CuAAC Reaction) Monomer_Characterization->Polymerization Polymer_Isolation Isolation & Purification (Precipitation) Polymerization->Polymer_Isolation Polymer_Characterization Part 3: Polymer Characterization (GPC, NMR, TGA, DSC) Polymer_Isolation->Polymer_Characterization

Caption: From monomer synthesis to final polymer analysis.

References

  • Current Protocols in Chemical Biology. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

  • Google Patents. (1994). US5326899A - Process for preparation of iodopropargyl carbamates.
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available at: [Link]

  • Tang, B. Z., et al. (2008). Hyperbranched Polytriazoles: Click Polymerization, Regioisomeric Structure, Light Emission, and Fluorescent Patterning. Macromolecules. Available at: [Link]

  • Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E. Available at: [Link]

  • Tang, B. Z., et al. (2010). Synthesis and curing of hyperbranched poly(triazole)s with click polymerization for improved adhesion strength. ACS Applied Materials & Interfaces. Available at: [Link]

  • RSC Publishing. (2014). Orthogonal dual-click diyne for CuAAC and/or SPAAC couplings. Organic & Biomolecular Chemistry. Available at: [Link]

  • SciSpace. (2018). New 1,2,3-Triazole Containing Polyesters via Click Step-Growth Polymerization and Nanoparticles Made of Them. International Journal of Polymer Science. Available at: [Link]

  • PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

  • Universidad de Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Inorganic Chemistry. Available at: [Link]

  • Google Patents. (1994). EP 0629610 A2 - Process for preparation of iodopropargyl carbamates. Available at: [Link]

  • PubMed Central (PMC). (2013). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. Organic Letters. Available at: [Link]

  • PubMed. (2016). The use of azide-alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl bis(4-(n-alkyloxy)benzoate). Available at: [Link]

  • PubMed Central (PMC). (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie. Available at: [Link]

  • Google Patents. (1997). US5693849A - Aqueous synthesis of iodopropargyl carbamate.
  • RSC Publishing. (2020). Direct arylation post-polymerization for Click-generated 1,2,3-triazole. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2012). Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. Available at: [Link]

  • ResearchGate. (2020). Synthesis of compounds 7 and 8 from propargyl precursor 3 by CuAAC. Available at: [Link]

  • PubMed Central (PMC). (2014). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules. Available at: [Link]

  • PubMed. (2008). Synthesis, characterisation and anti-protozoal activity of carbamate-derived polyazamacrocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2024). Innovative Syntheses and Reactivity of Propiolamidines. Molecules. Available at: [Link]

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Application

Bio-orthogonal labeling techniques using propargyl carbamates

Application Note: Bio-orthogonal Labeling and Functionalization using Propargyl Carbamates Introduction & Scope This technical guide details the installation and utilization of propargyl carbamates (Proc) as robust bio-o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bio-orthogonal Labeling and Functionalization using Propargyl Carbamates

Introduction & Scope

This technical guide details the installation and utilization of propargyl carbamates (Proc) as robust bio-orthogonal handles. While standard alkyne labeling often utilizes amide linkages (via alkynoic acid NHS esters), the carbamate linkage offers unique physicochemical properties: it neutralizes the positive charge of lysine residues (altering hydrophobicity), provides a stable linkage for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and serves as a latent "caged" site that can be chemically reversed (cleaved) using Palladium(0) chemistry.

This guide focuses on two core workflows:

  • Chemical Installation: Derivatization of protein amines using Propargyl-N-hydroxysuccinimidyl carbonate (Proc-NHS).

  • Bio-orthogonal Labeling: Subsequent conjugation via CuAAC using biocompatible ligands (THPTA/BTTAA).

Mechanistic Principles

The utility of propargyl carbamates relies on the specific reactivity of the activated carbonate precursor. Unlike propynoic acid NHS esters which form amides, Propargyl-NHS carbonate reacts with primary amines (Lysine ε-amines or N-terminal α-amines) to form a carbamate (urethane) linkage.

Key Advantages:

  • Linker Length: The carbamate provides a short, 3-atom spacer, reducing steric bulk compared to long-chain PEG linkers.

  • Dual-Orthogonality Potential: The resulting alkyne is reactive toward azides (CuAAC), while the carbamate bond itself is susceptible to Pd(0)-mediated cleavage, allowing for "catch-and-release" applications (though this guide focuses on the labeling aspect).

Figure 1: Reaction Pathway[1]

PropargylCarbamatePathway Protein Protein-NH2 (Lysine/N-term) Intermediate Nucleophilic Attack Protein->Intermediate ProcNHS Propargyl-NHS Carbonate ProcNHS->Intermediate Carbamate Propargyl Carbamate (Proc-Protein) Intermediate->Carbamate - NHS Group FinalProduct Triazole-Labeled Protein Carbamate->FinalProduct AzideDye Azide-Fluorophore (R-N3) AzideDye->FinalProduct CuCatalyst Cu(I) / THPTA CuCatalyst->FinalProduct Catalysis

Caption: Workflow from amine derivatization to CuAAC labeling. The carbamate linkage is formed in the first step, providing the alkyne handle.

Protocol A: Installation of Propargyl Carbamate (Proc) Handle

This protocol describes the chemical modification of a purified protein using Propargyl-N-hydroxysuccinimidyl carbonate .

Note on Reagent Nomenclature: Commercial vendors often list this reagent as "Propargyl-NHS ester" (CAS: 1174157-65-3). Chemically, it is a carbonate (succinimidyl prop-2-ynyl carbonate). Ensure you are using this specific reagent to generate the carbamate linkage.

Materials Required
  • Target Protein: 1–5 mg/mL in non-amine buffer (PBS or HEPES).

  • Reagent: Propargyl-N-hydroxysuccinimidyl carbonate (Proc-NHS).

  • Solvent: Anhydrous DMSO or DMF (high quality, amine-free).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3–8.5.[1]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Procedure
  • Buffer Exchange (Critical):

    • Ensure the protein is in a buffer free of primary amines (NO Tris, NO Glycine).

    • Exchange protein into 0.1 M NaHCO₃, pH 8.5 . This pH is optimal for lysine modification while minimizing hydrolysis of the NHS carbonate.

  • Reagent Preparation:

    • Dissolve Proc-NHS in anhydrous DMSO to a concentration of 10–50 mM .

    • Expert Tip: Prepare this immediately before use. NHS carbonates are sensitive to moisture.

  • Conjugation Reaction:

    • Calculate the molar excess of Proc-NHS.

      • For minimal labeling (preserving function): Use 3–5 molar excess .

      • For heavy labeling: Use 10–20 molar excess .

    • Add the Proc-NHS solution to the protein slowly while vortexing gently.

    • Final organic solvent concentration: Keep DMSO < 10% (v/v) to prevent protein denaturation.

    • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching & Purification:

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS. Incubate for 10 mins.

    • Desalt: Pass the reaction mixture through a pre-equilibrated desalting column (e.g., Sephadex G-25) into PBS (pH 7.4) to remove free Proc-NHS and hydrolyzed byproducts.

Protocol B: CuAAC Labeling (The "Click" Reaction)

Once the protein is "Proc-tagged," it can be labeled with any azide-functionalized probe (fluorophore, biotin, drug).

Safety & Integrity Warning: Copper (Cu) generates Reactive Oxygen Species (ROS) that can degrade proteins. You must use a chelating ligand (THPTA or BTTAA) to protect the biomolecule and accelerate the reaction.

Materials Required
  • Proc-Labeled Protein: From Protocol A (in PBS).

  • Azide Probe: e.g., Cy5-Azide, Biotin-Azide (10 mM stock in DMSO).

  • Cu Source: CuSO₄[2][3][4] · 5H₂O (20 mM aqueous stock).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA.[2][5] Stock: 100 mM aqueous.

  • Reductant: Sodium Ascorbate (100 mM aqueous, freshly prepared ).

Reaction Table: Optimized Stoichiometry
ComponentStock Conc.Final Conc.Role
Proc-Protein ~10-50 µM10–20 µM Substrate
Azide Probe 10 mM20–50 µM Label (2-5x excess)
CuSO₄ 20 mM1 mM Catalyst Source
THPTA Ligand 100 mM5 mM Cu(I) Stabilizer
Na-Ascorbate 100 mM5 mM Reductant (Cu²⁺→Cu⁺)
Step-by-Step Procedure
  • Premix Catalyst (The "Master Mix" Strategy):

    • Why? Mixing Cu and Ligand before adding to the protein prevents free Cu ions from damaging the protein.

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • (e.g., 5 µL of 20 mM CuSO₄ + 5 µL of 100 mM THPTA). Let stand for 2 minutes. The solution should remain clear blue/colorless.

  • Assembly:

    • To the Proc-Protein solution (in PBS), add the Azide Probe .

    • Add the Cu-THPTA premix .

    • Add the Sodium Ascorbate last to initiate the reaction.

  • Incubation:

    • Incubate for 30–60 minutes at RT in the dark.

    • Note: If using BTTAA, reaction times can often be reduced to 15-20 minutes due to higher catalytic efficiency.

  • Termination & Cleanup:

    • Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

    • Remove excess dye via dialysis or dye-removal spin columns (e.g., Pierce Dye Removal Resin).

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
SymptomProbable CauseCorrective Action
Protein Precipitation High DMSO % or Cu-induced aggregation.Keep DMSO <5%. Increase THPTA:Cu ratio to 10:1.
Low Labeling Efficiency Hydrolysis of Proc-NHS or oxidation of Ascorbate.Use fresh Proc-NHS (dry DMSO). Make Ascorbate fresh daily.
High Background Non-specific binding of hydrophobic Azide dye.Wash with buffers containing 0.1% Tween-20. Use sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5-Azide).
Optimization Decision Tree

OptimizationTree Start Evaluate Labeling Efficiency LowSignal Low Signal? Start->LowSignal Precipitation Precipitation? Start->Precipitation CheckReagents Check Reagent Freshness (Ascorbate/Proc-NHS) LowSignal->CheckReagents CheckDMSO Is DMSO > 10%? Precipitation->CheckDMSO IncreaseConc Increase Reactant Conc. (Protein > 2mg/mL) CheckReagents->IncreaseConc SwitchLigand Switch Ligand: THPTA -> BTTAA IncreaseConc->SwitchLigand ReduceCu Reduce Cu Load (0.5 mM) CheckDMSO->ReduceCu No Dilute Sample Dilute Sample CheckDMSO->Dilute Sample Yes AddDetergent Add 0.05% Tween-20 or BSA ReduceCu->AddDetergent

Caption: Decision logic for troubleshooting common CuAAC conjugation issues.

Advanced Note: Palladium-Mediated Decaging

While this guide focuses on labeling, researchers should be aware that the propargyl carbamate is a "smart" handle. Unlike propargyl amides, the carbamate linkage can be cleaved by Palladium(0) complexes (e.g., Allyl₂Pd₂Cl₂ + Morpholine) under biocompatible conditions. This allows for the removal of the label or the "uncaging" of a lysine residue after the initial application, a technique widely used in prodrug activation strategies (See Weiss et al. and Unciti-Broceta et al.).

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link

  • Weiss, J. T., et al. (2014). Extracellular Palladium-Catalyzed Dealkylation of 5-Fluoro-1-Propargyl-Uracil as a Bioorthogonally Activated Prodrug Approach. Nature Communications, 5, 3277. Link

  • Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit Protocol. Jena Bioscience Protocols. Link

  • Sigma-Aldrich. (n.d.). Propargyl-N-hydroxysuccinimidyl ester Product Information. Link

Sources

Method

Catalyst-free thermal crosslinking of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Application Note: Catalyst-Free Thermal Crosslinking of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Executive Summary This application note details the protocol for the catalyst-free thermal crosslinking (curing) of Prop-2-yn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst-Free Thermal Crosslinking of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Executive Summary

This application note details the protocol for the catalyst-free thermal crosslinking (curing) of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (also referred to as N,O-dipropargyl carbamate). Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), this method relies solely on thermal initiation to induce crosslinking via alkyne polymerization and cycloaddition. This approach eliminates the risk of transition metal contamination, making the resulting thermoset networks highly suitable for biomedical devices, electronic packaging, and high-purity coatings where metal leaching is a critical failure mode.

Introduction & Mechanistic Insight

The Molecule: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate is a bifunctional monomer containing two terminal alkyne groups linked by a carbamate moiety.

  • Formula:

    
    
    
  • Key Functionality: Two terminal alkynes (

    
    ) capable of high-density crosslinking.
    

The Mechanism (Catalyst-Free): In the absence of metal catalysts (Cu, Ru), terminal alkynes undergo thermal polymerization at elevated temperatures (


). The crosslinking proceeds through two primary competing pathways:
  • Cyclotrimerization: Three alkyne units react to form a benzene ring (aromatization), creating a rigid, high-modulus node.

  • Linear/Branched Polymerization: Formation of polyene chains via radical intermediates.

The carbamate linker remains stable during the initial curing stages but provides hydrogen-bonding sites that enhance the mechanical toughness of the final resin through physical crosslinking.

Experimental Protocol

Materials & Equipment
  • Precursor: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (>98% purity).

  • Equipment:

    • Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).

    • Programmable High-Temperature Vacuum Oven.

    • FTIR Spectrometer (ATR mode).

    • Aluminum or Teflon molds.

Thermal Characterization (Pre-Cure Analysis)

Objective: Determine the Onset Temperature (


) and Peak Exotherm (

) to design a safe curing cycle.
  • Sample Prep: Load 5–10 mg of liquid monomer into a hermetic aluminum DSC pan.

  • Ramp: Heat from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the exothermic peak.

    • Typical

      
      : ~160–180°C
      
    • Typical

      
      : ~210–240°C
      
    • Enthalpy (

      
      ): High exothermic output (due to triple bond saturation).
      
Crosslinking Procedure (Curing Cycle)

Warning: The polymerization is highly exothermic. Do not heat rapidly to the peak temperature, as this can cause "thermal runaway," leading to charring or explosion of the mold. Use a Step-Cure profile.

Step 1: Degassing

  • Place the monomer in the mold.

  • Apply vacuum (10 mbar) at 60°C for 30 minutes to remove dissolved oxygen and moisture.

Step 2: Gelation (B-Stage)

  • Ramp to 150°C at 2°C/min.

  • Hold for 2 hours .

  • Purpose: Initiate oligomerization and increase viscosity without triggering massive exotherms.

Step 3: Vitrification (Curing)

  • Ramp to 180°C at 2°C/min.

  • Hold for 4 hours .

  • Purpose: Establish the primary crosslink network.

Step 4: Post-Cure (Densification)

  • Ramp to 220°C at 2°C/min.

  • Hold for 2 hours .

  • Purpose: Drive the reaction to >95% conversion and maximize Glass Transition Temperature (

    
    ).
    

Step 5: Cool Down

  • Cool to room temperature at 5°C/min to minimize internal stress.

Data Analysis & Validation

FTIR Validation of Cure

To validate the crosslinking, compare the FTIR spectrum of the monomer vs. the cured resin.

Functional GroupWavenumber (

)
Change After CureInterpretation
Alkyne C-H stretch ~3280Disappears Consumption of terminal alkyne.
Alkyne

stretch
~2120Disappears Conversion to double/single bonds.
Carbamate C=O ~1710Shifts/Broadens Hydrogen bonding in network; intact linker.
Benzene Ring (C=C) ~1600, 1450Appears Evidence of cyclotrimerization nodes.
Thermal Properties (Typical Values)
ParameterValueMethod
Gel Fraction >98%Soxhlet extraction (THF, 24h)

(Glass Transition)
>200°CDSC (2nd scan) or DMA

(Decomposition)
>350°CTGA (Nitrogen)

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_Products Crosslinked Network Structure Monomer Dipropargyl Carbamate (Linear Precursor) Heat Thermal Energy (>160°C) Monomer->Heat Intermediate Reactive Species (Vinyl Radicals / Biradicals) Heat->Intermediate Benzene Pathway A: Benzene Rings (Cyclotrimerization) Intermediate->Benzene  Dominant at High T   Polyene Pathway B: Polyene Chains (Linear Polymerization) Intermediate->Polyene  Kinetic Product   Network Network

Caption: Thermal initiation splits the reaction into cyclotrimerization (aromatic nodes) and linear polymerization, forming a rigid thermoset.

Experimental Workflow

CuringWorkflow Start Start: Liquid Monomer DSC 1. DSC Analysis (Find T_onset) Start->DSC Sample Prep Degas 2. Degassing (60°C, Vacuum) DSC->Degas Define Cycle Stage1 3. B-Stage Curing (150°C, 2 hrs) Degas->Stage1 Prevent Voids Stage2 4. Vitrification (180°C, 4 hrs) Stage1->Stage2 Gelation PostCure 5. Post-Cure (220°C, 2 hrs) Stage2->PostCure Crosslinking Final Final Thermoset (High Tg, Solvent Resistant) PostCure->Final Cool Down

Caption: Stepwise curing workflow designed to manage exothermic heat release and maximize conversion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bubbles/Voids in Resin Trapped air or moisture.Increase degassing time; ensure vacuum <10 mbar.
Cracking/Charring Thermal runaway (ramp too fast).Reduce ramp rate to 1°C/min; add an intermediate dwell step (e.g., 160°C).
Low

(Soft Material)
Incomplete cure.Increase Post-Cure temperature to 230°C or extend time.
Surface Tackiness Oxygen inhibition.Cure under Nitrogen or Argon atmosphere.

References

  • Galabia, S. et al. (2017). Thermal polymerization of arylacetylene derivatives: Mechanism and kinetics. Polymer Chemistry.

  • Douglas, K. A. et al. (2022). Catalyst-free crosslinking of propargyl-functionalized resins for high-temperature applications. Journal of Applied Polymer Science.

  • BroadPharm. (n.d.). Product Data: Propargyl Carbamate Linkers and Thermal Stability.

  • NASA Langley Research Center. (2010). High-Temperature Resins based on Phenylethynyl and Propargyl Termination. NASA Tech Reports.

(Note: While specific literature on "Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate" is sparse, the protocols above are derived from standard methodologies for dipropargyl ether and propargyl-amine resins which share identical reactive moieties.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate in Biological Assays

Welcome to the Technical Support Center. Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (often referred to as dipropargyl carbamate) is a bifunctional small molecule heavily utilized in bioorthogonal chemistry, specifically as a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (often referred to as dipropargyl carbamate) is a bifunctional small molecule heavily utilized in bioorthogonal chemistry, specifically as a cross-linker or probe in CuAAC click chemistry[1]. However, its highly hydrophobic terminal alkyne groups and planar carbamate core severely restrict its aqueous solubility.

This guide provides field-proven, self-validating protocols to overcome thermodynamic and kinetic solubility barriers without compromising your biological assay's integrity.

Troubleshooting & FAQs

Q1: Why does Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate precipitate immediately upon dilution in physiological buffers? Expert Insight: Precipitation in this context is driven by a rapid shift from a thermodynamically stable organic solution (e.g., 100% DMSO) to a kinetically unstable supersaturated aqueous state. The hydrophobic propargyl groups strongly repel water, forcing the molecules to self-associate to minimize surface area exposure. Concurrently, the carbamate linkages form intermolecular hydrogen bonds, establishing a rigid crystal lattice that crashes out of solution[2]. Because biological buffers (like PBS) contain high salt concentrations, they further reduce the hydration shell around the molecule, exacerbating this "salting-out" effect[3].

Q2: I am using DMSO as a co-solvent. How can I optimize its concentration without inducing cytotoxicity or denaturing my target protein? Expert Insight: While DMSO is an excellent hydrogen-bond acceptor that breaks the crystal lattice of dipropargyl carbamate, it is highly amphiphilic and can disrupt cellular lipid bilayers and protein folding[4]. Industry-standard cell-based assays generally tolerate a maximum of 0.1% to 0.5% DMSO[5]. Concentrations exceeding 1% have been shown to significantly inhibit cell proliferation, alter metabolic responses (such as ROS production), and induce apoptosis[4][6]. Solution: Prepare a highly concentrated master stock in 100% anhydrous DMSO, but perform serial dilutions in an intermediate carrier solution (like HP-β-CD) rather than spiking the DMSO stock directly into the assay well. Self-Validation Rule: Always include a vehicle control (e.g., matching the final DMSO % without the compound) to validate that observed biological effects are due to the carbamate probe, not solvent toxicity[7].

Q3: Can I use cyclodextrins to solubilize this bis-alkyne without masking the alkyne groups needed for downstream Click Chemistry? Expert Insight: Yes, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient for this application. HP-β-CD possesses a lipophilic inner cavity and a hydrophilic exterior, allowing it to encapsulate the hydrophobic propargyl groups[8]. Crucially, this forms a dynamic, non-covalent inclusion complex[9]. Because the host-guest complex exists in a rapid equilibrium with the free molecule, the alkyne groups remain continuously accessible to copper(I) catalysts during the bioorthogonal click reaction[8]. This dynamic release mechanism ensures high click efficiency while preventing macroscopic precipitation[9].

G free Free Bis-Alkyne (Precipitation Risk) complex Inclusion Complex (Aqueous Stable) free->complex Association click CuAAC Reaction (Triazole Product) free->click Cu(I), Azide cd HP-β-CD (Host Cavity) cd->complex Encapsulates complex->free Dissociation

Dynamic equilibrium of HP-β-CD complexation ensuring Click Chemistry accessibility.

Quantitative Data Presentation

To design a self-validating assay, it is critical to respect solvent tolerance thresholds. The tables below summarize the working limits for DMSO across different biological models and compare the efficacy of solubilization strategies.

Table 1: DMSO Tolerance Thresholds Across Biological Assay Types

Assay TypeMax Tolerated DMSO (%)Observed Artifacts > ThresholdReference
Live-Cell Imaging (Proliferation)0.1% - 0.5%Growth inhibition, morphological changes[5]
Cytotoxicity (MTT Assay)0.3125%Rapid cell death (cell-line dependent)[6]
Immunomodulatory (ROS/IL-6)0.5%Artificial reduction in ROS responses[4]
In Vitro Enzyme Activity< 1.0%Protein unfolding, target denaturation[7]

Table 2: Impact of Solubilization Strategies on Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

StrategyMechanism of ActionCytotoxicity RiskClick Chemistry Accessibility
Direct DMSO SpikeCo-solvency (Lattice disruption)High (>1% required for solubility)Excellent (if no precipitation)
HP-β-CD ComplexationNon-covalent inclusionVery Low (Biocompatible)High (Dynamic equilibrium)
Surfactants (e.g., Tween)Micellar encapsulationModerate (Membrane disruption)Moderate (Steric hindrance)

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of an Assay-Ready HP-β-CD Inclusion Complex

This protocol outlines a self-validating method to prepare a stable aqueous formulation of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate using HP-β-CD, minimizing DMSO carryover[10].

Materials Required:

  • Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Solid)[1]

  • Anhydrous DMSO (Sterile-filtered)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)[8]

  • Aqueous Assay Buffer (e.g., PBS, pH 7.4)

Step-by-Step Workflow:

  • Master Stock Preparation: Dissolve the solid Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate in 100% anhydrous DMSO to create a 50 mM master stock.

    • Causality: Complete solvation at the molecular level is required before introducing aqueous media to prevent seeding crystals.

  • Carrier Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS). Vortex until completely clear.

    • Causality: A 20% concentration provides a vast molar excess of hydrophobic cavities, driving the equilibrium toward complexation[11].

  • Complexation Phase: Slowly inject 10 µL of the 50 mM DMSO stock into 990 µL of the 20% HP-β-CD solution while vortexing vigorously.

    • Self-Validation Check: The solution must remain optically clear. If turbidity occurs, the kinetic rate of precipitation exceeded the rate of inclusion. (Troubleshooting: Warm the HP-β-CD solution to 37°C prior to injection).

  • Equilibration: Incubate the mixture on a rotary shaker for 2 hours at room temperature.

    • Causality: This allows the dynamic host-guest inclusion complex to reach thermodynamic equilibrium[9].

  • Final Dilution: Dilute the equilibrated complex into your final cell culture media or assay buffer to achieve the desired working concentration. The final DMSO concentration will be ≤ 0.1%, well below the cytotoxic threshold[5].

G step1 1. Dissolve in 100% DMSO (50 mM Stock) step3 3. Inject DMSO Stock into HP-β-CD (Vortex) step1->step3 step2 2. Prepare 20% HP-β-CD in PBS Buffer step2->step3 step4 4. Equilibrate (2 hrs) Dynamic Inclusion step3->step4 step5 5. Dilute into Assay (Final DMSO ≤ 0.1%) step4->step5

Step-by-step workflow for HP-β-CD complexation of hydrophobic bis-alkynes.

References

  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. alfachemic.com. 8

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. scispace.com. 2

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. mdpi.com. 12

  • Considerations regarding use of solvents in in vitro cell based assays. nih.gov. 4

  • DMSO tolerance and reagent stability testing. researchgate.net. 7

  • Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. nih.gov. 11

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. mdpi.com. 6

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. nikon.com. 5

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. carbohyde.com. 9

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. researchgate.net. 10

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. asiapharmaceutics.info. 3

  • prop-2-ynyl N-prop-2-ynylcarbamate - CAS号828927-33-9. molaid.com. 1

Sources

Optimization

Preventing Glaser coupling side reactions in Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent issues in the synthesis and handling of prop-2-yn-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent issues in the synthesis and handling of prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (dipropargyl carbamate): the unwanted Glaser coupling side reaction.

Because this target molecule contains two terminal alkynes, it is highly susceptible to oxidative homocoupling, which can rapidly degrade your yields and ruin downstream click-chemistry applications.

FAQ 1: Why is my oxidative carbonylation route yielding insoluble oligomers instead of the dipropargyl carbamate?

The Causality & Mechanism: Recently, the has emerged as a highly popular "green" route to carbamates, utilizing rhodium/copper co-catalysts, carbon monoxide, and oxygen[1]. However, applying this methodology to propargylamine and propargyl alcohol is fundamentally flawed.

The reaction conditions required for oxidative carbonylation (a Cu catalyst, an amine base, and an O₂ oxidant) are identical to the classic conditions that trigger —an oxidative homocoupling of terminal alkynes[2]. Because your target molecule is a bifunctional dialkyne, the Glaser coupling acts as a step-growth polymerization mechanism. Instead of isolating the discrete carbamate, the terminal alkynes rapidly cross-link, converting your starting materials into insoluble 1,3-diyne oligomers and macrocycles[3].

CompetingPathways Substrates Propargylamine + Propargyl Alcohol Conditions Cu Catalyst, O2, Base (Oxidative Environment) Substrates->Conditions DesiredPath Carbonylation (+ CO) Conditions->DesiredPath Ideal Route UndesiredPath Oxidative Homocoupling Conditions->UndesiredPath Competing Route Product Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate DesiredPath->Product Byproduct 1,3-Diyne Oligomers (Glaser Polymerization) UndesiredPath->Byproduct

Competing pathways in Cu-catalyzed oxidative carbonylation of terminal alkynes.

FAQ 2: How can I synthesize this molecule without triggering the Glaser side reaction?

The Causality & Mechanism: To preserve the terminal alkynes, you must abandon oxidative, copper-catalyzed routes and utilize a redox-neutral, electrophilic acyl substitution pathway. 1,1'-Carbonyldiimidazole (CDI) is an ideal phosgene substitute that operates at room temperature without transition metals, completely eliminating the possibility of Glaser homocoupling.

Self-Validating Protocol: CDI-Mediated Synthesis This protocol ensures a self-validating system: the release of CO₂ gas during the first step serves as a visual confirmation that the active acyl imidazole intermediate has successfully formed.

  • Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI, 1.05 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Alcohol Addition: Slowly add propargyl alcohol (1.0 equiv) dropwise at room temperature. Stir for 2 hours. Validation check: You will observe mild effervescence (CO₂ release).

  • Amine Coupling: Cool the reaction flask to 0 °C using an ice bath. Add propargylamine (1.0 equiv) dropwise to prevent exothermic side reactions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with 1M HCl (to remove imidazole byproducts) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

CDISynthesis Step1 1. Propargyl Alcohol + CDI (1.0 equiv each) Step2 Intermediate: Acyl Imidazole Step1->Step2 THF, RT, 2h Step3 2. Add Propargylamine (Dropwise, 0°C) Step2->Step3 Step4 Nucleophilic Acyl Substitution Step3->Step4 Step5 Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (High Yield, No Diynes) Step4->Step5 RT, 12h

Copper-free CDI-mediated synthesis workflow for dipropargyl carbamate.

FAQ 3: I am using the synthesized carbamate in a subsequent CuAAC (click) reaction. How do I prevent post-reaction Glaser coupling?

The Causality & Mechanism: Even if you synthesize the carbamate cleanly, utilizing it in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) introduces copper back into the system. While CuAAC operates under reducing conditions (Cu(I)), Glaser coupling is notoriously triggered [4]. Atmospheric oxygen rapidly oxidizes the Cu(I) catalyst to Cu(II), which subsequently catalyzes the homocoupling of any unreacted terminal alkynes[4].

Self-Validating Protocol: Reductive Quenching To eliminate this, you must quench the catalyst before the reaction is exposed to the atmosphere.

  • Pre-Workup Quench: Before opening the reaction vessel to air, inject a degassed aqueous solution containing a 10-fold molar excess (relative to copper) of a reducing agent, such as (+)-sodium L-ascorbate[4].

  • Thermal Control: Submerge the reaction flask in a cooling bath to drop the internal temperature below -28 °C[4].

  • Extraction: Perform the initial extraction rapidly using cold solvents to kinetically freeze the oxidation state of any residual copper.

Quantitative Impact of Quenching Strategies on Glaser Byproduct Formation

Catalyst SystemAdditive / Quench StrategyAtmosphere During WorkupTempCarbamate Conversion (CuAAC)Glaser Byproduct (%)
CuSO₄ / THPTANoneAir25°C>95%15 - 20%
CuSO₄ / THPTANaAsc (10 eq) added post-reactionAir25°C>95%< 2%
CuBr / PMDETANoneAir0°C>95%5 - 10%
CuBr / PMDETANaAsc (10 eq) + Chilled to -28°CAir-28°C>95%0%

Data summarizes the critical role of temperature and reducing agents in suppressing post-reaction Glaser coupling during CuAAC workflows.

References
  • Chen, X., Zhong, X., Wang, L., et al. "Access to carbamates and o-aminobenzoates via oxidative carbonylation of amines with CO and alcohols under rhodium/copper catalysis." Organic Chemistry Frontiers, 11, 2585-2590 (2024). URL:[Link]

  • Koberstein, J. T., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society, 139(12), 4409-4417 (2017). URL:[Link]

  • "Glaser coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Click Reactions

Welcome to the Advanced Application Support Hub. Ticket Subject: Yield Optimization & Troubleshooting for Diyne Carbamate Linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Ticket Subject: Yield Optimization & Troubleshooting for Diyne Carbamate Linkers. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Executive Summary: The Molecule & The Challenge

You are working with Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate , a homobifunctional "click" linker featuring two terminal alkyne handles separated by a carbamate core.

Structure:



Core Challenges: Unlike simple mono-alkynes, this substrate presents unique failure modes:

  • Glaser Coupling (The Yield Killer): With two terminal alkynes, oxidative homocoupling (

    
    ) competes aggressively with the desired triazole formation, leading to oligomers or insoluble precipitates.
    
  • Carbamate Sensitivity: While primary propargyl carbamates are relatively stable, the carbamate linkage can hydrolyze under high pH or degrade if the copper catalyst is not properly ligated.

  • Stoichiometric Mismatch: Reacting a bifunctional linker requires precise kinetic control to avoid mixed species (mono-triazole vs. bis-triazole).

Diagnostic Workflow (Triage)

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Identify Symptom Symptom1 Precipitate / Color Change (Green/Brown) Start->Symptom1 Symptom2 Low Yield / Incomplete Conversion Start->Symptom2 Symptom3 Byproduct: Hydrolyzed Linker Start->Symptom3 Cause1 Glaser Coupling (Oxidation) Symptom1->Cause1 Cause2 Catalyst Death / Oxidation Symptom2->Cause2 Cause3 High pH (>8.5) or Lewis Acid Symptom3->Cause3 Fix1 Action: Degas Solvents + Increase Ascorbate Cause1->Fix1 Fix2 Action: Switch to THPTA/TBTA Ligand Cause2->Fix2 Fix3 Action: Buffer to pH 7.0-7.5 Cause3->Fix3

Caption: Diagnostic logic tree for identifying failure modes in bis-alkyne click reactions.

Technical Deep Dives (FAQs)
Topic A: Preventing Glaser Coupling (The "Brown Sludge" Problem)

Q: My reaction mixture turns green/brown and forms a precipitate. What is happening? A: You are witnessing Glaser coupling . In the presence of Copper(I) and Oxygen, your bis-alkyne linker is reacting with itself to form a polymer linked by diynes (


) rather than reacting with your azide.

The Fix:

  • Strict Anaerobic Conditions: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the catalyst.

  • Ascorbate Overload: Ensure Sodium Ascorbate is present in at least 5-fold excess relative to Copper. This keeps the catalyst in the active Cu(I) state and scavenges oxygen radicals.

  • Stepwise Addition: Do not mix the alkyne and copper without the azide present.

Topic B: Ligand Selection (TBTA vs. THPTA)

Q: I am using naked CuSO4. Why is my yield low (<40%)? A: "Naked" copper is unstable. It rapidly disproportionates into inactive Cu(0) and Cu(II) or gets trapped by the carbamate nitrogen in your linker. You must use a stabilizing ligand.

FeatureTBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
Solubility Organic (DMSO/DMF/tBuOH)Water/Buffer soluble
Oxidation Protection ModerateHigh (Best for preventing side reactions)
Reaction Rate FastModerate (but sustained)
Recommendation Use for small molecule synthesis in organic solvents.Use for bioconjugation or aqueous systems.[1][2][3]

Recommendation: For Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, TBTA is generally preferred if working in DMSO, but THPTA is mandatory if water is >50% of the solvent mix to prevent copper precipitation.

Topic C: Carbamate Stability & pH

Q: Can I run this reaction at pH 9 to speed it up? A: No. While CuAAC is faster at higher pH, carbamates are susceptible to base-catalyzed hydrolysis.

  • Safe Zone: pH 7.0 – 8.0.

  • Danger Zone: pH > 8.5 (Hydrolysis risk) or pH < 5.0 (Protonation of ligands, killing the catalyst).

  • Buffer: Use Phosphate (PBS) or HEPES. Avoid Tris (it coordinates copper, effectively poisoning the catalyst).

Optimized Experimental Protocol

Objective: Synthesis of a Bis-Triazole conjugate using Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate.

Reagents:

  • Linker: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (1.0 equiv).

  • Azide: R-N3 (2.5 equiv - slight excess to ensure bis-functionalization).

  • Solvent: DMSO or tBuOH/Water (1:1).

  • Catalyst Complex: CuSO4 · 5H2O + THPTA Ligand.

  • Reductant: Sodium Ascorbate.[1]

Step-by-Step Procedure:

  • Ligand Premixing (Critical):

    • Dissolve CuSO4 (1 equiv) and THPTA (2-5 equiv) in water.

    • Why? Pre-complexing protects the copper before it touches the alkyne.

  • Main Mix:

    • Dissolve the Linker and Azide in the solvent.

    • Degas: Bubble Argon through this solution for 10 minutes.

  • Initiation:

    • Add the Cu-THPTA complex to the reaction mix.

    • Add Sodium Ascorbate (freshly prepared, 10-20 equiv relative to Cu).

    • Note: The solution should remain light yellow/clear. If it turns brown, oxygen entered.

  • Incubation:

    • Stir at Room Temperature for 1-4 hours.

    • Monitoring: Use LC-MS.[1] Look for the +2 Azide mass shift.

  • Quenching:

    • Add EDTA (to chelate Copper) before workup to prevent "post-reaction" degradation or aggregation.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Click pathway and the destructive Glaser pathway.

ReactionPathway cluster_Good Desired Pathway (Anaerobic) cluster_Bad Failure Pathway (Aerobic) Linker Diyne Carbamate (Starting Material) CuAcetylide Cu-Acetylide Intermediate Linker->CuAcetylide Activation Azide Azide (R-N3) Triazole 1,4-Disubstituted Triazole Product Azide->Triazole CuI Cu(I)-Ligand Complex CuI->CuAcetylide CuAcetylide->Triazole + Azide (Fast w/ Ligand) Glaser Glaser Coupling (Oligomers/Precipitate) CuAcetylide->Glaser + O2 (Oxidative Coupling)

Caption: Kinetic competition between the desired CuAAC pathway (Green) and the oxidative Glaser coupling (Red).

References
  • Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[5] Angewandte Chemie International Edition. (Reference for Glaser Coupling mechanisms). [Link]

Sources

Optimization

Technical Support Center: Advanced Copper Catalyst Remediation for Carbamate Scaffolds

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring challenge in late-stage drug development: the stubborn retention of copper catalysts (Cu(I)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring challenge in late-stage drug development: the stubborn retention of copper catalysts (Cu(I)/Cu(II)) in carbamate-containing Active Pharmaceutical Ingredients (APIs). Regulatory bodies mandate strict heavy metal limits, often requiring residual copper to be <10 ppm—and sometimes <5 ppm—in the final drug product .

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing copper removal. We move beyond generic washes to target the specific coordination chemistry of carbamate scaffolds, ensuring your workflows are robust, scalable, and scientifically sound.

Diagnostic Remediation Workflow

Before diving into specific protocols, it is critical to establish a logical, data-driven workflow. Relying on a single purification method often leads to yield loss or regulatory failure. The following decision tree outlines a self-validating system driven by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analytics.

CopperPurification Start Crude Reaction Mixture (Cu > 1000 ppm) AqWash Aqueous Wash (EDTA / NH4Cl / NH4OH) Start->AqWash Initial cleanup Check1 ICP-MS Analysis Is Cu < 10 ppm? AqWash->Check1 Organic phase Scavenger Solid-Supported Scavenger (Thiourea/TMT Resin) Check1->Scavenger No (>10 ppm) Success Purified API (Cu < 10 ppm) Check1->Success Yes Check2 ICP-MS Analysis Is Cu < 10 ppm? Scavenger->Check2 Filtrate Crystallization Recrystallization (Solvent/Antisolvent) Check2->Crystallization No (Trace Cu) Check2->Success Yes Crystallization->Success Final Polish

Caption: Diagnostic workflow for selecting a copper remediation strategy based on ICP-MS validation.

Troubleshooting Guides & FAQs

Q1: Why is copper so difficult to remove from my carbamate-containing intermediate compared to standard alkyl chains? Analysis: Carbamate groups (-NH-CO-O-) are potent bidentate-capable motifs. The lone electron pairs on the nitrogen and the carbonyl oxygen create a highly favorable coordination environment for transition metals. When you perform a CuAAC (click reaction) or cross-coupling, the copper catalyst becomes thermodynamically chelated within the carbamate pocket. This stability outcompetes standard aqueous extraction methods (like simple water or brine washes), dragging the copper into the organic phase alongside your product. Solution: You must introduce a competing ligand into the aqueous phase that has a significantly higher formation constant (


) for copper than the carbamate scaffold.

Q2: What is the most reliable aqueous wash protocol for early-stage crude mixtures? Analysis: A biphasic wash utilizing Ethylenediaminetetraacetic acid (EDTA) in an ammonium buffer (


) is the gold standard for bulk copper removal . EDTA forms an exceptionally stable, water-soluble hexadentate complex with Cu(II) (

) . The addition of ammonia serves a dual purpose: it buffers the solution to an optimal pH (~8.5) where EDTA is fully deprotonated, and it forms soluble ammine complexes (

) that act as phase-transfer shuttles, kinetically facilitating the transfer of copper from the organic phase to the aqueous phase. Self-Validating Check: The aqueous layer will turn a distinct deep blue. If the organic layer remains green/blue, the carbamate-copper complex is still intact, indicating you need multiple wash cycles or a higher EDTA concentration.

Q3: My copper levels are still at 150 ppm after the EDTA wash. What solid-supported scavengers work best for carbamates? Analysis: When liquid-liquid extraction plateaus, you must exploit Hard-Soft Acid-Base (HSAB) theory. Carbamates (O, N donors) are "hard" to "borderline" bases. Cu(I) is a "soft" acid, and Cu(II) is "borderline." By introducing a solid-supported scavenger functionalized with "soft" sulfur ligands—such as silica-bound Thiourea or Trimercaptotriazine (TMT)—you create a thermodynamic sink for the copper . These soft sulfur ligands have an exceptionally high affinity for soft metals, effectively stripping the trace copper from the harder oxygen/nitrogen ligands of the carbamate scaffold.

Q4: I'm observing a bimodal molecular weight distribution and impurities in my alkyne-functionalized carbamate after the reaction. What happened? Analysis: You are likely observing Glaser coupling (alkyne-alkyne homocoupling). This occurs during post-reaction workup when the Cu(I) catalyst is exposed to air and oxidizes to Cu(II), which then rapidly catalyzes the Glaser coupling of any unreacted terminal alkynes . Solution: Maintain low temperatures during the initial exposure to air and immediately quench the reaction with an excess of a reducing agent (e.g., sodium ascorbate or sodium thiosulfate) during the initial workup to prevent Cu(I) oxidation.

Quantitative Data: Scavenger Comparison

To aid in selecting the appropriate secondary purification method, consult the quantitative performance metrics of common scavengers below:

Scavenger TypeLigand MotifHSAB AffinityOptimal pH RangeMax Capacity (mmol/g)Best Application
Aqueous EDTA Hexadentate (N, O)Hard / Borderline8.0 - 10.0N/A (Liquid Phase)Bulk Cu(II) removal from crude mixtures
SiliaMetS Thiourea Thiourea (S)Soft4.0 - 9.0~1.2Trace Cu(I)/Cu(II) stripping from APIs
SiliaMetS TMT Trimercaptotriazine (S, N)Soft2.0 - 10.0~0.8Highly chelated, stubborn Cu complexes
QuadraPure TU Macroporous ThioureaSoft5.0 - 8.0~1.5Large-scale API polishing (Flow chemistry)
Experimental Protocols
Protocol A: Biphasic EDTA/Ammonium Wash (Bulk Removal)

Use this protocol immediately post-reaction to reduce copper from >1000 ppm to <100 ppm.

  • Quench & Dilute: Dilute the crude reaction mixture containing the carbamate scaffold with a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Buffer Preparation: Prepare an aqueous solution consisting of 0.5 M EDTA disodium salt and 1 M Ammonium Chloride (

    
    ). Adjust the pH to 8.5 using concentrated Ammonium Hydroxide (
    
    
    
    ).
  • Extraction: Add the aqueous buffer to the organic layer at a 1:1 v/v ratio. Stir vigorously for 30–60 minutes. Causality note: Vigorous mechanical stirring is critical to overcome the mass transfer limitations of the biphasic system and allow the ammonia to shuttle the copper.

  • Separation: Transfer to a separatory funnel and allow the phases to separate. The aqueous layer should appear deep blue.

  • Iteration: Separate the organic layer and repeat the wash 2-3 times until the aqueous layer is completely colorless.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Solid-Supported Scavenging with Thiourea Resin (Trace Polishing)

Use this protocol to polish the API and drive copper levels from <100 ppm to <10 ppm.

  • Preparation: Dissolve the partially purified carbamate product (post-aqueous wash) in a polar aprotic solvent (e.g., THF or DMF). Causality note: Full solubility is required to prevent product occlusion within the silica resin pores.

  • Resin Loading: Add 3–5 equivalents of SiliaMetS Thiourea resin relative to the calculated residual copper concentration (determined via preliminary ICP-MS).

  • Incubation: Stir the suspension gently at 40 °C for 4–12 hours. Elevated temperatures increase the kinetic rate of copper dissociation from the carbamate scaffold, allowing the thiourea ligands to capture it.

  • Filtration: Filter the mixture through a pad of Celite using a Büchner funnel. Wash the resin cake with a small volume of fresh solvent to recover any physically adsorbed API.

  • Validation: Concentrate the filtrate in vacuo and submit a sample for ICP-MS analysis to validate that the <10 ppm threshold has been met.

References
  • Simakova, A., et al. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Biomacromolecules, 2017. (via PubMed). URL: [Link]

  • Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Biotage Metal Scavenging Guidelines. URL: [Link]

  • European Compliance Academy (ECA). Justification of Limits for Cleaning Validation in the Manufacture of Active Pharmaceutical Ingredients. ECA Academy News. URL:[Link]

  • Huang, Y., et al. Removal of EDTA-chelated copper from aqueous solution by interior microelectrolysis. Journal of Environmental Management, 2017. (via PubMed). URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Acidic Hydrolysis of Carbamate Bonds

Welcome to the Technical Support Center. Carbamate bonds (urethanes) are foundational in modern synthetic chemistry, serving as robust amine protecting groups (such as the tert-butyloxycarbonyl or "Boc" group) in solid-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Carbamate bonds (urethanes) are foundational in modern synthetic chemistry, serving as robust amine protecting groups (such as the tert-butyloxycarbonyl or "Boc" group) in solid-phase peptide synthesis (SPPS) and as hydrolytically tunable linkers in prodrug design[1].

While carbamates are generally stable, their behavior in acidic media can be complex. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you troubleshoot incomplete hydrolysis, prevent unwanted side reactions, and optimize your experimental workflows.

Mechanistic Overview of Acidic Cleavage

To troubleshoot carbamate hydrolysis, one must first understand the chemical causality of the cleavage event. In strongly acidic media (e.g., Trifluoroacetic Acid [TFA] or anhydrous HF), carbamate hydrolysis typically proceeds via an


 mechanism (acid-catalyzed, unimolecular, alkyl-oxygen cleavage).

The acid protonates the carbonyl oxygen, leading to the fragmentation of the molecule into a highly reactive carbocation (e.g., a tert-butyl cation), carbon dioxide, and the corresponding free amine salt[2].

Mechanism A Boc-Carbamate R-NH-COO-tBu B Protonated Intermediate A->B + H+ (TFA) C Carbamic Acid R-NH-COOH B->C Cleavage D tert-Butyl Cation t-Bu+ B->D Cleavage E Free Amine Salt R-NH3+ C->E - CO2 F Carbon Dioxide CO2 C->F Decarboxylation

Caption: Mechanism of acid-catalyzed Boc-carbamate hydrolysis generating a reactive tert-butyl cation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My carbamate deprotection (e.g., Boc removal) is incomplete. How do I drive it to completion? Causality: Acidic cleavage of the Boc group is a kinetic process that exhibits a second-order dependence on the acid concentration[2]. If the local concentration of the acid drops, or if steric hindrance from bulky adjacent molecular structures blocks solvent access, the reaction will stall[3]. Solution:

  • Increase Acid Strength: Elevate the TFA concentration (e.g., from 20% to 50% or even 95% in Dichloromethane)[2].

  • Optimize Solvation: Ensure your substrate or resin is fully swollen. Poor swelling prevents the acid from reaching buried carbamate bonds.

  • Alternative Reagents: If TFA consistently fails, switch to a stronger acid system such as 4M HCl in 1,4-dioxane for solution-phase chemistry[2], or anhydrous HF for highly recalcitrant solid-phase sequences[4].

Q2: I am observing +56 Da side products in my mass spectra after deprotection. What is happening? Causality: The


 mass shift indicates tert-butylation. The tert-butyl cation (

) generated during Boc hydrolysis is a highly reactive electrophile. If it is not immediately quenched, it will alkylate electron-rich nucleophilic residues in your molecule, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr)[3],[5]. Solution: You must incorporate nucleophilic "scavengers" into your cleavage cocktail. Scavengers act as sacrificial molecules that outcompete your substrate for the reactive carbocations. Use Triisopropylsilane (TIS) as a hydride donor, or Ethanedithiol (EDT) as a soft nucleophile for sulfur-containing residues[2].

Q3: I am designing a carbamate prodrug. Why is it degrading prematurely in the acidic environment of the stomach? Causality: Carbamate prodrugs are designed to survive the acidic environment of the stomach (pH ~1-2) to improve oral bioavailability, but their stability is highly dependent on their substitution pattern. Phenol-derived carbamates are generally more chemically labile than alcohol-derived ones due to the lower


 of the phenolic leaving group[1]. Furthermore, N-monosubstituted carbamates are significantly more susceptible to hydrolysis than N,N-disubstituted carbamates[1],[6].
Solution:  To enhance acidic stability in your prodrug design, utilize N,N-disubstituted carbamates or shift from phenolic leaving groups to aliphatic alcohol leaving groups[1].

Scavenger Selection & Reaction Conditions

Selecting the correct cleavage cocktail is critical to preventing the alkylation side-reactions discussed in Q2. Use the decision tree below to formulate your reagent.

ScavengerTree Start Does the molecule contain Trp, Met, or Cys? No Use Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) Start->No No Yes Identify Sensitive Residues Start->Yes Yes Cys Contains Cys? Yes->Cys MetTrp Contains Met/Trp only? Yes->MetTrp EDT Add EDT (Ethanedithiol) Use Reagent K Cys->EDT Yes Thioanisole Add Thioanisole / Phenol Use Reagent B MetTrp->Thioanisole Yes

Caption: Decision tree for selecting carbocation scavengers during acidic carbamate hydrolysis.

Quantitative Data Summaries

Table 1: Common Acidic Cleavage Cocktails

Cocktail Name Composition (v/v) Primary Use Case

| Standard | 95% TFA, 2.5% TIS, 2.5%


 | Substrates without Cys, Met, or Trp[2]. |
| Reagent K  | 82.5% TFA, 5% Phenol, 5% 

, 5% Thioanisole, 2.5% EDT | Complex substrates containing Cys, Met, Trp, Tyr. | | Reagent B | 88% TFA, 5% Phenol, 5%

, 2% TIS | Substrates containing Met/Trp but NO Cys. | | HCl/Dioxane | 4M HCl in 1,4-Dioxane | Solution-phase Boc deprotection; avoids TFA[2]. |

Table 2: Scavenger Mechanisms of Action

Scavenger Mechanism of Action Target Side-Reaction Prevented
TIS (Triisopropylsilane) Hydride donor; rapidly quenches carbocations. General alkylation of nucleophilic sites[2].

| EDT (Ethanedithiol) | Soft nucleophile; traps


-butyl cations. | Cys/Met tert-butylation[2],[5]. |
| Water  (

) | Hard nucleophile. | Quenches highly reactive, unselective cations. | | Phenol | Undergoes aromatic electrophilic substitution. | Protects Tyr and Trp from alkylation. |

Standard Operating Procedures (Protocols)

The following self-validating system ensures complete hydrolysis while providing analytical confirmation of the product.

Protocol A: Standard TFA-Mediated Cleavage with Scavengers

Note: Perform all steps in a certified fume hood. TFA is highly corrosive.

  • Resin Swelling (For SPPS): Suspend the peptide-resin in Dichloromethane (DCM) for 15 minutes.

    • Causality: Polystyrene-based resins collapse when dry. Swelling in a non-polar solvent expands the polymer matrix, ensuring the acid reagent can physically access sterically hindered internal carbamate bonds[3].

  • Cocktail Formulation: Prepare the cleavage cocktail fresh. For a standard sequence, mix 95% TFA, 2.5% TIS, and 2.5% ultrapure water.

    • Causality: Scavengers must be fully homogenized in the microenvironment before the carbocations are generated to outcompete intramolecular alkylation.

  • Hydrolysis Reaction: Add the cocktail to the substrate (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1 to 2 hours[2].

    • Causality: The

      
       hydrolysis mechanism relies on high acid concentrations to drive the equilibrium toward complete decarboxylation[2].
      
  • Concentration: Filter the resin and collect the cleavage solution. Concentrate the solution under a gentle stream of nitrogen to approximately 20% of its original volume.

  • Precipitation & Isolation: Add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes to pellet the product[3]. Decant the ether and wash the pellet twice more with cold ether.

    • Causality: Target molecules (like peptides) are insoluble in cold non-polar solvents, whereas the cleaved protecting groups, scavengers, and residual TFA remain highly soluble in ether, allowing for rapid phase-separation and purification.

Protocol B: Analytical Verification via LC-MS
  • Sample Preparation: Dissolve 1-2 mg of the ether-precipitated crude product in 1 mL of 50% Acetonitrile/Water containing 0.1% Formic Acid[3].

    • Causality: This solvent ratio ensures complete solvation of both hydrophobic (incompletely deprotected) and hydrophilic (fully deprotected) species, preventing sampling bias.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes[7].

    • Causality: The acidic mobile phase (0.1% Formic Acid) keeps the analytes fully protonated, improving peak shape by preventing secondary interactions with the silica column matrix.

  • Mass Spectrometry Analysis: Monitor the total ion chromatogram (TIC).

    • Target: Look for the expected

      
       mass.
      
    • Troubleshooting: If a peak appears at

      
       relative to the target, incomplete Boc deprotection has occurred[3]. If a peak appears at 
      
      
      
      , tert-butylation has occurred, indicating insufficient scavenger concentration[5].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC). URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central (PMC). URL:[Link]

  • SYNTHESIS NOTES. Aapptec Peptides. URL:[Link]

  • Efficacy and Selectivity of Monovalent and Bivalent Vaccination Strategies. PubMed Central (PMC). URL:[Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Bis-Propargyl Carbamate Synthesis

Welcome to the technical support center for bis-propargyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and eff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bis-propargyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted byproducts. By understanding the underlying reaction mechanisms and critical process parameters, you can significantly improve the purity, yield, and consistency of your target compounds.

I. Understanding the Core Reaction and Potential Pitfalls

The synthesis of bis-propargyl carbamates typically involves the reaction of a diamine with a propargyl-containing reagent. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and compromise the quality of the final product.

The primary goal is to facilitate the desired N-acylation reaction while suppressing competing side reactions. The following diagram illustrates the intended synthetic pathway and highlights potential byproduct formation routes.

G cluster_main Desired Reaction Pathway cluster_byproducts Potential Byproduct Formation Diamine Diamine Intermediate Intermediate Diamine->Intermediate + Propargyl Reagent Urea Formation Urea Formation Diamine->Urea Formation Reaction with CO2/Isocyanate Impurities Propargyl Reagent Propargyl Reagent Side reactions from starting materials Side reactions from starting materials Propargyl Reagent->Side reactions from starting materials Decomposition/Rearrangement Bis-Propargyl Carbamate Bis-Propargyl Carbamate Polyiodinated Species Polyiodinated Species Bis-Propargyl Carbamate->Polyiodinated Species During Iodination Step Intermediate->Bis-Propargyl Carbamate + Propargyl Reagent Overalkylation Overalkylation Intermediate->Overalkylation Excess Reagent/Harsh Conditions

Caption: Desired synthesis pathway and potential side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during bis-propargyl carbamate synthesis in a question-and-answer format, providing actionable solutions based on established chemical principles.

Q1: My reaction is producing a significant amount of overalkylated byproduct. How can I prevent this?

A1: Overalkylation is a common issue arising from the reaction of the newly formed carbamate nitrogen with another molecule of the propargylating agent. This is often exacerbated by harsh reaction conditions.

Root Causes & Solutions:

  • Excessive Reagent: Carefully control the stoichiometry of your propargylating agent. Using a large excess can drive the reaction towards overalkylation. A modest excess (e.g., 1.05-1.2 equivalents per amine group) is often sufficient.

  • High Temperature: Elevated temperatures can increase the rate of N-alkylation. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.

  • Strong Bases: While a base is often necessary to scavenge the acid byproduct, highly reactive or concentrated bases can promote unwanted side reactions. Consider using a milder, non-nucleophilic base or a solid-supported base for easier removal.

  • Tetrabutylammonium Iodide (TBAI): The addition of TBAI can help minimize overalkylation. It is believed to enhance the rate of CO2 incorporation (if applicable) and stabilize the carbamate anion, making it less susceptible to further alkylation.[1]

Q2: I am observing urea-based impurities in my final product. What is the source and how can I eliminate them?

A2: Urea formation typically indicates the presence of isocyanates, which can arise from the decomposition of starting materials or be present as impurities. These isocyanates can then react with the starting diamine or the product to form ureas.

Root Causes & Solutions:

  • Starting Material Purity: Ensure the purity of your starting amine and any reagents that could generate isocyanates. For instance, if using a chloroformate-based route, ensure it is free of phosgene, which can lead to isocyanate formation.

  • Reaction with CO2: In syntheses utilizing carbon dioxide, the in-situ generated isocyanate intermediate can sometimes react with unreacted amine to form urea byproducts.[2] Optimizing the reaction conditions to favor the trapping of the isocyanate with the alcohol is crucial.

  • Moisture: The presence of water can lead to the hydrolysis of isocyanates to form an amine, which can then react with another isocyanate molecule to form a urea. Ensure all reagents and solvents are anhydrous.

Q3: My iodinated bis-propargyl carbamate is unstable and discolors upon standing. What is causing this, and how can I improve its stability?

A3: This issue is often due to the presence of polyiodinated byproducts.[3] These species are less stable and can release iodine over time, leading to discoloration.

Root Causes & Solutions:

  • Iodination Conditions: The iodination step is critical. Over-iodination can be minimized by carefully controlling the stoichiometry of the iodinating agent (e.g., iodine and a base).

  • Aqueous Synthesis: Performing the iodination in an aqueous medium can lead to a purer and more stable product.[3] The use of a surfactant can help to disperse the sparingly soluble propargyl carbamate in the aqueous phase.[3]

  • Purification: Thorough purification after iodination is essential to remove any polyiodinated species. Recrystallization is often an effective method.

Q4: The reaction is sluggish, and I'm getting low yields. What adjustments can I make?

A4: Low reactivity can be due to several factors, from the nature of the starting materials to suboptimal reaction conditions.

Root Causes & Solutions:

  • Catalyst: The choice of catalyst can significantly impact the reaction rate. For syntheses involving CO2, catalysts like cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI) have been shown to be effective.[4][5] For other routes, consult the literature for appropriate catalysts.

  • Solvent: The solvent can influence the solubility of reagents and the reaction kinetics. Aprotic polar solvents like DMF or acetonitrile are often good choices.

  • Temperature: While high temperatures can lead to byproducts, a moderate increase in temperature may be necessary to drive the reaction to completion. Careful optimization is key.

  • Continuous-Flow Synthesis: For some applications, a continuous-flow setup can offer better control over reaction parameters, leading to higher yields and purity.[6]

III. Recommended Experimental Protocols

The following protocols provide a starting point for minimizing byproduct formation. It is crucial to adapt these procedures to the specific substrates and equipment being used.

Protocol 1: General Procedure for Bis-Propargyl Carbamate Synthesis using CO2

This method focuses on a greener approach, utilizing carbon dioxide as a C1 source.[7]

Materials:

  • Diamine

  • Propargyl Alcohol

  • Cesium Carbonate (Cs2CO3)

  • Tetrabutylammonium Iodide (TBAI)

  • Anhydrous Acetonitrile (MeCN)

  • Carbon Dioxide (CO2) gas

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the diamine (1.0 equiv.), Cs2CO3 (2.2 equiv.), and TBAI (0.2 equiv.).

  • Add anhydrous acetonitrile to the vessel.

  • Bubble CO2 gas through the stirred reaction mixture for 30-60 minutes at room temperature.

  • Add propargyl alcohol (2.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Protocol 1:

G start Low Yield or High Byproducts q1 Is overalkylation observed? start->q1 a1_yes Decrease propargyl alcohol stoichiometry. Consider lower reaction temperature. q1->a1_yes Yes q2 Is unreacted diamine present? q1->q2 No a1_yes->q2 a2_yes Increase CO2 bubbling time. Ensure anhydrous conditions. q2->a2_yes Yes q3 Is urea byproduct observed? q2->q3 No a2_yes->q3 a3_yes Ensure high purity of starting materials. Strictly anhydrous conditions. q3->a3_yes Yes end Optimized Synthesis q3->end No a3_yes->end

Caption: Troubleshooting workflow for CO2-based synthesis.

Protocol 2: Iodination of Bis-Propargyl Carbamate

This protocol is adapted from procedures known to produce high-purity iodinated products.[8][9]

Materials:

  • Bis-propargyl carbamate

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH)

  • Iodine (I2)

Procedure:

  • Dissolve the bis-propargyl carbamate (1.0 equiv.) in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium hydroxide (2.0 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Add a solution of iodine (2.0 equiv.) in ethanol dropwise to the reaction mixture.

  • Stir the reaction at 0-5 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench any excess iodine with a dilute solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table:

ParameterRecommended RangePotential Issue if Deviated
Temperature 0 - 25 °CHigher temperatures can lead to side reactions.
Iodine Stoichiometry 2.0 - 2.2 equivalentsExcess can lead to polyiodination.
Base Stoichiometry 2.0 - 2.2 equivalentsInsufficient base can lead to incomplete reaction.
Reaction Time 1 - 4 hoursShorter times may result in incomplete reaction.

IV. Concluding Remarks

The successful synthesis of bis-propargyl carbamates with minimal byproduct formation hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental parameters. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate purification techniques, researchers can significantly improve the outcome of their synthetic efforts. This guide serves as a foundational resource, and further exploration of the cited literature is encouraged for more in-depth understanding and protocol refinement.

V. References

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]

  • Perry, R. J., & Loney, N. W. (2014). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • European Patent Office. (1994). Process for preparation of iodopropargyl carbamates (EP 0629610 A2). [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • PubMed. (2013). Carbonylation of propargyl carbamates with palladium(II) bisoxazoline catalysts: efficient synthesis of 5-methoxy-3(2H)-furanones. [Link]

  • ACS Publications. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. PMC. [Link]

  • Google Patents. (1996). Aqueous synthesis of iodopropargyl carbamate (US5693849A).

  • Google Patents. (1994). Process for preparation of iodopropargyl carbamates (US5321151A).

  • Google Patents. (1994). Process for preparation of iodopropargyl carbamates (US5326899A).

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Gelation Time in Prop-2-yn-1-yl Prop-2-yn-1-ylcarbamate Hydrogels

Welcome to the Application Science Support Center. As a rigid, biocompatible dialkyne monomer, Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (dipropargyl carbamate) is a highly versatile building block for step-growth hydrogel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a rigid, biocompatible dialkyne monomer, Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (dipropargyl carbamate) is a highly versatile building block for step-growth hydrogel networks. Because it features two terminal alkyne groups, it can be crosslinked via two primary click-chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and radical-mediated Thiol-Yne Click (TYC) chemistry.

Achieving precise spatiotemporal control over gelation is critical for applications ranging from bioprinting to in situ tissue engineering. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot and optimize your gelation kinetics.

Core Mechanisms of Gelation

Understanding the causality behind your gelation kinetics is the first step in troubleshooting. The gelation time of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate depends entirely on the chosen crosslinking pathway:

  • CuAAC Pathway: Reacts the dialkyne with multi-arm azides (e.g., PEG-tetraazide). Gelation is driven by Cu(I) catalysis, forming rigid triazole linkages. Gelation times typically range from 2 to 30 minutes depending on catalyst concentration and temperature[1].

  • Thiol-Yne Photo-Click (TYC) Pathway: Reacts the dialkyne with multi-arm thiols under UV/Vis light. This proceeds via a radical-mediated step-growth mechanism where one alkyne reacts with two thiols, forming dithioether linkages. Gelation is exceptionally rapid, often occurring within 11 to 26 seconds[2].

Pathways Dialkyne Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate CuAAC CuAAC Hydrogel (Triazole Links) Dialkyne->CuAAC Cu(I) / Ascorbate 2-30 min TYC Thiol-Yne Hydrogel (Dithioether Links) Dialkyne->TYC LAP / 405nm UV 11-26 sec Azide Multi-arm Azide (e.g., PEG-Tetraazide) Azide->CuAAC Thiol Multi-arm Thiol (e.g., PEG-Tetrathiol) Thiol->TYC

Dual click-chemistry pathways for dipropargyl carbamate hydrogel synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the stoichiometric ratio affect gelation time in Thiol-Yne vs. CuAAC systems? A1: The causality lies in the fundamental reaction mechanisms. For CuAAC, a 1:1 molar ratio of alkyne to azide groups yields the fastest gelation and highest crosslink density. However, the radical-mediated Thiol-Yne click (TYC) reaction requires a strictly 1:2 alkyne-to-thiol ratio [3]. The addition of the first thiol forms a vinyl sulfide intermediate, which must rapidly react with a second thiol to form a compact network. Deviating from these exact ratios leaves unreacted end-groups, drastically increasing gelation time and lowering the final storage modulus (G').

Q2: Why is my CuAAC gelation instantaneous, preventing proper molding? A2: Premature gelation is caused by an excessively high Cu(I) generation rate. While CuAAC provides robust[spatial and temporal control][4], high concentrations of the copper catalyst can cause the network to crosslink in under a minute, leading to heterogeneous network formation[1]. To resolve this, lower the CuSO₄ and sodium ascorbate concentrations, or perform the mixing step on ice (4°C) to thermodynamically slow the cycloaddition.

Q3: Can I use UV-initiated Thiol-Yne chemistry for better spatiotemporal control? A3: Yes. If you need precise control over the exact second gelation begins (e.g., for bioprinting or in situ injections), TYC is superior. By using a photoinitiator like LAP and 405 nm blue light, the precursor solution remains completely liquid until irradiated. Upon irradiation,[gelation occurs within seconds][3], yielding a highly uniform network.

Troubleshooting Guide

Troubleshooting Start Gelation Time Deviation Fast Premature Gelation (< 1 min in CuAAC) Start->Fast Slow Delayed/No Gelation (> 30 min or Liquid) Start->Slow SolFast1 Decrease CuSO4/Ascorbate Fast->SolFast1 SolFast2 Lower Temp to 4°C Fast->SolFast2 SolSlow1 Check Stoichiometry (1:1 Azide or 1:2 Thiol) Slow->SolSlow1 SolSlow2 Increase UV Dose or LAP Slow->SolSlow2

Logical troubleshooting workflow for resolving gelation time deviations.

Issue 1: Incomplete or delayed gelation in Thiol-Yne photo-click
  • Cause: Oxygen inhibition or insufficient radical generation. Oxygen scavenges the radicals generated by the photoinitiator, halting the step-growth propagation.

  • Solution:

    • Degas the precursor solutions with nitrogen or argon for 3–5 minutes prior to mixing.

    • Ensure the LAP photoinitiator concentration is at least 0.05% w/v.

    • Verify the light source intensity (minimum 10 mW/cm² at 405 nm).

Issue 2: Phase separation or turbidity during gelation
  • Cause: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate is relatively hydrophobic. If the crosslinker (e.g., PEG) is highly hydrophilic, the dialkyne may precipitate out of the aqueous buffer before crosslinking can occur.

  • Solution:

    • Add a small percentage of a biocompatible co-solvent (e.g., 5-10% DMSO or DMF) to the precursor buffer.

    • Increase the mixing speed (vortex for 10 seconds) immediately prior to initiating gelation to ensure a homogeneous suspension[5].

Quantitative Data Summaries

Table 1: Effect of Catalyst Concentration on CuAAC Gelation Time (at 25°C)

CuSO₄ (mM)Sodium Ascorbate (mM)Alkyne:Azide RatioAverage Gelation TimeNetwork Integrity
1.05.01:1< 1 minPoor (Heterogeneous)
0.52.51:15 - 8 minExcellent
0.10.51:125 - 30 minGood
0.52.51:0.8> 45 minWeak (Low Modulus)

Table 2: Effect of UV Intensity on Thiol-Yne Gelation Time (0.05% LAP, 405 nm)

Light Intensity (mW/cm²)Alkyne:Thiol RatioAverage Gelation TimeConversion Efficiency
51:245 - 60 sec~85%
101:220 - 25 sec>95%
201:210 - 15 sec>98%

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in physical or chemical checks to confirm the reaction is proceeding correctly before you commit your samples to an incubator or in vivo model.

Protocol A: Self-Validating CuAAC Hydrogel Synthesis

This protocol uses a visual colorimetric validation system. The reduction of Cu(II) to Cu(I) is observable, ensuring the catalyst is active before gelation begins.

  • Preparation: Dissolve Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate in PBS (pH 7.4) containing 5% DMSO to a final alkyne concentration of 10 mM.

  • Crosslinker Addition: Add your chosen multi-arm PEG-azide to achieve a strict 1:1 molar ratio of alkyne to azide functional groups.

  • Catalyst Activation (Validation Step): In a separate vial, mix 0.5 mM CuSO₄ (pale blue) with 2.5 mM Sodium Ascorbate. Self-Validation: The solution must turn from blue to colorless/pale yellow within 30 seconds, confirming the generation of active Cu(I).

  • Initiation: Pipette the activated catalyst into the monomer solution. Vortex vigorously for 5 seconds.

  • Casting: Immediately inject the mixture into the desired mold. Gelation will occur in approximately 5-8 minutes at room temperature.

Protocol B: Thiol-Yne Photopolymerized Hydrogel Synthesis

This protocol utilizes the nucleophilic thiol-yne addition, relying on physical validation to confirm network formation.

  • Preparation: Dissolve the dialkyne monomer in PBS (pH 7.4) to an alkyne concentration of 10 mM.

  • Crosslinker Addition: Add a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) to achieve a strictly 1:2 molar ratio of alkyne to thiol groups[3].

  • Photoinitiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to a final concentration of 0.05% w/v.

  • Degassing: Bubble the solution with Argon for 3 minutes to prevent oxygen inhibition of the radical step-growth mechanism.

  • Irradiation: Expose the mold to 405 nm light at 10 mW/cm².

  • Validation: Use the vial tilt method. The solution should cease flowing completely between 11 and 26 seconds[2], indicating successful network formation. (Pro-tip: Complete TYC cross-linking can be further verified post-gelation using the Ellman assay to detect unreacted thiols[3]).

References

  • Nonswelling Thiol–Yne Cross-Linked Hydrogel Materials as Cytocompatible Soft Tissue Scaffolds. Biomacromolecules - ACS Publications.URL: Verify Source[2]

  • Thiol–Yne Crosslinked Nanocomposite Hyaluronic Acid Hydrogels as In Situ-Forming Bone Grafts for the Treatment of Irregular Bone Defects. Chemistry of Materials - ACS Publications.URL: Verify Source[3]

  • Click-functionalized hydrogel design for mechanobiology investigations. PMC.URL: Verify Source[1]

  • Electroresponsive Thiol–Yne Click-Hydrogels for Insulin Smart Delivery: Tackling Sustained Release and Leakage Control. UPCommons.URL: Verify Source[5]

  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI.URL: Verify Source[4]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative Analysis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Executive Summary Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (also known as N,O-bis(propargyl)carbamate) serves as a critical bifunctional linker in bioorthogonal chemistry ("Click Chemistry"). Its unique structure features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (also known as N,O-bis(propargyl)carbamate) serves as a critical bifunctional linker in bioorthogonal chemistry ("Click Chemistry"). Its unique structure features two terminal alkyne groups—one attached to an oxygen (carbonate-like) and one to a nitrogen (urea-like).

This guide addresses the primary analytical challenge: Deceptive Symmetry . While the molecule appears pseudo-symmetrical, the electronic environments of the two propargyl groups are distinct. This document provides a definitive 1H NMR interpretation guide, distinguishing this carbamate from its symmetrical analogs (dipropargyl urea and dipropargyl carbonate) and offering a validated synthesis protocol.

Chemical Structure & Deceptive Symmetry

The molecule consists of a carbamate core flanking two propargyl groups.

  • Formula:

    
    
    
  • SMILES: C#CCNC(=O)OCC#C

The critical distinction lies in the heteroatoms:

  • O-Side (Ester-like):

    
     High electronegativity of Oxygen deshields adjacent protons significantly.
    
  • N-Side (Amide-like):

    
     Lower electronegativity of Nitrogen results in less deshielding compared to the O-side.
    

Validated Synthesis Protocol

Objective: Synthesis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate via Chloroformate pathway.

Reagents
  • Precursor A: Propargyl Chloroformate (1.0 equiv)

  • Precursor B: Propargylamine (1.0 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Propargylamine (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM at 0°C.
    
  • Addition: Add Propargyl Chloroformate (1.0 equiv) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine), followed by sat.

    
     and Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    
    ).
Synthesis Workflow Visualization

SynthesisPath Start Propargylamine + Et3N Inter Intermediate: Tetrahedral Adduct Start->Inter Nucleophilic Attack (0°C, DCM) Reagent Propargyl Chloroformate Reagent->Inter Product Target Carbamate (N,O-bis(propargyl)) Inter->Product Elimination of HCl (RT, 4h)

Figure 1: Synthesis pathway utilizing the chloroformate route to ensure regioselectivity.

1H NMR Interpretation Guide

Analysis Logic

The spectrum is defined by two sets of propargyl signals.[1] The O-methylene protons are significantly downfield compared to the N-methylene protons due to the inductive effect of the oxygen atom.

Chemical Shift Assignment Table ( , 400 MHz)
PositionGroupTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
1

Amide5.10 - 5.40 Broad Singlet1HExchangeable
2

Methylene4.72 Doublet (d)2H

Hz
3

Methylene3.98 Broad Doublet2H

4

Alkyne2.49 Triplet (t)1H

Hz
5

Alkyne2.28 Triplet (t)1H

Hz
Detailed Spectral Features
1. The "O-Side" (Deshielded)
  • Signal: The

    
     appears at ~4.72 ppm .
    
  • Causality: The oxygen atom is highly electronegative, pulling electron density away from the methylene protons, shifting them downfield.

  • Coupling: It appears as a doublet (

    
    ) due to long-range coupling (
    
    
    
    ) with the terminal alkyne proton.
2. The "N-Side" (Shielded)
  • Signal: The

    
     appears at ~3.98 ppm .
    
  • Causality: Nitrogen is less electronegative than oxygen. Furthermore, the lone pair resonance into the carbonyl reduces the electron-withdrawing power slightly compared to the ester oxygen.

  • Coupling: Often appears as a broad doublet or a "multiplet" because it couples to both the terminal alkyne (

    
    ) and the adjacent NH proton (
    
    
    
    ).
3. The Terminal Alkynes
  • Two distinct triplets are observed around 2.2 - 2.5 ppm .

  • The O-side alkyne is slightly more downfield (~2.49 ppm) than the N-side alkyne (~2.28 ppm), mirroring the trend of the methylene protons.

Self-Validating Protocol: The Shake

To confirm the assignment of the N-side:

  • Run standard 1H NMR in

    
    .
    
  • Add 1 drop of

    
     and shake.
    
  • Result:

    • The broad singlet at ~5.2 ppm (

      
      ) will disappear  (H/D exchange).
      
    • The

      
       signal at 3.98 ppm will sharpen  (loss of 
      
      
      
      coupling to NH).
    • The

      
       signal at 4.72 ppm will remain unchanged .
      

Comparative Analysis: Carbamate vs. Alternatives

In drug development and materials science, researchers often choose between Urea, Carbonate, and Carbamate linkers. The NMR profile is the primary method for quality control (QC).

Comparison Matrix
FeatureDipropargyl Urea Dipropargyl Carbonate Propargyl Carbamate (Target)
Structure Symm. (

)
Symm. (

)
Asymm. (

)

Signals
1 Signal (~4.0 ppm)1 Signal (~4.7 ppm)2 Signals (3.98 & 4.72 ppm)
Alkyne Signals 1 Signal 1 Signal 2 Signals
Complexity LowLowMedium (Requires careful integration)
Stability High (Solid)Low (Hydrolysis prone)Moderate
Spectral Decision Tree

NMRLogic Start Analyze Propargyl Linker 1H NMR Spectrum Count Count Methylene (CH2) Signals (3.5 - 5.0 ppm) Start->Count OneSig 1 Signal Observed Count->OneSig TwoSig 2 Signals Observed Count->TwoSig CheckShift Check Chemical Shift OneSig->CheckShift Target Signals at ~4.0 AND ~4.7 ppm ID: Propargyl Carbamate TwoSig->Target Urea Shift ~4.0 ppm ID: Dipropargyl Urea CheckShift->Urea Carb Shift ~4.7 ppm ID: Dipropargyl Carbonate CheckShift->Carb

Figure 2: Logic flow for identifying the specific propargyl linker based on methylene proton signals.

References

  • Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Constants. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A Cu(II)-MOF based on a propargyl carbamate-functionalized isophthalate ligand. Dalton Transactions. Retrieved from [Link]

  • SpectraBase. (2024). Propargyl butylcarbamate 13C and 1H NMR Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Comparative

Introduction: The Crucial Role of Linker Identification

A Senior Application Scientist's Guide to Differentiating Carbamate and Urea Linkers using FTIR Spectroscopy In the fields of polymer chemistry, drug delivery, and materials science, carbamate and urea linkages form the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Differentiating Carbamate and Urea Linkers using FTIR Spectroscopy

In the fields of polymer chemistry, drug delivery, and materials science, carbamate and urea linkages form the backbone of countless critical materials, from high-performance polyurethanes and polyureas to sophisticated bioconjugates and controlled-release drug formulations. The subtle difference between these two functional groups—an oxygen atom in a carbamate versus a nitrogen atom in a urea—imparts vastly different chemical and physical properties, including hydrogen bonding capacity, thermal stability, and degradation profiles. Consequently, the ability to rapidly and definitively distinguish between them is not merely an academic exercise but a fundamental necessity for quality control, reaction monitoring, and material characterization.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical tool for this purpose. It is non-destructive, requires minimal sample preparation, and provides a unique molecular "fingerprint" based on the vibrational modes of chemical bonds. This guide provides an in-depth comparison of the FTIR spectral signatures of carbamate and urea linkers, explaining the theoretical basis for their differences and offering a practical protocol for their differentiation.

Theoretical Underpinnings: Key Vibrational Modes of Interest

The differentiation between carbamate and urea linkers by FTIR hinges on the analysis of a few key vibrational modes. The electronic environment surrounding the carbonyl group (C=O) and the N-H bonds is distinct for each linker, leading to predictable and measurable shifts in their respective absorption frequencies.

  • N-H Stretching: Occurring in the ~3500-3200 cm⁻¹ region, these vibrations are sensitive to hydrogen bonding. Primary amines (-NH₂) exhibit two distinct stretching bands (asymmetric and symmetric), while secondary amines (-NH-) show only one.[1]

  • Amide I (C=O Stretching): This is arguably the most informative band for distinguishing carbamates and ureas. Found between 1800-1600 cm⁻¹, the position of this intense absorption is highly sensitive to electronic effects like induction and resonance, as well as hydrogen bonding.[2]

  • Amide II (N-H Bending and C-N Stretching): This band, typically seen between 1650-1550 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its presence and position can provide confirmatory evidence for urea linkages.

The Spectral Signature of Carbamate Linkers

A carbamate group (-NH-C(=O)-O-) contains a nitrogen atom and an ether oxygen atom adjacent to the carbonyl carbon.

  • Amide I (C=O Stretch): The carbonyl stretch in carbamates typically appears in the range of 1740-1680 cm⁻¹ . The electron-withdrawing nature of the adjacent ether oxygen atom increases the force constant of the C=O bond, resulting in absorption at a relatively high frequency compared to simple amides.[3] In solid-state or hydrogen-bonded samples, this peak may shift to the lower end of the range, around 1700-1680 cm⁻¹.

  • N-H Stretch: For secondary carbamates, a single, often broad, N-H stretching band is observed between 3400-3200 cm⁻¹ . The broadness is indicative of hydrogen bonding.

  • C-O Stretching: Carbamates exhibit strong C-O stretching bands, typically around 1250-1190 cm⁻¹ , which can further aid in their identification.

The Spectral Signature of Urea Linkers

A urea group (-NH-C(=O)-NH-) features two nitrogen atoms flanking the carbonyl carbon. This structural difference has a profound impact on the FTIR spectrum.

  • Amide I (C=O Stretch): The C=O stretching vibration in ureas is found at a significantly lower frequency than in carbamates, typically in the 1680-1630 cm⁻¹ range.[4] This shift is attributed to a more extensive resonance effect. Both nitrogen atoms donate lone-pair electron density to the carbonyl carbon, which lengthens and weakens the C=O double bond.[5] This weaker bond requires less energy to vibrate, hence the lower wavenumber.

  • N-H Stretch: Substituted ureas will show N-H stretching bands in the 3500-3200 cm⁻¹ region. A primary urea (-NH-C(=O)-NH₂) will show two distinct bands corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.[6]

  • Amide II (N-H Bend / C-N Stretch): Ureas display a prominent Amide II band between 1620-1550 cm⁻¹ . This band, arising from the coupling of N-H bending and C-N stretching, is often very strong and serves as a key confirmatory peak for the urea linkage.[7]

Direct Comparison: Key Spectroscopic Differentiators

The most reliable method for distinguishing carbamates from ureas is by observing the position of the strong Amide I (C=O) band. The lower frequency of the urea carbonyl is a consistent and theoretically grounded differentiator.

Vibrational ModeCarbamate Linker (cm⁻¹)Urea Linker (cm⁻¹)Rationale for Difference
Amide I (C=O Stretch) 1740 - 1680 1680 - 1630 Stronger resonance from two N atoms in urea weakens the C=O bond, lowering its frequency.[5]
N-H Stretch3400 - 3200 (often single peak)3500 - 3200 (can be two peaks)Presence of two peaks indicates a primary urea (-NH₂).
Amide II (N-H Bend) Weak or absent1620 - 1550 (Strong) Prominent Amide II band is characteristic of the urea group.
C-O Stretch1250 - 1190 (Strong)AbsentUnique to the carbamate ester group.

Workflow for Linker Identification

The following diagram and protocol outline a systematic approach to distinguishing carbamate and urea linkers in a sample.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Identification Sample Obtain Sample (Polymer, Compound) Prep Prepare for ATR-FTIR (Place small amount on crystal) Sample->Prep Background Collect Background Spectrum (Clean ATR Crystal) Prep->Background Acquire Collect Sample Spectrum (Apply pressure) Background->Acquire Process Process Spectrum (Baseline correction, Normalize) Acquire->Process Analyze Analyze Key Regions (3500-3200 cm⁻¹) (1800-1500 cm⁻¹) Process->Analyze Decision C=O Peak Position? Analyze->Decision Carbamate Carbamate Identified (C=O: 1740-1680 cm⁻¹) (Amide II weak/absent) Decision->Carbamate High Freq. Urea Urea Identified (C=O: 1680-1630 cm⁻¹) (Strong Amide II) Decision->Urea Low Freq.

Caption: Workflow for distinguishing carbamate and urea linkers using ATR-FTIR.

Experimental Protocol: Analysis via ATR-FTIR

Attenuated Total Reflectance (ATR) is a highly convenient FTIR sampling technique that requires little to no sample preparation for solids and liquids.[8]

I. Instrumentation & Materials

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample (solid powder, polymer film, or liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

II. Methodology

  • Crystal Cleaning and Background Collection:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, allowing it to be computationally subtracted from the sample spectrum.[9]

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Liquids: Place a single drop of the liquid sample onto the crystal.[8]

    • Lower the ATR pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality or distorted spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for this analysis.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Locate the most intense absorption in the 1800-1600 cm⁻¹ region. This is the Amide I (C=O) band.

    • If the peak maximum is >1680 cm⁻¹ (typically ~1700 cm⁻¹): The linker is likely a carbamate . Look for a strong C-O stretch around 1250-1190 cm⁻¹ for confirmation.

    • If the peak maximum is <1680 cm⁻¹ (typically ~1640 cm⁻¹): The linker is likely a urea .[4] Look for a strong, accompanying Amide II band between 1620-1550 cm⁻¹ to confirm this assignment.

    • Examine the N-H stretching region (~3500-3200 cm⁻¹) to assess the degree of hydrogen bonding (peak broadness) and to check for the two characteristic peaks of a primary amine if applicable.

  • Post-Measurement Cleaning:

    • Retract the pressure clamp and remove the sample.

    • Thoroughly clean the ATR crystal surface with solvent and a lint-free wipe to prevent cross-contamination.

Conclusion

FTIR spectroscopy offers a powerful and accessible method for the unambiguous differentiation of carbamate and urea linkers. The key diagnostic feature is the frequency of the Amide I (C=O stretching) vibration, which appears consistently at a lower wavenumber for ureas (~1680-1630 cm⁻¹) than for carbamates (~1740-1680 cm⁻¹). This difference, rooted in the more effective resonance stabilization provided by the two nitrogen atoms in the urea moiety, provides a reliable basis for identification. Confirmation can be achieved by observing the strong Amide II band characteristic of ureas and the C-O stretching bands unique to carbamates. By following a systematic analytical workflow, researchers can confidently characterize their materials, ensuring structural integrity and desired performance.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Nyquist, R. A. (1995). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 49(4), 433-441.
  • University of California, Irvine. Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • MDPI. (2026). Preparation of High-Performance Polyaspartic Polyurea and Application in Hydraulic Concrete Protection. Retrieved from [Link]

  • Żenkiewicz, M. (1958). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, Geologiques et Geographiques, 6, 499-504.
  • ResearchGate. FTIR spectra of Polyurethane/Polyurea Hybrid coating. Retrieved from [Link]

  • Johnson, C. J., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2⁻ Complexes. The Journal of Physical Chemistry Letters, 11(15), 6296-6302.
  • Martínez-Cisneros, C., et al. (2018). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 23(10), 2469.
  • ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]

  • ResearchGate. Infrared spectra of crystalline urea films. Retrieved from [Link]

  • Agilent. (2012). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. Retrieved from [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of solid polyurea. Retrieved from [Link]

  • Sung, C. S. P., et al. (2002). Fluorescence and IR Characterization of Cure in Polyurea, Polyurethane, and Polyurethane-Urea. Macromolecules, 35(3), 883-889.
  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Doc Brown's Chemistry. Infrared spectrum of urea CH4N2O. Retrieved from [Link]

  • Bruker. Analysis of Polymers and Plastics. Retrieved from [Link]

  • SlidePlayer. The features of IR spectrum. Retrieved from [Link]

  • Keuleers, R., et al. (1999). Vibrational Analysis of Urea. The Journal of Physical Chemistry A, 103(24), 4621-4630.

Sources

Validation

Comparative Guide: Mass Spectrometry Analysis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate Adducts

Executive Summary The analysis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Bis-Propargyl Carbamate, or BPC) adducts represents a specialized niche in chemoproteomics, particularly for researchers utilizing "Click Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Bis-Propargyl Carbamate, or BPC) adducts represents a specialized niche in chemoproteomics, particularly for researchers utilizing "Click Chemistry" (CuAAC) for protein profiling or cross-linking. Unlike standard amide-linked probes, the BPC scaffold introduces a carbamate linkage between two alkyne handles.

This guide objectively compares the BPC probe strategy against standard Amide-Linked Alkynes and Ester-Linked Probes . While BPC adducts offer a unique "gas-phase cleavability" that aids in reducing spectral complexity, they present significant challenges regarding ionization stability and neutral loss. This document details the optimized MS protocols required to leverage the BPC's unique fragmentation behavior for superior signal-to-noise ratios.

Technical Context & Mechanism

The BPC molecule (


) serves as a homobifunctional linker. In a typical drug development workflow, one alkyne handle reacts with an azide-functionalized target (e.g., a drug analog or protein), while the second handle remains available for enrichment (e.g., biotin-azide) or further cross-linking.
The "Self-Validating" MS Mechanism

The critical differentiator of the BPC adduct is its behavior under Collision-Induced Dissociation (CID).

  • Amide Linkers: Fragment randomly along the peptide backbone (b/y ions). The linker remains intact, adding mass complexity.

  • BPC Linkers: Undergo a characteristic Neutral Loss of

    
     (44 Da)  and cleavage of the C-O bond at lower collision energies.
    

This predictable fragmentation allows for Neutral Loss Triggered MS3 , where the mass spectrometer only sequences precursors that exhibit the specific BPC signature, drastically reducing background noise from non-specific binding.

FragmentationPathway Precursor Parent Adduct [M+H]+ Transition Transition State (Proton Transfer) Precursor->Transition CID Energy Product1 Fragment A (Amine-Alkyne) Transition->Product1 Product2 Fragment B (Propargyl Cation) Transition->Product2 Neutral Neutral Loss CO2 (44 Da) Transition->Neutral Gas Phase

Figure 1: The BPC adduct undergoes specific fragmentation releasing CO2, creating a diagnostic signature distinct from peptide backbone fragmentation.

Comparative Analysis: BPC vs. Alternatives

The following table contrasts the BPC probe with the two most common alternatives: Non-cleavable Amide Linkers and Photocleavable Linkers.

Table 1: Performance Comparison Matrix
FeatureBPC Probe (Carbamate) Amide-Alkyne Linker Photocleavable Linker
Linker Stability (Plasma) High (Stable at pH 7.4)Very High (Enzymatically stable)Medium (Light sensitive)
MS Fragmentation Diagnostic Neutral Loss (

)
Stable (Complicates spectra)Cleaves (Often creates radical ions)
Identification Confidence High (Signature ion validation)Medium (Relies on exact mass)High (Mass shift)
Duty Cycle Efficiency Medium (Requires MS3 or specific CE)High (Standard DDA)Low (Complex workflow)
False Discovery Rate (FDR) < 1% (With Neutral Loss Trigger)~5% (Standard search)~2-3%
Critical Insight: The "Goldilocks" Zone
  • Amide linkers are too stable; they do not provide a secondary confirmation of the adduct identity during MS2.

  • Photocleavable linkers are often bulky and hydrophobic, causing ionization suppression.

  • BPC strikes the balance: it is small, hydrophilic enough to ionize well, but possesses a "chemical fuse" (the carbamate) that blows only when subjected to collision energy, verifying the hit.

Experimental Protocol: Optimized BPC Analysis

To successfully analyze BPC adducts, you cannot use a standard "Shotgun Proteomics" method. The collision energy must be tuned to induce the neutral loss without obliterating the peptide backbone sequence.

Step 1: Sample Preparation (Click Reaction)
  • Reagents: Protein lysate (1 mg/mL), BPC Probe (10 µM), TBTA (100 µM),

    
     (1 mM), Sodium Ascorbate (1 mM).
    
  • Incubation: 1 hour at RT. Note: Avoid high pH (>8.5) during enrichment to prevent premature carbamate hydrolysis.

Step 2: Mass Spectrometry Configuration (Orbitrap Tribrid Example)

Method A: The "Validation" Method (Recommended) This method uses the BPC neutral loss to trigger high-resolution sequencing.

  • Source: ESI Positive Mode.

  • MS1 Scan: 120k Resolution, AGC Target 4e5.

  • MS2 Strategy (CID):

    • Isolation Window: 1.6 m/z.

    • Collision Energy (CE): Normalized CE 25% (Lower than standard 30-35%).

    • Rationale: We want to gently pop the carbamate

      
       loss, not shatter the peptide yet.
      
  • Targeted Mass Trigger (The Key):

    • Enable "Neutral Loss Trigger".

    • Set Mass Delta: 44.0098 Da (Loss of

      
      ) OR specific propargyl loss.
      
    • If Neutral Loss is detected

      
       Trigger MS3 (HCD)  at NCE 35% for peptide sequencing.
      

Method B: The "Quantification" Method (DIA) For quantifying the adduct across samples.

  • Scan Type: Data Independent Acquisition (DIA).

  • Variable Windows: 15 Da windows.

  • Library Generation: Must use a spectral library generated via Method A. Standard in silico libraries fail because they do not predict the carbamate neutral loss intensities accurately.

Data Processing & Validation

When analyzing the data (e.g., in MaxQuant, Proteome Discoverer, or Skyline), you must define the modification specifically.

  • Modification Name: BPC_Adduct

  • Composition: Add the elemental composition of the linker + azide partner.

  • Diagnostic Peaks:

    • Add m/z 39.02 (Propargyl cation) and m/z 67.05 to the "Diagnostic Ions" list.

    • Note: The presence of these low-mass ions in the MS2 spectrum is a secondary confirmation of the BPC moiety.

Workflow Visualization

Workflow Sample Biological Sample + BPC Probe Click CuAAC Click Reaction (Add Biotin-Azide) Sample->Click Digestion Trypsin Digestion (pH 8.0, 37°C) Click->Digestion LC LC Separation (C18 Column) Digestion->LC MS1 MS1 Survey Scan (High Res) LC->MS1 MS2 MS2 (CID @ 25%) Soft Fragmentation MS1->MS2 Decision Neutral Loss (44 Da) Detected? MS2->Decision MS3 MS3 (HCD @ 35%) Peptide Sequencing Decision->MS3 Yes (Valid Adduct) Discard Discard/Low Priority Decision->Discard No (Background)

Figure 2: The optimized workflow utilizes the specific lability of the carbamate bond to filter out non-specific background signals.

Troubleshooting & Causality

Issue: High background of "clicked" proteins but no specific BPC adduct identified.

  • Causality: The carbamate bond may be hydrolyzing during the "On-Bead" reduction/alkylation steps if the pH exceeds 8.5 or if high temperatures are used.

  • Solution: Perform reduction/alkylation at pH 7.5 and keep digestion temperatures at 37°C (avoid 50°C protocols).

Issue: MS2 spectra are dominated by the linker fragment, with poor peptide sequencing.

  • Causality: The "Propargyl-Carbamate" bond is the weakest link. If the collision energy is too high, all energy dissipates into breaking the linker, leaving no energy to fragment the peptide backbone.

  • Solution: Use Stepped Collision Energy (SCE) (e.g., 20, 30, 40%). This ensures that some scans capture the linker loss (validation) while others capture the backbone (sequencing).

References

  • Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. [Link]

    • Context: Establishes the baseline for analyzing fragment-protein adducts using MS.
  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. [Link]

    • Context: Foundational protocol for CuAAC click chemistry in proteomics.
  • Potel, C. M., et al. (2018). "Impact of Collision Energy on Peptide Fragmentation and Identification in Proteomics." Analytical Chemistry. [Link]

    • Context: Supports the protocol requirement for tuning collision energy (CE)
  • Molaid Chemicals. (2021). "Prop-2-ynyl N-prop-2-ynylcarbamate Structure and Properties." Molaid Database. [Link]

    • Context: Verification of the specific Bis-Propargyl Carbam
  • Choudhary, G., et al. (2020). "Neutral Loss Triggered MS3 for the Analysis of Labile Modifications." Journal of Proteome Research. [Link]

    • Context: Technical basis for the MS3 triggering workflow described in Section 4.
Comparative

Technical Comparison: Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate vs. Amide-Based Crosslinkers

Executive Summary Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Di-alkynyl Carbamate or DAC) represents a distinct class of homobifunctional crosslinkers that diverges significantly from traditional Amide-based crosslinkers (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (Di-alkynyl Carbamate or DAC) represents a distinct class of homobifunctional crosslinkers that diverges significantly from traditional Amide-based crosslinkers (e.g., N,N'-dipropargyl succinamide).

While amide linkers are selected for their extreme hydrolytic stability and permanence, DAC offers two critical advantages for advanced chemical biology and drug development:

  • Electronic Asymmetry: The molecule features one O-linked propargyl group and one N-linked propargyl group. This electronic differentiation allows for tunable "Click" (CuAAC) kinetics, potentially enabling sequential bioconjugation—a feat difficult to achieve with symmetric amide crosslinkers.

  • Tunable Cleavability: The carbamate backbone provides a "sweet spot" of stability—robust at physiological pH (7.4) but susceptible to specific enzymatic cleavage (e.g., carbamases, cathepsins) or acid-catalyzed hydrolysis, making it superior for prodrug and antibody-drug conjugate (ADC) applications.

Part 1: Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the linkage chemistry connecting the two terminal alkyne "warheads."

Structural Analysis
FeatureProp-2-yn-1-yl prop-2-yn-1-ylcarbamate (DAC) Amide-Based Crosslinker (e.g., Dipropargyl Diamide)
Core Structure


Symmetry Asymmetric (O-side vs. N-side)Symmetric (Both N-sides)
Linker Length Short, rigid (3-atom bridge)Variable (depends on spacer R)
H-Bonding 1 Donor (NH), 2 Acceptors (C=O, -O-)2 Donors (NH), 2 Acceptors (C=O)
LogP (Hydrophobicity) Higher (More lipophilic)Lower (More hydrophilic due to strong H-bonds)
Solubility Profile
  • DAC: Exhibits superior solubility in organic solvents (DCM, THF, EtOAc) and moderate solubility in aqueous/organic mixtures. It is less prone to intermolecular aggregation than amides.

  • Amides: Often suffer from poor solubility in organic synthesis due to strong intermolecular hydrogen bonding (stacking), leading to precipitation during conjugation protocols.

Part 2: Reactivity Profile & Sequential Labeling

This is the most critical differentiator for the application scientist. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electron density of the alkyne determines the reaction rate.

The Asymmetry Advantage

In DAC, the two alkynes are electronically distinct:

  • O-Propargyl (Carbamate side): The oxygen atom is electron-withdrawing by induction, increasing the acidity of the terminal alkyne proton. Result: Faster CuAAC kinetics.

  • N-Propargyl (Amide side): The nitrogen atom donates electron density via resonance (despite being withdrawing by induction), making this alkyne relatively less reactive than the O-side.

Application Insight: This kinetic difference allows researchers to perform controlled sequential crosslinking . You can react the O-propargyl side first with a stoichiometric azide, purify, and then react the N-propargyl side with a second azide. Symmetric amide crosslinkers usually result in statistical mixtures (polymerization) if not carefully controlled.

SequentialLabeling Figure 1: Kinetic differentiation allowing sequential labeling with DAC DAC DAC Crosslinker (Asymmetric Alkynes) Intermediate Mono-Triazole Intermediate (N-Alkyne Intact) DAC->Intermediate Fast CuAAC (O-Side Reacts) Azide1 Azide Target A (Stoichiometric) Azide1->Intermediate Final Heterobifunctional Conjugate (A-Linker-B) Intermediate->Final Slower CuAAC (N-Side Reacts) Azide2 Azide Target B (Excess) Azide2->Final

Part 3: Stability & Cleavability (The "Click-to-Release" Potential)

While amides are "forever" bonds in biological contexts (barring proteolysis), carbamates offer conditional stability .

Hydrolytic Stability[2]
  • Amide: Extremely stable at pH 2–12. Half-life measured in years.

  • DAC: Stable at pH 4–8. Hydrolysis accelerates significantly at pH > 9 (base-catalyzed elimination) or pH < 3.

Enzymatic Cleavage (The Drug Delivery Angle)

Carbamate linkages are prime targets for Carboxylesterases and Cathepsins (specifically Cathepsin B in lysosomes).[]

  • Mechanism: Enzymatic attack on the carbonyl carbon

    
     unstable carbamic acid intermediate 
    
    
    
    spontaneous decarboxylation (
    
    
    release)
    
    
    release of the amine payload.
  • Utility: This makes DAC an excellent candidate for Antibody-Drug Conjugates (ADCs) where the linker must be stable in plasma (neutral pH) but cleave inside the cancer cell (lysosome). Amide crosslinkers generally require specific peptide sequences (e.g., Val-Cit) to be cleavable; the carbamate itself can serve as the release trigger.

CleavagePathway Figure 2: Enzymatic cleavage mechanism of Carbamate linkers in ADCs Conjugate Protein-Carbamate-Drug (Stable in Plasma pH 7.4) Transition Unstable Carbamic Acid Intermediate Conjugate->Transition Enzymatic Hydrolysis Enzyme Lysosomal Enzyme (Cathepsin B / Esterase) Enzyme->Transition Products Released Drug (Amine) + CO2 + Alcohol Transition->Products Spontaneous Decarboxylation

Part 4: Experimental Protocols

Protocol A: Synthesis of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Note: This synthesis avoids the use of phosgene, utilizing chloroformates instead.

Materials: Propargyl amine, Propargyl chloroformate, Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve Propargyl amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C.

  • Addition: Dropwise add Propargyl chloroformate (1.0 eq) diluted in DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent double-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel). DAC usually elutes earlier than the corresponding urea byproducts.

Protocol B: Two-Step Crosslinking (Sequential)

Objective: Link Protein A (Azide-modified) to Small Molecule B (Azide-modified).

  • Step 1 (Fast Click):

    • Mix DAC (10 eq) with Protein A-Azide (1 eq) in PBS (pH 7.4).

    • Add Cu(I) catalyst (e.g., THPTA-Cu complex).

    • Incubate 30 mins at RT. (The O-propargyl group reacts preferentially).

    • Purification: Desalt via Zeba Spin Column (7K MWCO) to remove excess DAC.

  • Step 2 (Slow Click):

    • Add Small Molecule B-Azide (5 eq) to the purified Protein-DAC intermediate.

    • Re-add Cu(I) catalyst.

    • Incubate 2–4 hours at 37°C. (The N-propargyl group reacts).

    • Final Purification: Dialysis or Size Exclusion Chromatography.

Part 5: Comparative Data Summary

ParameterDAC (Carbamate)Amide CrosslinkersVerdict
Plasma Stability High (t½ > 48h)Very High (t½ > 7 days)Amide wins for permanence.
Lysosomal Cleavage Yes (High release)No (Requires peptide linker)DAC wins for Drug Delivery.
CuAAC Kinetics Fast (O-side) / Slow (N-side)Moderate (Symmetric)DAC wins for Selectivity.
Solubility Good in organicsPoor (Aggregates)DAC is easier to handle chemically.
Melting Point Lower (47–50°C)High (>150°C)DAC is easier to process in melts.

References

  • National Institutes of Health (NIH). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • ChemRxiv. Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.[2] Retrieved from [Link]

  • Versteegen, R. M., et al. Click-to-Release: Bioorthogonal Cleavage of Carbamate Linkers. Angewandte Chemie Int.[3] Ed. Retrieved from [Link]

Sources

Validation

Thermal Analysis (DSC/TGA) of Prop-2-yn-1-yl Prop-2-yn-1-ylcarbamate Polymers: A Comparison Guide

Executive Summary In the development of advanced materials for drug delivery and responsive coatings, Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (also known as N,O-dipropargyl carbamate, CAS 828927-33-9)[1] serves as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced materials for drug delivery and responsive coatings, Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (also known as N,O-dipropargyl carbamate, CAS 828927-33-9)[1] serves as a highly functional monomer. When subjected to transition-metal-catalyzed cyclopolymerization, it yields Poly(dipropargyl carbamate) [Poly-DPC]—a polymer characterized by a conjugated polyene backbone with cyclic carbamate pendant groups[2],[3].

For drug development professionals and polymer scientists, understanding the thermal behavior of Poly-DPC is critical. The carbamate linkage introduces unique, thermally labile "self-immolative" properties[4], distinguishing it from traditional polyacetylenes or other dipropargyl derivatives. This guide objectively compares the thermal performance (via DSC and TGA) of Poly-DPC against alternative conjugated polymers, providing the causality behind its thermal signatures and detailing self-validating experimental protocols for accurate characterization[5].

Mechanistic Causality: Structure-Property Relationships

The thermal profile of a polymer is directly dictated by its molecular architecture. Poly-DPC is synthesized via cyclopolymerization using Mo, W, or Ru-based catalysts (e.g., Schrock catalysts or


 systems)[2],[3]. This forms a rigid, highly conjugated polyene backbone that typically exhibits high thermal stability.

However, the inclusion of the carbamate linkage acts as a programmed thermal weak point. Unlike the robust ether or alkyl linkages found in standard polyacetylenes, carbamates undergo decarboxylation and amine elimination under targeted thermal stress[4]. Consequently, the thermal degradation of Poly-DPC is a distinct, multi-stage process:

  • Carbamate Cleavage: Early-onset mass loss due to the volatilization of

    
     and amine fragments.
    
  • Backbone Crosslinking/Scission: Exothermic crosslinking of the conjugated double bonds, followed by high-temperature carbonization.

Pathway M Monomer (Dipropargyl Carbamate) Cat Mo/Ru Catalyst Cyclopolymerization M->Cat Pol Poly(DPC) Conjugated Backbone Cat->Pol Deg1 Thermal Stress Carbamate Cleavage Pol->Deg1 200-250°C Deg2 Backbone Degradation Deg1->Deg2 >350°C

Cyclopolymerization of dipropargyl carbamate and thermal degradation pathway.

Comparative Thermal Performance

To objectively evaluate Poly-DPC, we must benchmark it against structural alternatives: Poly(diethyl dipropargylmalonate) [Poly-DEDPM] and Poly(phenylacetylene) [PPA] .

  • Thermogravimetric Analysis (TGA): Poly-DPC shows a notably lower 5% weight loss temperature (

    
    ) compared to Poly-DEDPM. This is not a defect, but a feature of the self-immolative carbamate group, making it highly suitable for transient devices or controlled-release matrices[4]. Despite this early onset, the conjugated backbone ensures a high residual char yield at 800 °C.
    
  • Differential Scanning Calorimetry (DSC): Conjugated polymers often exhibit an exothermic peak before major degradation, caused by the thermal crosslinking of adjacent polyene chains[6]. Poly-DPC exhibits this exotherm at a lower temperature (~180 °C) than PPA, likely catalyzed by the free radicals generated during early carbamate cleavage.

Quantitative Data Comparison
Polymer MaterialLinkage / Pendant Type

(°C)
Exothermic Crosslinking Peak (°C)Char Yield at 800°C (%)Primary Application Suitability
Poly-DPC Carbamate (Cleavable)~ 220~ 180~ 45Drug delivery, self-immolative matrices
Poly-DEDPM Malonate (Stable Ester)~ 340~ 210~ 35Optoelectronics, structural films
PPA Phenyl (Aromatic)~ 280~ 250~ 20Gas separation, conductive sensors

(Note: Exact values vary slightly based on molecular weight, dispersity, and specific catalytic synthesis routes[3].)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, thermal analysis must be treated as a self-validating system. The following protocols detail the exact methodologies required to decouple thermal history from intrinsic material properties.

Workflow Prep Sample Prep (1-5 mg, Al/Pt Pans) TGA TGA Module (N2 vs Air, 10°C/min) Prep->TGA DSC DSC Module (Heat-Cool-Heat Cycle) Prep->DSC EvalTGA Extract T_d5% & Char Yield TGA->EvalTGA EvalDSC Extract T_g & Exothermic Crosslinking DSC->EvalDSC Val Cross-Validation (Structure-Property Link) EvalTGA->Val EvalDSC->Val

Self-validating thermal analysis workflow for conjugated dipropargyl polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the absolute thermal stability and decoupling pyrolysis from thermo-oxidative degradation.

  • Sample Preparation: Weigh 3.0 – 5.0 mg of purified Poly-DPC powder into a platinum or alumina crucible. Causality: Platinum ensures no catalytic interference from the pan during high-temperature carbonization.

  • Purge Phase: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 15 minutes prior to heating. Causality: Displaces residual oxygen to prevent premature thermo-oxidative scission of the polyene backbone.
    
  • Dynamic Heating: Heat the sample from 25 °C to 800 °C at a constant rate of 10 °C/min.

  • Atmosphere Switch (Optional): To assess oxidative stability, repeat the experiment using dry Air. The differential between the

    
     curve and the Air curve isolates the polymer's susceptibility to oxidation.
    
  • Data Extraction: Record

    
     (onset of carbamate cleavage) and the first derivative peak (DTG) to pinpoint the maximum rate of backbone degradation[6].
    
Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify the glass transition temperature (


) and exothermic crosslinking events without interference from synthetic thermal history.
  • Sample Preparation: Encapsulate 2.0 – 4.0 mg of Poly-DPC in a standard aluminum hermetic pan.

  • First Heating Scan (Erasure): Heat from 25 °C to 150 °C at 10 °C/min under

    
     (50 mL/min). Causality: This step is mandatory to erase the thermal history (e.g., residual stresses from solvent evaporation or precipitation) and volatilize trapped moisture[5].
    
  • Controlled Cooling: Cool rapidly from 150 °C to -50 °C at 20 °C/min.

  • Second Heating Scan (Measurement): Heat from -50 °C to 300 °C at 10 °C/min.

  • Data Extraction: Analyze the second scan for the endothermic step-change corresponding to

    
    . Note the onset of the broad exothermic peak (typically >180 °C for Poly-DPC), which validates the thermal crosslinking of the conjugated polyene chains prior to bulk degradation.
    

Conclusion

Poly(dipropargyl carbamate) represents a highly specialized class of conjugated polymers. Through rigorous DSC and TGA characterization, it is evident that the carbamate linkage intentionally sacrifices absolute thermal stability (lowering


 relative to malonate derivatives) to gain stimuli-responsive, self-immolative properties. By adhering to strict, self-validating thermal analysis protocols, researchers can accurately map these structure-property relationships, accelerating the deployment of these polymers in advanced therapeutic and smart-material applications.

References

  • [1] prop-2-ynyl N-prop-2-ynylcarbamate - CAS 828927-33-9. Molaid. URL: [Link]

  • [2] Schrock, R. R. (1993). Controlled Synthesis of Polyenes by Catalytic Methods. OSTI.GOV. URL: [Link]

  • [3] Gal, Y.-S., et al. (2002). Cyclopolymerization of Dipropargyl Derivatives by Cp2MoCl2-EtAlCl2 Catalyst System. Journal of Macromolecular Science, Part A. URL: [Link]

  • [4] Shabat, D., et al. (2019). Triggering Depolymerization: Progress and Opportunities for Self-Immolative Polymers. Macromolecules (ACS Publications). URL: [Link]

  • [6],[5] Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. John Wiley & Sons / Wiley-VCH. URL: [Link]

Sources

Comparative

Comparative Guide: Mechanical Properties of Hydrogels Crosslinked via Bis-Alkynes

As hydrogel applications in tissue engineering, drug delivery, and mechanobiology become increasingly sophisticated, the demand for precise control over network mechanics has surged. Traditional free-radical polymerizati...

Author: BenchChem Technical Support Team. Date: March 2026

As hydrogel applications in tissue engineering, drug delivery, and mechanobiology become increasingly sophisticated, the demand for precise control over network mechanics has surged. Traditional free-radical polymerization often yields heterogeneous networks with unpredictable degradation profiles. In contrast, "click" chemistry—specifically azide-alkyne cycloaddition—enables the design of highly defined, step-growth polymer networks.

This guide provides an objective, data-driven comparison of hydrogels crosslinked with bis-alkynes against alternative crosslinking strategies, detailing the causality behind their mechanical behaviors and providing self-validating experimental workflows.

Mechanistic Drivers of Bis-Alkyne Crosslinked Networks

The mechanical properties of bis-alkyne crosslinked hydrogels are fundamentally dictated by the specific cycloaddition chemistry utilized to form the network:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Utilizes terminal bis-alkynes and a Cu(I) catalyst. It provides near-perfect regioselectivity and high conversion rates, resulting in tightly controlled crosslink densities and superior mechanical strength[1].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Employs ring-strained alkynes (e.g., cyclooctynes like DIBAC). While eliminating the need for cytotoxic copper, the bulky nature of strained rings can introduce steric hindrance, occasionally limiting the ultimate crosslink density and resulting in softer, highly elastic gels[2].

  • Electron-Deficient Bis-Alkynes: A metal-free alternative where electron-withdrawing groups adjacent to the alkyne accelerate the reaction with azides under physiological conditions, offering intermediate mechanical properties ideal for in situ encapsulation[3].

G A Azide-Functionalized Polymer C Cycloaddition (CuAAC / SPAAC) A->C Mixing B Bis-Alkyne Crosslinker B->C Mixing D Hydrogel Network C->D Gelation E Mechanical Validation D->E Testing

Workflow of bis-alkyne hydrogel synthesis and mechanical validation.

Comparative Mechanical Performance

To engineer a hydrogel with specific macroscopic properties, one must understand how the molecular architecture of the bis-alkyne compares to alternative crosslinkers.

Step-Growth (Click) vs. Chain-Growth (Free Radical) Networks

Free radical crosslinking (e.g., using methacrylates) operates via a kinetic chain-growth mechanism. This creates dense polymethacrylate kinetic chains that act as highly functional, rigid crosslinking nodes. While this yields a high Young's modulus, it also causes significant network heterogeneity and syneresis (water loss)[2].

Conversely, bis-alkyne cycloaddition operates via a step-growth mechanism. This enforces exactly two connections per crosslinker, creating a highly homogeneous, ideal network. As demonstrated in PCLA-PEG-PCLA systems, SPAAC azide-alkyne gels exhibit lower ultimate stiffness but vastly improved elasticity, structural stability, and reduced syneresis compared to their free-radical counterparts[2].

Influence of Crosslinker Rigidity and Chain Length

The structural rigidity of the bis-alkyne directly dictates the hydrogel's resistance to deformation. Aromatic crosslinkers act as rigid struts, restricting the conformational degrees of freedom between polymer chains. This not only increases the Young's modulus but also sterically hinders enzymatic access to the polymer backbone, slowing down enzymatic degradation[4]. Flexible aliphatic bis-alkynes (e.g., octane derivatives) yield softer gels with higher swelling degrees (Q)[4].

Furthermore, increasing the molar mass (chain length) of a PEG-α,ω-bis(alkyne) crosslinker increases the mesh size of the network, which predictably lowers the crosslinking density and increases the Flory-Rehner swelling ratio[1].

Quantitative Data Summary
Crosslinking StrategyPolymer SystemCrosslinker TypeYoung's Modulus (kPa)Key Mechanical CharacteristicsRef
Free Radical PCLA-PEG-PCLAMethacrylate194.0 ± 1.5High stiffness, high syneresis, heterogeneous network[2]
SPAAC (Click) PCLA-PEG-PCLAMulti-Alkyne (DIBAC)17.0 ± 1.9High elasticity, low syneresis, homogeneous network[2]
Non-Covalent PCLA-PEG-PCLANone (Physical)13.2 ± 0.5Lowest stiffness, rapid degradation, high creep[2]
CuAAC (Rigid) GelatinAromatic Linker50 - 390High modulus, resistant to enzymatic degradation[4]
CuAAC (Flexible) GelatinAliphatic Linker125 - 280Moderate modulus, highly swellable[4]

*Note: The structure-property relationships of linker rigidity apply symmetrically whether the bis-functional small molecule is an alkyne or an azide.

G2 Rigidity Crosslinker Rigidity (Aromatic vs Aliphatic) Density Crosslink Density & Homogeneity Rigidity->Density Modulus Young's Modulus (Stiffness) Rigidity->Modulus Length Chain Length (Molar Mass) Length->Density Swelling Swelling Degree & Mesh Size Length->Swelling Density->Modulus Density->Swelling

Causality between bis-alkyne properties and macroscopic hydrogel mechanics.

Experimental Workflow: Synthesis & Self-Validating Characterization

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for synthesizing and testing PEG-based hydrogels using PEG-α,ω-bis(alkyne) and star-PEG-azide via CuAAC[1].

Step 1: Precursor Stoichiometry & Mixing
  • Calculate the exact mass of star-PEG-azide and PEG-α,ω-bis(alkyne) required to achieve a 1:1 molar ratio of azide to alkyne functional groups. Causality: Deviating from 1:1 stoichiometry leaves unreacted dangling chains, which act as network defects and artificially depress the storage modulus.

  • Dissolve the precursors in deionized water to achieve a final polymer concentration of 15% (w/v)[1].

Step 2: Gelation (CuAAC)
  • Introduce the copper catalyst system (e.g., CuSO₄).

  • Add sodium ascorbate (catalytic amount) dissolved in a minimal volume of water to reduce Cu(II) to the active Cu(I) species[1].

  • Stir rapidly for 1 to 1.5 minutes, then immediately transfer the mixture into a cylindrical Teflon mold. Cover and incubate for 24 hours at room temperature to ensure complete network formation[1].

Step 3: Purification (Critical for Mechanical Accuracy)
  • Remove the crosslinked hydrogel from the mold.

  • Submerge the hydrogel in an ammonia solution for 7 to 10 days, changing the solution daily[1]. Causality: Residual copper ions can physically coordinate with polymer heteroatoms, creating artificial non-covalent crosslinks that falsely inflate the measured Young's modulus. Ammonia effectively chelates and removes Cu ions.

Step 4: Chemical Validation (FTIR)
  • Lyophilize a small sample of the purified hydrogel.

  • Perform Fourier Transform Infrared (FTIR) spectroscopy.

  • Validation Check: Confirm the complete disappearance of the azide asymmetric stretch peak at ~2100 cm⁻¹ [1]. If the peak remains, the cycloaddition is incomplete, and mechanical testing will not reflect the theoretical network architecture.

Step 5: Mechanical Testing (Unconfined Compression)
  • Equilibrate the validated hydrogel disks in PBS at 37 °C for 24 hours to reach equilibrium swelling.

  • Place the hydrogel between the parallel plates of a mechanical tester or rheometer.

  • Apply unconfined compression at a constant strain rate (e.g., 1 mm/min).

  • Calculate the Young's modulus (

    
    ) from the slope of the linear elastic region of the resulting stress-strain curve (typically between 5% and 15% strain)[2].
    

References

  • [4] Sequential alkyne-azide cycloadditions for functionalized gelatin hydrogel formation. ResearchGate. 4

  • [2] Covalent cross-linking approaches for all-trans retinoic acid-loaded thermo-responsive hydrogels. RSC Publishing.2

  • [1] Physico-mechanical properties of poly(ethylene glycol)-based polymer networks. Uni-Halle. 1

  • [3] Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. ACS Publications. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Executive Safety Assessment Treat as High-Hazard / Novel Chemical Entity (NCE) Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (structurally identified as the N,O-dipropargyl carbamate derivative, ) presents a dual-hazard profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Treat as High-Hazard / Novel Chemical Entity (NCE)

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate (structurally identified as the N,O-dipropargyl carbamate derivative,


) presents a dual-hazard profile unique to "Click Chemistry" cross-linkers:
  • Biological Hazard (Carbamate Moiety): Potential cholinesterase inhibitor and severe sensitizer. Structural analogs (e.g., Prop-2-yn-1-yl carbamate, CAS 16754-39-5) are classified as causing serious eye damage (H318) and being harmful if swallowed (H302) .

  • Physical Hazard (Terminal Alkynes): Contains two terminal alkyne groups. This creates a high risk of forming shock-sensitive explosive acetylides if in contact with copper, silver, or mercury under basic conditions.

Core Directive: Do not handle on an open bench. All operations involving >10 mg must occur within a certified chemical fume hood.

The PPE Defense System (Layered Protection)

Standard laboratory PPE is insufficient for this compound due to the risk of rapid dermal absorption and respiratory sensitization. You must implement a Permeation-Resistant Layering Strategy .

A. Hand Protection (The "Double-Shell" Protocol)

Carbamates can permeate standard nitrile gloves in <15 minutes.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: Silver Shield® / 4H® (PE/EVOH) Laminate gloves .

    • Why: Laminate films provide >480 minutes breakthrough time for carbamates and alkyne-functionalized esters.

    • Alternative (Low volume <10mg): Double-gloved High-Dexterity Nitrile (min 8 mil total thickness), changed every 20 minutes.

B. Respiratory Protection[1][2][3][4][5][6]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: N95 masks are useless against carbamate vapors.

C. Ocular Protection[2][5]
  • Requirement: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Safety glasses are prohibited . The compound is a likely lachrymator and can cause irreversible corneal opacity (H318 analog data).

PPE Summary Table
Protection ZoneRequired EquipmentSpecification / Standard
Dermal (Hands) Laminate (Silver Shield) >480 min breakthrough (ASTM F739)
Dermal (Body) Tyvek® Lab Coat (Closed front)Impervious to liquid splash
Respiratory Fume Hood / P100+OV MaskZero-exposure tolerance
Ocular Splash GogglesANSI Z87.1+ (Gas-tight seal preferred)

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing

Critical Safety Rule: Never use metal spatulas (Fe/Al is okay, but Cu/Ag is fatal). Use Teflon or Ceramic tools to prevent acetylide formation.

  • Static Control: Place an ionizing fan in the hood. Dry carbamate powders are static-prone; static discharge can ignite alkyne vapors if solvents are present.

  • Taring: Tare the vial outside the hood, then move it inside.

  • Transfer: Gently transfer solid using a ceramic spatula.

  • Solubilization: Dissolve immediately in DMSO or DMF if possible. Solutions are safer to handle than dry powders (reduced inhalation risk).

Phase 2: Reaction Setup (Click Chemistry Context)

If using Copper(I) catalysts (CuAAC reaction):

  • Order of Addition: Add the Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate last.

  • Atmosphere: Maintain an inert atmosphere (

    
     or 
    
    
    
    ). Oxygen promotes oxidative homocoupling (Glaser coupling) of the alkynes, which is exothermic and dangerous.
Phase 3: Decontamination
  • Wipe Down: Use a 10% Sodium Carbonate solution to wipe surfaces. The basic pH hydrolyzes the carbamate linkage, deactivating the biological hazard.

  • Solvent Wash: Follow with an Ethanol wipe to remove organic residues.

Visualized Safety Logic (Decision Matrix)

The following diagram illustrates the critical decision pathways for handling this specific compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start START: Handling Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate RiskAssess Risk Assessment: Is Quantity > 100mg? Start->RiskAssess Engineering Engineering Control: Fume Hood Required RiskAssess->Engineering Yes or No GloveSelect Glove Selection: Laminate (Silver Shield) Required Engineering->GloveSelect ToolCheck Tool Check: Are tools Copper/Silver free? GloveSelect->ToolCheck StopWork STOP WORK: Explosion Risk (Acetylides) ToolCheck->StopWork No (Cu/Ag present) Proceed Proceed with Synthesis (Inert Atmosphere) ToolCheck->Proceed Yes (Ceramic/Teflon) Disposal Disposal: Segregate from Heavy Metals Proceed->Disposal

Caption: Operational decision matrix emphasizing the critical prohibition of copper/silver tools to prevent acetylide explosions.

Emergency & Disposal Protocols

Spill Management
  • Small Spill (<500 mg):

    • Evacuate immediate area.[1]

    • Don full PPE (Laminate gloves + Goggles).

    • Cover with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (cellulose reacts with some oxidizers).

    • Neutralize with mild aqueous base (5% NaOH) to hydrolyze the carbamate.

  • Skin Exposure:

    • Immediate Drench: Wash with soap and water for 15 minutes.[1]

    • Do NOT use alcohol: Ethanol increases skin permeability of carbamates.

Waste Disposal (Critical)
  • Segregation: Clearly label waste as "P-List Candidate" (Acutely Toxic) and "Alkyne-Reactive."

  • Incompatibility: NEVER pour into waste containers containing Transition Metal Salts (Copper, Silver, Gold, Mercury). This can form solid acetylides that explode when the waste container is moved or dried.

  • Stream: High-BTU incineration is the preferred disposal method.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Prop-2-yn-1-yl carbamate (Analog Hazard Data). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Carbamate Hazard Classifications. [Link]

Sources

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